molecular formula C15H22O10 B1668604 Catalpol CAS No. 2415-24-9

Catalpol

Número de catálogo: B1668604
Número CAS: 2415-24-9
Peso molecular: 362.33 g/mol
Clave InChI: LHDWRKICQLTVDL-PZYDOOQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Catalpol is an organic molecular entity. It has a role as a metabolite.
This compound has been reported in Veronica kellereri, Scutellaria racemosa, and other organisms with data available.
component of dihuang;  RN given refers to (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-isomer;  RN for cpd without isomeric designation not avail 12/92

Propiedades

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDWRKICQLTVDL-PZYDOOQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178850
Record name Catalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2415-24-9
Record name Catalpol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2415-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catalpol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catalpol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]-1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Catalpol's Role in Neuroprotective Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound with significant neuroprotective properties. Extensive preclinical research demonstrates its potential in mitigating the pathological processes of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] The therapeutic efficacy of this compound is attributed to its multifaceted mechanism of action, involving the modulation of a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms underlying this compound's neuroprotective effects. The primary mechanisms include potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities, as well as the promotion of neurogenesis and synaptogenesis.[3]

Core Neuroprotective Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects by targeting several key signaling cascades implicated in neuronal damage and repair. These can be broadly categorized into anti-oxidative stress, anti-inflammatory, anti-apoptotic, and pro-survival/neurogenesis pathways.

Anti-Oxidative Stress: The Keap1-Nrf2/ARE Pathway

Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases.[4] this compound effectively counters oxidative damage by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, this complex is disrupted, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NADPH dehydrogenase (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[6][7][8] This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation.[7][9][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO1, SOD) ARE->Antioxidant_Genes Activates Antioxidant_Genes->ROS Reduces

Caption: this compound activates the Keap1-Nrf2/ARE antioxidant pathway.
Pro-Survival and Neurogenesis: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is fundamental for neuronal survival, proliferation, and growth.[11][12] this compound has been shown to activate this pathway, contributing significantly to its neuroprotective and neuro-regenerative effects.[3][11] Activation of PI3K by this compound leads to the phosphorylation and subsequent activation of Akt.[13] Activated Akt then modulates downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating pro-apoptotic proteins like Bax and Caspase-9) and promote cell growth and protein synthesis via the mammalian target of rapamycin (B549165) (mTOR).[11][12] This pathway is also linked to this compound's ability to enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), further promoting neuronal survival and neurogenesis.[1][3]

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Neurogenesis Neurogenesis Akt->Neurogenesis Survival Neuronal Survival & Growth mTOR->Survival

Caption: this compound promotes neuronal survival via the PI3K/Akt pathway.
Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Neuroinflammation, often mediated by microglia and astrocytes, is a hallmark of neurodegeneration.[9] this compound exhibits potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][14]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[14][15] this compound has been shown to suppress this activation, thereby downregulating the production of these inflammatory molecules.[9][16]

Simultaneously, this compound modulates MAPK pathways, including JNK, ERK, and p38, which are also involved in inflammatory responses and apoptosis.[3][17] Specifically, it can inhibit the MKK4/JNK/c-Jun signaling cascade, preventing the transcription of pro-apoptotic genes.[18][19][20]

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MKK4 MKK4 Stimulus->MKK4 NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation This compound This compound This compound->MKK4 Inhibits This compound->NFkB_Activation Inhibits JNK JNK MKK4->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Promotes Transcription NFkB_Translocation Nuclear Translocation NFkB_Activation->NFkB_Translocation Pro_Inflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_Translocation->Pro_Inflammatory Promotes Transcription

Caption: this compound's anti-inflammatory and anti-apoptotic mechanisms.
Anti-Apoptotic Regulation: The Bcl-2/Bax Pathway

Apoptosis, or programmed cell death, is a final common pathway in neuronal loss. This compound directly counteracts apoptosis by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins.[21] It upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[9][10] This action increases the Bcl-2/Bax ratio, which stabilizes the mitochondrial membrane, prevents the release of cytochrome c, and ultimately inhibits the activation of downstream executioner caspases, such as caspase-3.[9][10][21]

Quantitative Efficacy of this compound

The following tables summarize key quantitative findings from various preclinical studies, demonstrating the dose-dependent effects of this compound on molecular markers of neuroprotection.

Table 1: Effects of this compound on Markers of Oxidative Stress

Model System Treatment This compound Conc. Outcome Measure Result Reference
H₂O₂-treated Cortical Neurons Pretreatment 25-50 µM Intracellular ROS Significantly Decreased [9]
H₂O₂-treated Cortical Neurons Pretreatment 25-50 µM MDA Levels Significantly Decreased [9][10]
H₂O₂-treated Cortical Neurons Pretreatment 25-50 µM SOD Activity Significantly Increased [9][10]
H₂O₂-treated Cortical Neurons Pretreatment 25-50 µM GSH Levels Significantly Increased [9][10]
AD Co-culture Model Treatment 10-100 µM Nrf2, HO-1, NQO1 Dose-dependently Increased [7]

| AD Co-culture Model | Treatment | 10-100 µM | Keap1 Expression | Dose-dependently Decreased |[7] |

Table 2: Effects of this compound on Markers of Inflammation and Apoptosis

Model System Treatment This compound Conc./Dose Outcome Measure Result Reference
LPS-treated BV2 Microglia Treatment High Dose NO, IL-6, TNF-α Markedly Downregulated [9][14][16]
H₂O₂-treated Cortical Neurons Pretreatment 25-50 µM Bcl-2 Expression Increased [9][10]
H₂O₂-treated Cortical Neurons Pretreatment 25-50 µM Bax Expression Decreased [9][10]
H₂O₂-treated Cortical Neurons Pretreatment 25-50 µM Cleaved Caspase-3 Decreased [9][10]
Gerbil Ischemic Model IP Injection 5 mg/kg TUNEL+ Cells Significantly Reduced [21]
Gerbil Ischemic Model IP Injection 5 mg/kg Bax+ Cells Significantly Reduced [21]

| Gerbil Ischemic Model | IP Injection | 5 mg/kg | Bcl-2+ Cells | Significantly Increased |[21] |

Key Experimental Methodologies

The investigation of this compound's neuroprotective mechanisms employs a range of standard and advanced molecular and cellular biology techniques.

General Experimental Workflow

A typical in vitro study to assess the neuroprotective effects of this compound follows a logical progression from cytotoxicity assessment to mechanistic evaluation.

G A 1. Cell Culture (e.g., PC12, SH-SY5Y, Primary Neurons) B 2. Cytotoxicity Assay (e.g., MTT, CCK-8) Determine non-toxic this compound concentrations A->B C 3. Neurotoxicity Induction (e.g., H₂O₂, MPP+, LPS, Aβ) B->C D 4. This compound Treatment (Pre-treatment or Co-treatment) C->D E 5. Cell Viability & Apoptosis Assays (MTT, Flow Cytometry for Annexin V/PI) D->E F 6. Oxidative Stress Measurement (ROS, MDA, SOD, GSH assays) D->F G 7. Western Blot Analysis (Protein expression of signaling pathways) D->G H 8. qPCR / ELISA (Gene expression / Cytokine levels) D->H

Caption: A typical workflow for in vitro neuroprotection studies.
Western Blot Analysis

This technique is crucial for quantifying the changes in protein expression levels within the signaling pathways modulated by this compound.

  • Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[7]

Cell Viability and Apoptosis Assays
  • MTT/CCK-8 Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Cells are treated with this compound and/or a neurotoxin, followed by incubation with MTT or CCK-8 reagent. The resulting formazan (B1609692) product is measured spectrophotometrically.

  • Flow Cytometry: To quantify apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

  • TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, often in tissue sections.[21]

Measurement of Oxidative Stress Markers
  • Intracellular ROS: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, measured by a microplate reader or flow cytometry, is proportional to the level of intracellular ROS.[9]

  • MDA, SOD, and GSH Assays: Commercially available kits are used to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity or levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH) in cell or tissue lysates.[9][10]

Conclusion and Future Directions

This compound is a compelling neuroprotective agent that operates through a sophisticated network of signaling pathways to combat oxidative stress, neuroinflammation, and apoptosis while promoting neuronal survival and regeneration. The preclinical data strongly support its therapeutic potential for a range of neurological disorders.

Future research should focus on:

  • Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to validate the efficacy and safety of this compound in human patients.[3]

  • Pharmacokinetics and Bioavailability: Further studies are needed to optimize delivery methods, understand its metabolism, and improve its ability to cross the blood-brain barrier.[3][22]

  • Direct Molecular Targets: Identifying the direct binding targets of this compound will provide a more precise understanding of its mechanism of action and could facilitate the development of more potent derivatives.[3]

References

A Technical Guide to the Natural Sources and Isolation of Catalpol from Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpol, an iridoid glycoside, is a prominent bioactive compound primarily sourced from the roots of Rehmannia glutinosa. This document provides a comprehensive overview of the natural distribution of this compound and detailed methodologies for its extraction, purification, and quantification from Rehmannia glutinosa. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into obtaining high-purity this compound for further investigation and application. The guide includes quantitative data on this compound content in various Rehmannia glutinosa sources, detailed experimental protocols, and visual representations of key experimental workflows and associated signaling pathways.

Natural Sources of this compound

This compound is an iridoid glycoside found in a variety of plant species. However, its most significant and commercially viable source is the root of Rehmannia glutinosa, a flowering plant native to China and a fundamental herb in traditional Chinese medicine.[1][2] Beyond Rehmannia glutinosa, this compound has also been isolated from other plants, including species of Plantago (plantain) and Buddleia.[3][4]

The concentration of this compound in Rehmannia glutinosa is not uniform and can be influenced by several factors, including the specific cultivar, the part of the plant, its developmental stage, and post-harvest processing methods.[2][5]

Distribution within Rehmannia glutinosa

Research indicates that this compound is predominantly found in the roots of Rehmannia glutinosa.[2] However, it is also present in the leaves, with some studies showing higher concentrations in young leaves compared to older leaves and tuberous roots.[2] The adventitious roots, on the other hand, have been found to contain negligible amounts of this compound.[2]

Influence of Cultivar and Processing

The selection of Rehmannia glutinosa cultivar can significantly impact the yield of this compound. Different cultivars exhibit varying concentrations of this bioactive compound. Furthermore, the handling and processing of the plant material post-harvest are critical. Traditional processing methods, such as steaming and drying, have been shown to cause a gradual decrease in this compound content due to hydrolysis.[6] To minimize this degradation, it is recommended to slice the fresh roots and dry them naturally and rapidly.[5][7]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content from various studies, providing a comparative overview for researchers.

Table 1: this compound Content in Different Cultivars of Rehmannia glutinosa

CultivarPlant PartThis compound Content (mg/g dry weight)Reference
KoreaDried Roots85.2 - 144.9[8]
Jin No. 9Young LeavesHigher than Beijing No. 3 and Huaifeng[2]
Beijing No. 3Young LeavesLower than Jin No. 9[2]
HuaifengYoung LeavesLower than Jin No. 9[2]
Varieties 19Dried Roots1.25% (12.5 mg/g)[9][10]

Table 2: Effect of Plant Part and Processing on this compound Content in Rehmannia glutinosa

Plant Part/Processing MethodThis compound ContentReference
Young LeavesHigher than old leaves and tuberous roots[2]
Old LeavesComparable to tuberous roots[2]
Tuberous RootsLower than young leaves[2]
Adventitious RootsNot detected[2]
Fresh RootsHigher content[6]
Processed Roots (Steamed/Dried)Gradually decreases with processing cycles[6]
Natural Drying (sliced roots)Minimal loss of this compound[5][7]

Isolation and Purification of this compound from Rehmannia glutinosa

The isolation of this compound from Rehmannia glutinosa involves a multi-step process encompassing extraction, purification, and quantification. The following sections provide detailed protocols for these procedures.

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification plant_material Rehmannia glutinosa Roots (Dried and Powdered) extraction_method Extraction (e.g., Solvent Reflux, UAE) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract partitioning Liquid-Liquid Partitioning (n-butanol) crude_extract->partitioning column_chromatography Column Chromatography (Macroporous Resin or Silica (B1680970) Gel) partitioning->column_chromatography hsccc High-Speed Countercurrent Chromatography (HSCCC) column_chromatography->hsccc purified_this compound High-Purity this compound hsccc->purified_this compound hplc HPLC Analysis purified_this compound->hplc nmr Structural Elucidation (NMR) hplc->nmr

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

A. Solvent Reflux Extraction [11]

  • Preparation of Plant Material: Air-dry the roots of Rehmannia glutinosa and grind them into a coarse powder.

  • Extraction:

    • Place 200 g of the powdered Rehmannia glutinosa into a round-bottom flask.

    • Add a 72.94% methanol-water solution as the extraction solvent.

    • Set the extraction temperature to 54.8°C and perform the reflux extraction for 3 hours.

    • Repeat the extraction process once more with a fresh solvent.

  • Concentration: Combine the filtrates from both extractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

B. Ultrasonic-Assisted Extraction (UAE) [11]

  • Preparation of Plant Material: Freeze-dry the fresh roots of Rehmannia glutinosa and pulverize them.

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it in an extraction vessel.

    • Add 25 mL of 30% methanol (B129727) as the solvent.

    • Perform the extraction in an ultrasonic water bath at 25°C for 20 minutes.

    • Repeat the extraction process once more with fresh solvent.

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 5 minutes.

  • Concentration: Combine the supernatants and evaporate to dryness in a rotary evaporator at 50°C under reduced pressure.

C. Homogenization-Methanol Extraction [11][12]

  • Preparation of Plant Material: Clean 10 kg of fresh Rehmannia glutinosa roots.

  • Homogenization: Place the cleaned roots in a pulp grinder with 5L of deionized water and homogenize.

  • Extraction:

    • Add 10L of methanol to the homogenate and stir for 1 hour, then filter.

    • Re-extract the filter residue with 5L of 50% methanol.

  • Concentration: Combine the filtrates and concentrate to a density of 1.2 g/mL to obtain a viscous liquid.

  • Precipitation: Add ethanol (B145695) to the viscous liquid and stir until no more precipitate is formed.

  • Separation: Pour off the clear liquid and concentrate it until no alcohol remains.

  • Liquid-Liquid Extraction: Extract the aqueous phase twice with n-butanol.

A. Macroporous Resin Column Chromatography [11]

  • Preparation of the Crude Extract: Dissolve the crude extract in water.

  • Column Preparation and Sample Loading:

    • Select a suitable macroporous resin (e.g., D101).

    • Pack the resin into a glass column and equilibrate with deionized water.

    • Load the aqueous crude extract onto the column.

  • Elution:

    • Wash the column with 4-5 bed volumes of 10-30% ethanol to remove impurities.

    • Elute the this compound using 5-6 bed volumes of 70-80% ethanol.

B. High-Speed Countercurrent Chromatography (HSCCC) [4][13][14][15]

  • Preparation of Partially Purified Sample: The n-butanol extract from the homogenization-methanol extraction method can be further subjected to silica gel column chromatography to obtain a partially purified sample.

  • Solvent System Selection: A polar two-phase solvent system composed of ethyl acetate–n-butanol–water (2:1:3, v/v/v) is selected.

  • HSCCC Separation:

    • The lower aqueous phase is used as the mobile phase in a head-to-tail elution mode.

    • A 105 mg quantity of the partially purified sample containing 39.2% this compound can be loaded on a 270-mL capacity HSCCC column.

    • This process can yield approximately 35 mg of this compound at over 95% purity.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Gemini C18 column (250 x 4.6 mm, 5 µm) or a YMC-Triart C18 column (ϕ4.6 × 250 mm).

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid in water (5:95 v/v) or 1% acetonitrile in water containing 0.1% phosphoric acid.

  • Flow Rate: 0.6 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C or 40°C.

  • Quantification: Calibration curves are constructed by plotting the peak areas versus the concentration of a this compound standard.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

This compound has demonstrated significant anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS MAPK MAPK LPS->MAPK IKK IKK LPS->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines promotes transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Metabolic Regulation: AMPK Signaling Pathway

This compound has also been shown to play a role in metabolic regulation by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that regulates cellular metabolism.

G cluster_upstream Upstream Regulation cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake promotes Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes

Caption: Activation of the AMPK signaling pathway by this compound.

Conclusion

Rehmannia glutinosa stands out as a rich natural source of the bioactive iridoid glycoside, this compound. The successful isolation of high-purity this compound is contingent upon the careful selection of plant material, appropriate extraction techniques, and robust purification strategies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently obtain and utilize this compound for a wide range of scientific and therapeutic applications. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB, MAPK, and AMPK, provides valuable insights into its mechanisms of action, paving the way for future drug discovery and development efforts.

References

The Biosynthesis of Catalpol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathway, Key Enzymes, and Experimental Methodologies for the Production of a Medicinally Significant Iridoid Glycoside.

This technical guide provides a comprehensive overview of the biosynthesis of catalpol, a pharmacologically active iridoid glycoside found in several medicinal plants, most notably Rehmannia glutinosa. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology. It details the enzymatic steps, intermediate compounds, and regulatory aspects of the this compound biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this complex metabolic route.

Introduction to this compound and its Significance

This compound, an iridoid glycoside, is a prominent secondary metabolite in various medicinal plants. It has garnered significant attention for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. The intricate chemical structure of this compound, characterized by a fused cyclopentanopyran ring system, is assembled through a complex and fascinating biosynthetic pathway. Understanding this pathway is crucial for the metabolic engineering of host organisms to enhance this compound production and for the synthesis of novel derivatives with improved therapeutic potential.

The this compound Biosynthetic Pathway: From Primary Metabolism to Iridoid Core Formation

The biosynthesis of this compound originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are generated through the mevalonic acid (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The initial committed step in iridoid biosynthesis is the formation of the C10 monoterpene precursor, geranyl diphosphate (B83284) (GPP), from IPP and DMAPP. The subsequent steps leading to the core iridoid structure are depicted below.

digraph "Catalpol_Upstream_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Geraniol (B1671447) [label="Geraniol", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxygeraniol [label="10-Hydroxygeraniol", fillcolor="#FBBC05", fontcolor="#202124"]; Oxogeranial [label="10-Oxogeranial", fillcolor="#FBBC05", fontcolor="#202124"]; Nepetalactol [label="epi-Nepetalactol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Iridoid_Core [label="Iridoid Core Formation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {IPP, DMAPP} -> GPP [label="GPPS"]; GPP -> Geraniol [label="GES"]; Geraniol -> Hydroxygeraniol [label="G10H"]; Hydroxygeraniol -> Oxogeranial [label="10HGO"]; Oxogeranial -> Nepetalactol [label="epi-ISY"]; Nepetalactol -> Iridoid_Core;

// Invisible nodes for layout {rank=same; IPP; DMAPP;} }

Figure 1: Upstream pathway of this compound biosynthesis.

The pathway commences with the conversion of GPP to geraniol, a reaction catalyzed by geraniol synthase (GES) . This is a critical step, diverting the metabolic flux towards monoterpenoid synthesis. Subsequently, a cytochrome P450 monooxygenase, geraniol 10-hydroxylase (G10H) , hydroxylates geraniol to form 10-hydroxygeraniol. This is followed by an oxidation step mediated by 10-hydroxygeraniol oxidoreductase (10HGO) to yield 10-oxogeranial. The characteristic iridoid cyclopentanopyran ring is then formed through the action of epi-iridoid synthase (epi-ISY) , which converts 10-oxogeranial to epi-nepetalactol.

The Downstream Pathway: Tailoring Steps to this compound

The downstream pathway from the iridoid core to this compound is less defined and is an active area of research. Transcriptome analyses of Rehmannia glutinosa have identified numerous candidate genes encoding enzymes believed to be involved in these "tailoring" steps.[1][2] These include hydroxylases, epoxidases, dehydratases, decarboxylases, and UDP-glycosyltransferases (UGTs).

digraph "Catalpol_Downstream_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Nepetalactol [label="epi-Nepetalactol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deoxyloganetic_Acid [label="8-epi-deoxyloganetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deoxyloganic_Acid [label="8-epi-deoxyloganic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Geniposidic_Acid [label="Geniposidic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bartsioside [label="Bartsioside", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aucubin [label="Aucubin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Nepetalactol -> Deoxyloganetic_Acid [label="DLS-like enzyme"]; Deoxyloganetic_Acid -> Deoxyloganic_Acid [label="Hydroxylase"]; Deoxyloganic_Acid -> Geniposidic_Acid [label="UGT"]; Geniposidic_Acid -> Bartsioside [label="Decarboxylase"]; Bartsioside -> Aucubin [label="Hydroxylase"]; Aucubin -> this compound [label="Epoxidase"]; }

Figure 2: Proposed downstream pathway of this compound biosynthesis.

Following the formation of epi-nepetalactol, a DLS-like enzyme is proposed to catalyze its conversion to 8-epi-deoxyloganetic acid.[2] A series of subsequent modifications, including hydroxylation, glycosylation by a UGT, decarboxylation, another hydroxylation, and a final epoxidation, are thought to lead to the formation of this compound.[1][2]

Quantitative Data on this compound Biosynthesis

Quantitative understanding of the this compound biosynthesis pathway is essential for targeted metabolic engineering. The following tables summarize key quantitative data available in the literature.

EnzymeSubstrateKmkcatkcat/Km (M⁻¹s⁻¹)Source OrganismReference
Geraniol 10-hydroxylase (G10H)Geraniol--~10-fold higher than for naringeninCatharanthus roseus[3]
Flavonol Glycosyltransferase (representative UGT)Quercetin-3-O-glucoside-rhamnoside50.3 µM-6.1 x 10⁵Camellia sinensis[2]
Flavonol Glycosyltransferase (representative UGT)UDP-glucose209.7 µM-1.1 x 10⁵Camellia sinensis[2]
Table 1: Enzyme Kinetic Parameters.
Plant MaterialThis compound Content (mg/g DW)Reference
Rehmannia glutinosa (young leaves, cultivar Jin No. 9)> 25[2]
Rehmannia glutinosa (old leaves, cultivar Jin No. 9)~15[2]
Rehmannia glutinosa (tuberous roots, cultivar Jin No. 9)< 5[2]
Table 2: this compound Content in Rehmannia glutinosa.
GeneTissue with Highest ExpressionMethodReference
DXR2LeafqRT-PCR[4]
GPPSLeafqRT-PCR[4]
G10HLeafqRT-PCR[4]
10HGOLeafqRT-PCR[4]
Table 3: Gene Expression Analysis of Key Enzymes in Rehmannia glutinosa.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Extraction and Quantification of Iridoid Glycosides
digraph "Iridoid_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Plant Material (e.g., Veronica longifolia leaves)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PHWE [label="Pressurized Hot Water Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; HWE [label="Hot Water Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; PLE [label="Pressurized Liquid Extraction (e.g., ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Maceration [label="Maceration (e.g., ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MEKC [label="Micellar Electrokinetic Capillary Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Quantification of this compound and Aucubin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> PHWE; Extraction -> HWE; Extraction -> PLE; Extraction -> Maceration; {PHWE, HWE, PLE, Maceration} -> Analysis; Analysis -> MEKC; MEKC -> Result; }

Figure 3: Workflow for iridoid extraction and analysis.

Objective: To extract and quantify this compound and other iridoid glycosides from plant material.

Methodology (based on Hot Water Extraction): [3]

  • Sample Preparation: Air-dry and powder the plant material (e.g., leaves of Veronica longifolia).

  • Extraction:

    • Accurately weigh approximately 0.1 g of the powdered plant material into a suitable vessel.

    • Add 10 mL of deionized water.

    • Heat the mixture at 80°C for 30 minutes with constant stirring.

    • Cool the extract to room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Quantification by Micellar Electrokinetic Capillary Chromatography (MEKC):

    • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 375 µm o.d., 57 cm total length, 50 cm effective length).

    • Buffer: 25 mM sodium tetraborate (B1243019) buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV.

    • Temperature: 25°C.

    • Detection: UV detection at 208 nm.

    • Quantification: Use a calibration curve prepared with authentic this compound standards.

Heterologous Expression and Functional Characterization of Geraniol Synthase (RgGES)
digraph "RgGES_Characterization_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Clone RgGES cDNA into pET28a vector", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform E. coli BL21(DE3)", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce protein expression with IPTG", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purify His-tagged RgGES protein using Ni-NTA resin", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="Enzyme Assay", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction_Setup [label="Incubate purified RgGES with GPP", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extract product with hexane", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analyze by GC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Identification of Geraniol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Transformation; Transformation -> Induction; Induction -> Purification; Purification -> Enzyme_Assay; Enzyme_Assay -> Reaction_Setup; Reaction_Setup -> Extraction; Extraction -> Analysis; Analysis -> Result; }

Figure 4: Workflow for RgGES characterization.

Objective: To express RgGES heterologously and confirm its enzymatic activity.

Methodology (based on Li et al., 2024): [1]

  • Cloning and Expression:

    • Clone the full-length coding sequence of RgGES into an expression vector (e.g., pET-28a(+)) with a His-tag.

    • Transform the construct into E. coli BL21(DE3) cells.

    • Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.5 mM IPTG and incubate at 16°C for 16-20 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

    • Lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Purify the His-tagged RgGES protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

    • Elute the protein and perform buffer exchange into an assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

  • Enzyme Assay:

    • Prepare a reaction mixture containing 100 µL of assay buffer, 10 µL of 1 M MgCl₂, 10 µL of 1 M KCl, 10 µg of purified RgGES protein, and 50 µM of GPP.

    • Incubate the reaction at 30°C for 1-2 hours.

    • Stop the reaction by adding 200 µL of hexane (B92381) and vortexing vigorously.

    • Centrifuge to separate the phases.

  • Product Analysis:

    • Analyze the hexane phase by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the retention time and mass spectrum of the product with an authentic geraniol standard.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has made significant strides, with the identification of key enzymes in the upstream pathway and numerous candidates for the downstream tailoring steps. However, the complete enzymatic cascade from the iridoid core to this compound remains to be fully characterized. Future research should focus on the functional validation of the candidate genes identified through transcriptomic studies. The determination of the kinetic parameters of all enzymes in the pathway will be crucial for developing robust metabolic models and for guiding metabolic engineering strategies. The successful reconstitution of the entire this compound pathway in a heterologous host would be a landmark achievement, paving the way for the sustainable production of this valuable medicinal compound and its derivatives.

References

A Comprehensive Technical Guide to the Pharmacological Properties of Catalpol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside primarily extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, focusing on its anti-inflammatory, neuroprotective, and anti-diabetic effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action.

Core Pharmacological Properties

This compound exhibits a diverse range of biological effects, which are primarily attributed to its potent antioxidant and anti-inflammatory properties.[2][3][4] These foundational activities underpin its therapeutic potential in a variety of disease models.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models.[4] Its mechanisms of action involve the modulation of key inflammatory signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[3][5] This inhibition is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[3] Furthermore, this compound can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway.[3]

Neuroprotective Effects

The neuroprotective properties of this compound are a significant area of research, with potential applications in neurodegenerative diseases and ischemic stroke.[6][7][8] this compound's neuroprotective mechanisms are multifaceted and include anti-inflammatory, antioxidant, and anti-apoptotic actions.[8] It has been shown to protect neurons from oxidative stress by activating the Keap1-Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[8] In models of ischemic stroke, this compound has been found to reduce infarct volume and improve neurological function.[7] It also exerts protective effects on dopaminergic neurons, suggesting its potential in the management of Parkinson's disease.[9]

Anti-Diabetic Effects

This compound has demonstrated promising anti-diabetic properties in various animal models of both type 1 and type 2 diabetes.[1][10][11] It can effectively reduce blood glucose levels, improve glucose tolerance, and enhance insulin (B600854) sensitivity.[1][11] The underlying mechanisms for its anti-diabetic effects involve the activation of the AMP-activated protein kinase (AMPK) pathway in the liver, skeletal muscle, and adipose tissue.[11] AMPK activation leads to the suppression of hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues.[1] this compound has also been shown to improve lipid metabolism by reducing serum levels of triglycerides and total cholesterol.[1][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives, providing a comparative overview of their potency and efficacy in various experimental models.

Table 1: Anti-inflammatory and Neuroprotective Activity of this compound

ActivityModel SystemThis compound Concentration/DoseObserved EffectReference
Anti-inflammatoryLPS-stimulated BV2 microglia50, 100, 200 µMDose-dependent inhibition of NO, TNF-α, and IL-6 production[3]
NeuroprotectionGerbils with transient global cerebral ischemia1, 5, 10 mg/kg (i.p.)Dose-dependent rescue of hippocampal CA1 neurons and improved cognitive function[7]
NeuroprotectionMPP+-induced neurotoxicity in mesencephalic neurons0.1, 1, 10 µMDose-dependent attenuation of dopaminergic neuron death[12]

Table 2: Anti-Diabetic Activity of this compound

Model SystemThis compound DoseRoute of AdministrationDurationKey FindingsReference
STZ-induced diabetic rats50, 100 mg/kgOral4 weeks59% and 72% reduction in blood glucose, respectively[1]
STZ-induced diabetic rats0.01-0.1 mg/kgIntravenousAcuteDose-dependent antihyperglycemic effect[1]
db/db mice80, 160 mg/kgOral4 weeksSignificantly decreased fasting blood glucose and improved insulin resistance[11][13][14]
High-fat diet/STZ-induced diabetic rats10-50 mg/kgIntravenous2 weeksDose-dependent reduction in plasma glucose; 50 mg/kg was the maximally effective dose[15][16][17]

Table 3: Anticancer Activity of this compound and Its Derivatives

CompoundCell LineIC50 ValueReference
This compoundVarious solid tumor cell lines48 µM[1]
This compound AnaloguesVarious solid tumor cell lines1.8–4.8 µM[1]
Pyrazole-modified this compound derivative (3e)Esophageal cancer cells (Eca-109)Not specified (strong inhibitory activity)[18]

Table 4: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDoseTmax (h)Cmax (µg/mL)t1/2 (h)Bioavailability (%)Reference
Oral50 mg/kg~1.3~23~1.2166.7[1][18]
Intragastric30 mg/kg ([3H]this compound)0.75-1.52 (total radioactivity)-[6][19]
Intravenous50 mg/kg----[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated BV2 Microglial Cells

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates for the NO assay and 24-well plates for cytokine assays at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess Reagent in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

Objective: To assess the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Isoflurane (B1672236) for anesthesia

  • Nylon monofilament suture (e.g., 6-0) with a silicone-coated tip

  • Surgical instruments (micro-scissors, forceps)

  • This compound solution

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

  • Anesthesia: Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

  • Surgical Procedure:

    • Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce the silicone-coated nylon filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at the time of reperfusion.

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0-4 scale).

  • Infarct Volume Measurement:

    • Euthanize the mice and harvest the brains.

    • Slice the brain into 2 mm coronal sections.

    • Stain the sections with 2% TTC solution for 15-30 minutes at 37°C.

    • The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

In Vivo Anti-Diabetic Assay: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the anti-diabetic effects of this compound in a rat model of type 1 diabetes.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • This compound solution

  • Glucometer and test strips

Procedure:

  • Induction of Diabetes:

    • Fast the rats overnight.

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.

    • Confirm the development of diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels > 16.7 mmol/L are considered diabetic.

  • Treatment:

    • Divide the diabetic rats into groups: diabetic control (vehicle), this compound-treated groups (e.g., 50 and 100 mg/kg, p.o.), and a positive control group (e.g., metformin).

    • Administer the treatments daily for a specified period (e.g., 4 weeks).

  • Monitoring:

    • Monitor body weight and food and water intake regularly.

    • Measure fasting blood glucose levels weekly.

  • Oral Glucose Tolerance Test (OGTT):

    • At the end of the treatment period, fast the rats overnight.

    • Administer an oral glucose load (e.g., 2 g/kg).

    • Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-glucose administration.

  • Biochemical Analysis:

    • At the end of the study, collect blood samples to measure serum insulin, triglycerides, and total cholesterol levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general workflow for its pharmacological evaluation.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes Induces Transcription This compound This compound This compound->TLR4 Inhibits This compound->IKK Inhibits

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Pathway.

neuroprotective_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation of ARE ARE Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection This compound This compound This compound->Keap1 Inhibits This compound->Nrf2 Promotes Translocation

Caption: Neuroprotective Mechanism of this compound via the Nrf2 Pathway.

anti_diabetic_pathway This compound This compound AMPK AMPK This compound->AMPK Activates GLUT4 GLUT4 AMPK->GLUT4 Promotes Translocation of Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake (Muscle, Adipose) GLUT4->Glucose_Uptake Increases

Caption: Anti-diabetic Mechanism of this compound via the AMPK Pathway.

experimental_workflow Start Start: Compound (this compound/Derivative) In_Vitro In Vitro Assays (e.g., Anti-inflammatory, Neuroprotection, Anti-diabetic) Start->In_Vitro In_Vivo In Vivo Models (e.g., MCAO, STZ-induced diabetes) In_Vitro->In_Vivo Promising Results Mechanism Mechanism of Action Studies (Signaling Pathways) In_Vivo->Mechanism Pharmacokinetics Pharmacokinetics (ADME) & Toxicology In_Vivo->Pharmacokinetics Clinical_Trials Pre-clinical & Clinical Trials In_Vivo->Clinical_Trials Efficacy & Safety Lead_Optimization Lead Optimization (Derivative Synthesis) Mechanism->Lead_Optimization Pharmacokinetics->Lead_Optimization Lead_Optimization->In_Vitro

Caption: General Workflow for Pharmacological Evaluation.

This compound Derivatives

The chemical structure of this compound offers several sites for modification, leading to the synthesis of derivatives with potentially enhanced pharmacological activities.[12] Research has shown that substitutions at the 6-O position of this compound can significantly increase its anti-inflammatory potency by enhancing NF-κB inhibitory activity.[1] For instance, scropolioside B, a 6-O-substituted this compound derivative, exhibits stronger anti-inflammatory effects than this compound itself.[5]

Furthermore, the synthesis of pyrazole- and imidazole-modified this compound derivatives has shown promise in enhancing anticancer activity.[18] These modifications aim to improve the drug-like properties of this compound, such as its in vivo half-life and target binding efficiency.[18] The structure-activity relationship (SAR) studies of these derivatives are crucial for guiding the design of more potent and selective therapeutic agents.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their multifaceted pharmacological properties, including anti-inflammatory, neuroprotective, and anti-diabetic effects, are supported by a growing body of scientific evidence. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways, offering multiple targets for therapeutic intervention. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge on this compound and its derivatives and offering detailed experimental protocols to facilitate further investigation. Continued research, particularly in the areas of lead optimization, pharmacokinetic profiling of derivatives, and clinical evaluation, is warranted to fully realize the therapeutic promise of this remarkable natural compound.

References

Catalpol: A Technical Guide to its Anti-inflammatory and Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has garnered significant scientific interest for its diverse pharmacological activities. Extensive preclinical research has demonstrated its potent anti-inflammatory and antioxidant properties, suggesting its therapeutic potential in a range of pathological conditions, including neurodegenerative diseases, diabetes, and inflammatory disorders. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's beneficial effects, with a focus on key signaling pathways, quantitative experimental data, and detailed methodologies for researchers in the field of drug discovery and development.

Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and reducing the production of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In numerous studies, this compound has been shown to inhibit the activation of this pathway. It can suppress the phosphorylation and degradation of the inhibitor of κB-α (IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][3] Furthermore, this compound has been observed to inhibit the expression of Toll-like receptor 4 (TLR4) and its adaptor protein, Myeloid differentiation factor 88 (MyD88), which are upstream activators of the NF-κB pathway.[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IKK->NFkB Release IkBa->NFkB NFkB_nucleus NF-κB (p65) (Nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Genes Transcription This compound This compound This compound->TLR4 This compound->IKK This compound->NFkB_nucleus

This compound's Inhibition of the NF-κB Signaling Pathway.
Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to suppress the activation of these MAPK pathways.[2] By inhibiting the phosphorylation of ERK, JNK, and p38, this compound can further downstream inhibit the expression of inflammatory mediators.[2][4]

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation ERK->Inflammation This compound This compound This compound->MAPKK

This compound's Modulation of the MAPK Signaling Pathway.
Quantitative Data on Anti-inflammatory Effects

Model System This compound Concentration/Dose Effect Reference
LPS-stimulated BV2 microgliaNot specifiedSignificantly suppressed NO and PGE2 secretion.[1]
LPS-stimulated BV2 microgliaNot specifiedDownregulated iNOS and COX-2 expression.[1]
LPS-stimulated BV2 microgliaNot specifiedInhibited TNF-α and IL-1β production and expression.[1]
IL-1β-induced Caco-2 cellsNot specifiedSignificantly inhibited mRNA and protein production of IL-6, IL-8, and MCP-1.[5]
High-fat diet-induced obese mice100 mg/kg for 4 weeksSignificantly reduced mRNA expression of M1 pro-inflammatory cytokines in adipose tissue.[6]
Ang II-induced bEnd.3 cells50-500 μMDose-dependently reversed the increase in TLR4, MyD88, iNOS, and TNF-α levels.[7]
Experimental Protocols: Anti-inflammatory Assays

LPS-Induced Inflammation in BV2 Microglia

  • Cell Culture: BV2 microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

  • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of proteins such as iNOS, COX-2, IκBα, p-IκBα, p65, and phosphorylated forms of MAPKs.

Antioxidant Effects of this compound

This compound's antioxidant properties are primarily attributed to its ability to activate the Keap1-Nrf2 signaling pathway and enhance the expression of downstream antioxidant enzymes.

Activation of the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. This compound has been shown to promote this dissociation and nuclear translocation of Nrf2.[8][9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]

G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription This compound This compound This compound->Keap1 Inhibits Binding

This compound's Activation of the Keap1-Nrf2/ARE Pathway.
Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and has been linked to the regulation of antioxidant responses. This compound has been shown to activate the PI3K/Akt pathway, which can contribute to its protective effects against oxidative stress-induced apoptosis.[10][11] Some studies suggest a potential crosstalk between the PI3K/Akt and Nrf2 pathways, where Akt may phosphorylate and activate Nrf2.[12]

G Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activation Cell_Survival Cell Survival & Antioxidant Response Akt->Cell_Survival This compound This compound This compound->PI3K

This compound's Activation of the PI3K/Akt Signaling Pathway.
Quantitative Data on Antioxidant Effects

Model System This compound Concentration/Dose Effect Reference
H2O2-treated ARPE-19 cells10, 20, 40 μMReversed the reduction in GSH and SOD levels.[9]
H2O2-treated ARPE-19 cells10, 20, 40 μMReversed the overproduction of ROS and MDA.[9]
H2O2-treated ARPE-19 cells10, 20, 40 μMMarkedly activated the expression of Nrf2, HO-1, and NQO1.[9]
AD co-culture model10-100 μMDose-dependently increased the expression of Nrf2, HO-1, and NQO1.[8]
Rat diabetes model50 mg/kgEnhanced activities of SOD, GSH-Px, and CAT.[13]
Rat diabetes model50 mg/kgReduced MDA levels.[13]
Experimental Protocols: Antioxidant Assays

H2O2-Induced Oxidative Stress in ARPE-19 Cells

  • Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with this compound (e.g., 10, 20, 40 µM) for 24 hours, followed by exposure to hydrogen peroxide (H2O2; e.g., 400 µM) for a specified duration (e.g., 6 hours).

  • Measurement of ROS: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Lipid Peroxidation Assay: Malondialdehyde (MDA) levels in cell lysates are measured as an indicator of lipid peroxidation, often using a thiobarbituric acid reactive substances (TBARS) assay kit.

  • Antioxidant Enzyme Activity: The activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the level of reduced glutathione (GSH) are determined using commercially available assay kits.

  • Western Blot Analysis: The expression levels of Nrf2, Keap1, HO-1, and NQO1 in both total cell lysates and nuclear extracts are determined by western blotting.

Conclusion

This compound demonstrates significant anti-inflammatory and antioxidant activities through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit the NF-κB and MAPK pathways contributes to its profound anti-inflammatory effects, while its activation of the Keap1-Nrf2 and PI3K/Akt pathways underpins its robust antioxidant properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets and translating these promising preclinical findings into clinical settings for the treatment of inflammatory and oxidative stress-related diseases.

References

A Technical Guide to the Biological Activities of Catalpol-like Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of iridoid glycosides structurally similar to catalpol. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular signaling pathways.

Introduction to this compound and its Analogs

This compound is a prominent iridoid glycoside primarily extracted from the root of Rehmannia glutinosa.[1] It has garnered significant scientific interest due to its wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties.[2][3][4][5][6] Structurally similar iridoid glycosides, often referred to as this compound analogs, have also demonstrated a spectrum of biological activities. This guide focuses on a comparative analysis of this compound and its key analogs: Aucubin, Harpagoside, Loganin (B1675030), and Geniposide. These compounds share a common iridoid core structure but possess unique substitutions that influence their therapeutic potential.

Comparative Biological Activities

The primary biological activities of this compound and its analogs are summarized below. These compounds often exhibit pleiotropic effects, targeting multiple pathways involved in disease pathogenesis.

Anti-inflammatory Activity

Iridoid glycosides, including this compound and its analogs, are potent anti-inflammatory agents. Their mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8][9][10]

Neuroprotective Effects

A significant body of research highlights the neuroprotective potential of this compound and related iridoid glycosides.[11][12] These compounds have shown promise in models of neurodegenerative diseases and ischemic stroke by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.[7][13][14][15][16]

Antioxidant Properties

The antioxidant effects of these iridoid glycosides are central to their therapeutic activities. They can directly scavenge free radicals and enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[17][18][19]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies, allowing for a direct comparison of the potency and efficacy of this compound and its analogs.

Table 1: In Vitro Anti-inflammatory Effects of Iridoid Glycosides

CompoundCell LineStimulantMeasured ParameterConcentration/Dose% Inhibition / EffectReference
Aucubin 3T3-L1 adipocytesTNF-αPAI-1, MCP-1, IL-6 secretion100 µMSignificant inhibition[20]
RAW 264.7 macrophagesLPSNO production25, 50, 100 µMDose-dependent decrease
Harpagoside Human blood cells-COX-1 and COX-2Not specifiedModerate inhibition[21]
RAW 264.7 macrophagesLPSiNOS expressionNot specifiedInhibition via NF-κB pathway[10]
Loganin BV2 microgliaLPSM1 to M2 polarizationNot specifiedPromoted M2 phenotype[7]
Primary mesencephalic neuronsMPP+ApoptosisNot specifiedAttenuated apoptosis[14]
Geniposide Primary mouse macrophagesLPSIL-6, IL-1β, TNF-α production25, 50, 100 µg/mLSignificant suppression[12]
Caco-2 cellsLPSInflammatory cytokines25, 50, 100 µg/mLDose-dependent inhibition[11][22]

Table 2: In Vivo Neuroprotective Effects of Iridoid Glycosides

CompoundAnimal ModelInjury ModelDoseKey FindingsReference
Aucubin GerbilsBrain Ischemia/Reperfusion10 mg/kgAttenuated neuroinflammation, inhibited TLR4/NF-κB pathway[16]
Loganin MicepMCAO + fractureNot specifiedAlleviated neurological deficit, reduced cerebral infarction[7]
RatsMCAO/RNot specifiedReduced neurological deficits and lesion volumes[13]
Geniposide TBI ratsTraumatic Brain InjuryNot specifiedAlleviated brain edema, inhibited pro-inflammatory cytokines[5]

Table 3: Antioxidant Activity of Iridoid Glycosides

CompoundModelMeasured ParameterConcentration/DoseEffectReference
Aucubin Cisplatin-induced kidney injuryHO-1 expression1.5 and 5 mg/kg BWIncreased expression[23]
Loganin MCAO/R ratsSOD, GSH-Px activityNot specifiedIncreased activity[13]
Geniposide Human neuroblastoma SH-SY5Y cellsSOD, GSH-Px activity100 µMElevated activity[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the biological activities of iridoid glycosides.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[3] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[24]

  • Compound Treatment: Treat the cells with various concentrations of the iridoid glycoside for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[24]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[24][25][26]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO or a SDS-HCl solution, to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

Quantification of Inflammatory Cytokines: ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify proteins, such as cytokines (e.g., TNF-α, IL-6, IL-1β), in biological samples.[27][28][29]

Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine, forming a "sandwich." A substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[27][30]

Protocol (for TNF-α):

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α (e.g., 2 µg/mL) and incubate overnight at 4°C.[27]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1X Assay Diluent) for 1 hour at room temperature.[27]

  • Sample Incubation: Add 100 µL of standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.[27]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours at room temperature.[28][30]

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.[28][31]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark for 20 minutes.[30][31]

  • Stop Reaction: Add a stop solution (e.g., 50 µL of acid) to each well.[30]

  • Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.[28][30]

Assessment of Antioxidant Enzyme Activity: SOD and GSH Assays

Principle: Superoxide dismutase (SOD) activity is measured by its ability to inhibit the reduction of a detector molecule by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.[17] Glutathione (GSH) levels are often measured using a colorimetric reaction with a specific reagent.

SOD Activity Assay Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates.

  • Reaction Mixture: In a 96-well plate, add the sample, a reaction mixture containing xanthine and a detector molecule (e.g., WST-1 or NBT), and xanthine oxidase to initiate the reaction.[17]

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Absorbance Measurement: Measure the absorbance at 450 nm (for WST-1) or 560 nm (for NBT).[18] The percentage of inhibition of the colorimetric reaction is proportional to the SOD activity.

GSH Level Assay Protocol:

  • Sample Preparation: Prepare tissue homogenates or cell lysates.

  • Reaction: Mix the sample with a reagent that reacts specifically with GSH to produce a colored or fluorescent product.

  • Incubation: Incubate the mixture according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader. The intensity is proportional to the amount of GSH in the sample.

In Vivo Assessment of Neuroprotection: Morris Water Maze

The Morris Water Maze is a behavioral test used to assess spatial learning and memory in rodents, which is often impaired in models of neurodegeneration and stroke.[32][33][34]

Principle: The test relies on the animal's motivation to escape from water by finding a hidden platform using distal visual cues.[32][33]

Protocol:

  • Apparatus: A circular pool (90-100 cm in diameter) is filled with opaque water. A small escape platform is hidden 1 cm below the water surface in one of the four quadrants.[32][33]

  • Acquisition Phase (4 days):

    • Each day, the animal undergoes four trials.

    • For each trial, the animal is placed in the water at one of four starting positions, facing the wall of the pool.[32]

    • The time taken to find the hidden platform (escape latency) is recorded. A maximum of 60 seconds is typically allowed per trial.[32]

    • If the animal fails to find the platform within the time limit, it is gently guided to it.

  • Probe Trial (Day 5):

    • The platform is removed from the pool.

    • The animal is allowed to swim freely for 60 seconds.[32]

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound and its analogs are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Iridoids Iridoid Glycosides (this compound, Aucubin, Geniposide) Iridoids->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->ProInflammatory Transcription DNA DNA

Caption: NF-κB Signaling Pathway Inhibition by Iridoid Glycosides.

neuroprotective_pathway OxidativeStress Oxidative Stress Neuroinflammation Nrf2 Nrf2 OxidativeStress->Nrf2 Apoptosis Apoptosis OxidativeStress->Apoptosis Iridoids Iridoid Glycosides (this compound, Loganin, Aucubin) Iridoids->Nrf2 Activates Iridoids->Apoptosis Inhibits Bcl2 Bcl-2 Iridoids->Bcl2 Upregulates Bax Bax Iridoids->Bax Downregulates Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH, HO-1) ARE->AntioxidantEnzymes Transcription Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Neuroprotective Mechanisms of Iridoid Glycosides.

experimental_workflow start Start: In Vitro/In Vivo Model treatment Treatment with Iridoid Glycoside start->treatment invitro In Vitro Assays treatment->invitro invivo In Vivo Experiments treatment->invivo mtt MTT Assay (Cell Viability) invitro->mtt elisa ELISA (Cytokine Levels) invitro->elisa antioxidant Antioxidant Assays (SOD, GSH) invitro->antioxidant western Western Blot (Protein Expression) invitro->western data Data Analysis & Interpretation invitro->data mwm Morris Water Maze (Cognitive Function) invivo->mwm histology Histopathology (Tissue Damage) invivo->histology invivo->data end Conclusion: Therapeutic Potential data->end

Caption: General Experimental Workflow for Evaluating Iridoid Glycosides.

Conclusion

This compound and its structural analogs, including aucubin, harpagoside, loganin, and geniposide, represent a promising class of natural compounds with significant therapeutic potential. Their multifaceted biological activities, particularly their anti-inflammatory, neuroprotective, and antioxidant effects, make them attractive candidates for the development of novel drugs for a range of diseases. This technical guide provides a foundational resource for researchers to further explore the pharmacological properties and molecular mechanisms of these valuable iridoid glycosides. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for human use.

References

Unraveling the In Vitro Molecular Mechanisms of Catalpol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catalpol, an iridoid glucoside primarily extracted from the root of Rehmannia glutinosa, has garnered significant attention in the scientific community for its diverse pharmacological activities. Extensive in vitro research has begun to illuminate the intricate molecular pathways through which this compound exerts its neuroprotective, anti-inflammatory, anti-apoptotic, and antioxidant effects. This technical guide provides a comprehensive overview of the key molecular targets of this compound identified in in vitro studies, complete with detailed experimental protocols and a visual representation of the signaling cascades involved.

Core Molecular Targets and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate a range of signaling pathways critical to cellular homeostasis and disease pathogenesis. In vitro studies have identified several key molecular targets, which are summarized below.

Pro-Survival and Anti-Apoptotic Pathways

A significant body of evidence points to this compound's ability to promote cell survival and inhibit apoptosis through the modulation of the PI3K/Akt signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival.[1][2][3] this compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, influences downstream targets, including the Bcl-2 family of proteins, to suppress apoptosis.[1][2] Specifically, this compound treatment has been observed to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][4][5] This shift in the Bcl-2/Bax ratio is a critical determinant of mitochondrial integrity and the subsequent activation of the caspase cascade.[4][5][6]

Furthermore, this compound has been shown to inhibit the activation of caspases, particularly caspase-3 and caspase-9, which are key executioners of apoptosis.[1][4][5][6] By preventing the cleavage and activation of these proteases, this compound effectively halts the apoptotic process.

Anti-Inflammatory Mechanisms

Chronic inflammation is a hallmark of numerous diseases, and this compound has demonstrated potent anti-inflammatory properties in various in vitro models.[7][8][9] A primary mechanism underlying this effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5][7][10][11] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines. This compound has been shown to prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[5][11] By stabilizing IκBα, this compound prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes.[5][11] This leads to a significant reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][9][12]

This compound's anti-inflammatory effects are also mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway .[13] The MAPK cascade, comprising ERK, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. In some contexts, this compound has been shown to suppress the phosphorylation and activation of p38 MAPK, contributing to its anti-inflammatory profile.[13]

Antioxidant and Cytoprotective Responses

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to cellular damage in a wide range of pathologies. This compound has been consistently shown to exert potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[7][12][14][15][16][17][18] Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon stimulation by antioxidants like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of its target genes, including HO-1.[14][16] The upregulation of HO-1 and other antioxidant enzymes enhances the cellular capacity to neutralize ROS and mitigate oxidative damage.[14][15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative overview of its effects on different cell lines and molecular targets.

Table 1: Effects of this compound on Cell Viability

Cell LineAssayTreatment ConditionThis compound Concentration(s)Incubation TimeObserved Effect on Cell ViabilityReference(s)
RGC-5MTTH₂O₂ (1 mM)0.25 mM, 0.5 mM15 min pre-treatmentProtective effect at 0.5 mM[19]
RGC-5MTTOxygen-Glucose Deprivation (OGD)0.25 mM, 0.5 mM15 min pre-treatmentProtective effect at 0.5 mM[19]
MPC-5MTTAdriamycin (1 µM)1-100 µMCo-treatmentConcentration-dependent improvement in viability[16]
L929CCK8H₂O₂2, 10, 50 µMPre-treatmentProtective effect[14]
Porcine Oocytes-In Vitro Maturation10 µmol/L-Increased first polar body rate[20]
Cortical Neurons-OGD/R0.1, 1, 10, 100 µg/mL-Increased survival rate[3]

Table 2: Modulation of Molecular Targets by this compound

Cell LineTarget Molecule/PathwayThis compound Concentration(s)Treatment ConditionObserved EffectReference(s)
HUVECsBcl-2Not specifiedH₂O₂-induced apoptosisIncreased expression[1][2]
HUVECsBaxNot specifiedH₂O₂-induced apoptosisDecreased expression[1][2]
HUVECsp-AktNot specifiedH₂O₂-induced apoptosisIncreased phosphorylation[1][2]
BV2 Microgliap-IκBα/IκBα5, 25 µMLPS stimulationDecreased ratio[5][11]
BV2 Microgliap-p65/p655, 25 µMLPS stimulationDecreased ratio[5][11]
Primary Cortical Neuronsp53Not specifiedH₂O₂-induced oxidative stressDecreased expression[5][11]
Primary Cortical NeuronsBaxNot specifiedH₂O₂-induced oxidative stressDecreased expression[5][11]
Primary Cortical NeuronsBcl-2Not specifiedH₂O₂-induced oxidative stressIncreased expression[5][11]
Primary Cortical NeuronsCaspase-3Not specifiedH₂O₂-induced oxidative stressDecreased expression[5][11]
L929 CellsNrf2/HO-12, 10, 50 µMH₂O₂-induced oxidative stressUpregulated protein expression[14][16]
Porcine OocytesROS10 µmol/LIn Vitro MaturationDecreased levels[20]
Porcine OocytesGSH10 µmol/LIn Vitro MaturationIncreased levels[20]
Cortical NeuronsPI3K/Akt/mTOR10 µg/mLOGD/RUpregulated protein expression[3]
MCF-7Cytochrome c, Caspase-3Not specified-Increased levels[6]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used to investigate the molecular targets of this compound.

Cell Viability and Proliferation Assays

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[21][22][23]

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[24]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[24]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[25]

CCK-8/WST-1 Assay

This is another colorimetric assay for the determination of cell viability.

  • Principle: The water-soluble tetrazolium salt, WST-8 (in CCK-8) or WST-1, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • Add CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[1]

    • Measure the absorbance at a wavelength of 450 nm using a microplate reader.[1]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Protocol:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[7][24]

    • Determine protein concentration using a BCA assay.[7][13]

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[7][24]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7][24]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[24]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.

  • Principle: The amount of amplified DNA is measured in real-time during the PCR reaction using fluorescent dyes. The cycle threshold (Ct) value is inversely proportional to the amount of target mRNA in the initial sample.

  • Protocol:

    • Isolate total RNA from cells using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of proteins, such as cytokines, in a sample.

  • Principle: An antibody specific for the target protein is coated onto a plate. The sample is added, and the protein binds to the antibody. A second, enzyme-linked antibody is then added, which also binds to the protein. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of protein in the sample.

  • Protocol:

    • Collect cell culture supernatants or cell lysates.

    • Perform the ELISA according to the manufacturer's instructions for the specific kit being used.[4]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the target protein based on a standard curve.[4]

Apoptosis Assays

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these cells. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.[24]

  • Protocol:

    • Treat cells with this compound to induce or inhibit apoptosis.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

    • Analyze the cells by flow cytometry.

Caspase Activity Assay

This assay measures the activity of key apoptotic enzymes.

  • Principle: A specific peptide substrate for a caspase (e.g., DEVD for caspase-3) is conjugated to a fluorescent or colorimetric reporter. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[24]

  • Protocol:

    • Lyse treated cells to release cellular contents.

    • Add the caspase substrate to the cell lysate.

    • Incubate to allow for the enzymatic reaction to occur.

    • Measure the fluorescence or absorbance using a plate reader.

Measurement of Oxidative Stress Markers

Reactive Oxygen Species (ROS) Detection

  • Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13][14]

  • Protocol:

    • Treat cells with this compound and an oxidative stress-inducing agent.

    • Load the cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation

  • Principle: The activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and the levels of glutathione (GSH) can be measured using commercially available assay kits. Malondialdehyde (MDA) is a product of lipid peroxidation and its levels can also be quantified using specific kits as an indicator of oxidative damage.[14]

  • Protocol:

    • Prepare cell lysates from treated cells.

    • Perform the assays according to the manufacturer's protocols provided with the respective kits.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro analysis.

catalpol_pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Caspases Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's activation of the PI3K/Akt survival pathway.

catalpol_nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IkBa IκBα Inflammatory_Stimuli->IkBa Promotes Degradation This compound This compound This compound->IkBa Inhibits Degradation NFkB NF-κB IkBa->NFkB Inhibits NFkB_active NF-κB (active) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

catalpol_nrf2_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates This compound This compound Nrf2_active Nrf2 (active) This compound->Nrf2_active Promotes Activation Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2->Nrf2_active Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: this compound's activation of the Nrf2 antioxidant pathway.

experimental_workflow Start Cell Culture & Seeding Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Treatment->Apoptosis Oxidative_Stress Oxidative Stress Assays (ROS, MDA, SOD) Treatment->Oxidative_Stress Molecular_Analysis Molecular Analysis Viability->Molecular_Analysis Apoptosis->Molecular_Analysis Oxidative_Stress->Molecular_Analysis Western Western Blot (Protein Expression & Phosphorylation) Molecular_Analysis->Western qPCR qPCR (Gene Expression) Molecular_Analysis->qPCR ELISA ELISA (Cytokine Levels) Molecular_Analysis->ELISA Conclusion Data Analysis & Conclusion Western->Conclusion qPCR->Conclusion ELISA->Conclusion

Caption: General experimental workflow for in vitro analysis of this compound.

References

Preliminary studies on catalpol's effect on metabolic disorders.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Preliminary Studies on Catalpol's Effect on Metabolic Disorders

Introduction

This compound, an iridoid glycoside primarily extracted from the root of Rehmannia glutinosa, is a bioactive compound extensively studied for its therapeutic potential across various disorders, including diabetes mellitus, neurodegenerative diseases, and inflammation.[1][2] This technical guide provides a comprehensive overview of preliminary research on this compound's effects on metabolic disorders, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental designs used to evaluate its action. The information is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic agents for metabolic diseases like type 2 diabetes (T2DM) and hyperlipidemia.

Molecular Mechanisms and Signaling Pathways

This compound exerts its beneficial effects on metabolic homeostasis by modulating a complex network of signaling pathways. Key mechanisms include enhancing insulin (B600854) sensitivity, promoting glucose uptake, reducing inflammation, and regulating lipid metabolism. These effects are primarily mediated through the activation and inhibition of critical cellular proteins.

AMPK and PI3K/Akt Signaling Pathways

A primary mechanism of this compound is the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism.[3][4] Activated AMPK enhances glucose uptake and utilization. This compound has been shown to activate AMPK in the liver, skeletal muscle, and adipose tissue.[1][5] This activation leads to a cascade of downstream effects, including the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is crucial for insulin signaling.[5][6] By promoting the PI3K/Akt pathway, this compound enhances the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into skeletal muscle and adipose tissue.[1][6][7] In the liver, this pathway activation suppresses gluconeogenesis and promotes glycogen (B147801) synthesis.[5][8]

cluster_Catalpol_Effect This compound Action cluster_AMPK_Pathway AMPK Pathway cluster_PI3K_Akt_Pathway PI3K/Akt Pathway (Insulin Signaling) This compound This compound AMPK AMPK This compound->AMPK activates IRS1 IRS-1 This compound->IRS1 promotes SIRT1 SIRT1 AMPK->SIRT1 PI3K PI3K AMPK->PI3K activates PGC1a PGC-1α SIRT1->PGC1a PPARg PPAR-γ PGC1a->PPARg Mito Mitochondrial Biogenesis PGC1a->Mito IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GSK3b GSK3β (inactive) Akt->GSK3b Glycogen Glycogen Synthesis GSK3b->Glycogen

This compound's activation of AMPK and PI3K/Akt signaling pathways.
Anti-Inflammatory Pathways (JNK and NF-κB)

Chronic low-grade inflammation, particularly in adipose tissue, is a key driver of insulin resistance.[7][9] Studies show that this compound can ameliorate adipose tissue inflammation by reducing the infiltration of macrophages.[7][10] It significantly suppresses the c-Jun NH2-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are critical mediators of inflammation.[7][9] By inhibiting these pathways, this compound reduces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and increases anti-inflammatory markers (e.g., IL-10) in adipose tissue.[6][7]

cluster_Inflammation Inflammatory Signaling This compound This compound JNK JNK Phosphorylation This compound->JNK inhibits IKKb IKKβ Phosphorylation This compound->IKKb inhibits IR Insulin Resistance JNK->IR NFkB NF-κB Activation IKKb->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Cytokines->IR

This compound's inhibition of JNK and NF-κB inflammatory pathways.

Quantitative Efficacy Data

Numerous preclinical studies have quantified the effects of this compound on key metabolic parameters. The data consistently demonstrate its potential to improve glycemic control and lipid profiles in various animal models of metabolic disease.

Table 1: Effects of this compound on Glycemic Control
Animal ModelDosage & DurationFasting Blood Glucose (FBG)HbA1cHOMA-IROGTT / ITTReference
HFD/STZ Mice100 & 200 mg/kg, p.o., 4 weeks Significant reduction Significantly reduced Significantly reduced Improved tolerance[7]
db/db Mice160 mg/kg, p.o., 4 weeks 26% reduction GSP reduced by 19% Significantly reduced Improved tolerance[6][11]
STZ Rats50 & 100 mg/kg, p.o., 4 weeks 59% and 72% reductionNot ReportedNot ReportedNot Reported[11]
HFD/STZ Mice50-200 mg/kg, p.o., 4 weeks Dose-dependent reductionNot ReportedNot Reported Improved tolerance[1][12]
HFD Mice100 mg/kg, p.o., 4 weeks Significantly reducedNot Reported Fasting insulin reduced Improved tolerance[9]

HFD: High-Fat Diet; STZ: Streptozotocin (B1681764); p.o.: Oral administration; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; OGTT: Oral Glucose Tolerance Test; ITT: Insulin Tolerance Test; GSP: Glycated Serum Protein; ↓: Decrease; ✓: Improvement.

Table 2: Effects of this compound on Lipid Profile
Animal ModelDosage & DurationTotal Cholesterol (TC)Triglycerides (TG)LDL-CHDL-CReference
HFD/STZ Mice100 & 200 mg/kg, p.o., 4 weeks Significantly reduced Significantly reduced Significantly reducedNot Reported[6][11]
HFD Rats50 & 100 mg/kg, p.o. Significantly reduced Significantly reduced Significantly reduced Significantly increased[13]
db/db Mice40-160 mg/kg, p.o., 4 weeks Significantly reduced Significantly reducedNot ReportedNot Reported[1]
HFD/STZ Mice50-200 mg/kg, p.o., 4 weeks Substantially reduced Substantially reducedNot ReportedNot Reported[1][12]

LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; ↓: Decrease; ↑: Increase.

Key Experimental Protocols

Standardized animal models and procedures are crucial for evaluating the efficacy of compounds like this compound.

Induction of Type 2 Diabetes Models

A common method to induce a T2DM phenotype that mimics the human condition involves a combination of dietary and chemical insults.

  • High-Fat Diet (HFD) and Streptozotocin (STZ) Model :

    • Animals : Male C57BL/6J mice or Sprague-Dawley rats are typically used.[5][7]

    • Diet : Animals are fed a high-fat diet (e.g., 60% kcal from fat) for 4-8 weeks to induce obesity and insulin resistance.[2][7]

    • STZ Injection : A low dose of streptozotocin (e.g., 40-50 mg/kg, i.p.), a pancreatic β-cell toxin, is administered to induce partial insulin deficiency and persistent hyperglycemia.[7][14]

    • Confirmation : Diabetes is confirmed by measuring fasting blood glucose levels, typically >11.1 mmol/L.

  • Genetic Model (db/db Mice) : These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and the spontaneous development of insulin resistance and T2DM.[1][6]

Experimental Workflow

The general workflow for a preclinical study on this compound involves animal model induction, treatment administration, and subsequent biochemical and molecular analyses.

start Start model Animal Model Induction (e.g., HFD/STZ) start->model grouping Random Grouping model->grouping treatment Daily Administration (Vehicle, this compound, Positive Control) grouping->treatment monitoring Monitor Body Weight & FBG (4-12 weeks) treatment->monitoring tests Metabolic Tests (OGTT, ITT) monitoring->tests collection Sample Collection (Blood, Tissues) tests->collection analysis Biochemical & Molecular Analysis (Lipids, Western Blot, qPCR) collection->analysis end End analysis->end

A typical experimental workflow for evaluating this compound.
Key Assays

  • Oral Glucose Tolerance Test (OGTT) : After an overnight fast, animals are given an oral gavage of glucose solution (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage to assess glucose disposal capacity.[7][11]

  • Insulin Tolerance Test (ITT) : Following a shorter fast (e.g., 4-6 hours), animals receive an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at intervals similar to the OGTT to evaluate insulin sensitivity.[7][11]

Emerging Role of Gut Microbiota

Recent studies suggest that this compound's metabolic benefits may be partially mediated by its influence on the gut microbiota.[13][15] In diet-induced obese rats, this compound administration was shown to reverse the imbalance in the Firmicutes to Bacteroidetes ratio, a hallmark of dysbiosis associated with metabolic diseases.[13][16][17] Specifically, this compound treatment has been linked to an increased abundance of beneficial bacteria like Lactobacillus.[15][17] This modulation of the gut microbiome may contribute to improved lipid metabolism and reduced inflammation.[13][18]

cluster_Gut Gut Microbiota Modulation cluster_Host Host Metabolic Effects This compound This compound Dysbiosis Metabolic Dysbiosis (↑Firmicutes / ↓Bacteroidetes) This compound->Dysbiosis reverses Eubiosis Restored Microbiota (↑Lactobacillus) This compound->Eubiosis promotes HL Hyperlipidemia Dysbiosis->HL Metabolites Altered Plasma Metabolites Eubiosis->Metabolites Homeostasis Metabolic Homeostasis Metabolites->Homeostasis

This compound's influence on the gut microbiota and host metabolism.

Conclusion

Preliminary studies provide compelling evidence that this compound is a promising natural compound for the management of metabolic disorders. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like AMPK and PI3K/Akt, suppression of inflammatory responses via JNK/NF-κB, and beneficial regulation of the gut microbiota, positions it as a strong candidate for further drug development. The quantitative data from various preclinical models consistently demonstrate significant improvements in both glycemic control and lipid metabolism. Future research should focus on long-term safety, pharmacokinetic profiling, and eventual translation into clinical trials to validate these promising preclinical findings.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Age-related diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, pose a significant and growing challenge to global health. These conditions are often characterized by chronic inflammation, oxidative stress, and cellular apoptosis, leading to progressive functional decline. Catalpol, an iridoid glycoside primarily extracted from the root of Rehmannia glutinosa, has emerged as a compelling therapeutic candidate with the potential to mitigate these pathological processes.[1][2][3][4] Preclinical studies, spanning both in vitro and in vivo models, have consistently demonstrated its neuroprotective, anti-inflammatory, and antioxidant properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved in its therapeutic effects.

Core Mechanisms of Action

This compound's therapeutic potential in age-related diseases stems from its ability to modulate multiple, interconnected signaling pathways that are central to the aging process and the pathogenesis of neurodegenerative diseases.

Anti-Inflammatory Effects

Chronic neuroinflammation is a key contributor to the progression of age-related neurodegenerative diseases.[5] this compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of microglia, the resident immune cells of the brain, and subsequently reducing the release of pro-inflammatory mediators.[5][6] This is primarily achieved through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[2][5] By preventing the nuclear translocation of NF-κB, this compound downregulates the expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][7]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a major contributor to cellular damage in aging and neurodegeneration.[4] this compound combats oxidative stress through multiple mechanisms. It can directly scavenge free radicals and also enhance the endogenous antioxidant defense system by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[8][9][10] Activation of this pathway leads to the increased expression of several antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px).[3][10][11]

Anti-Apoptotic Activity

Neuronal cell death through apoptosis is a hallmark of neurodegenerative diseases. This compound has been demonstrated to protect neurons from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase cascades.[4][9] It upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby stabilizing the mitochondrial membrane potential and preventing the release of cytochrome c.[4] This, in turn, inhibits the activation of caspase-9 and caspase-3, key executioners of the apoptotic process.[12]

Key Signaling Pathways Modulated by this compound

This compound's diverse biological effects are mediated through its interaction with several critical intracellular signaling pathways.

This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB NF-κB This compound->NFkB Inhibits TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation

This compound's Inhibition of the NF-κB Signaling Pathway.

This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 (nuclear) Keap1_Nrf2->Nrf2 Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GSH-Px) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Reduces

This compound's Activation of the Nrf2/ARE Antioxidant Pathway.

This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound's Modulation of the PI3K/Akt Survival Pathway.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in models of age-related diseases.

Table 1: Effects of this compound in In Vivo Models of Neurodegenerative Diseases

Model Species This compound Dose & Duration Key Findings Reference
MPTP-induced Parkinson's DiseaseMouse15 mg/kg/day, i.p., 3 days pre-treatment, 5 days co-treatmentMitigated the loss of dopaminergic neurons and increased exploratory behavior.[1][13]
D-galactose-induced SenescenceMouse5 or 10 mg/kg, s.c., 2 weeksSignificantly improved learning and memory in the Morris water maze test.[3]
PSAPP-Tg Alzheimer's DiseaseMouse120 mg/kg/day, i.g., 4 weeksSignificantly improved cognitive performance in the Rotarod test.[14]
Chronic Constriction Injury (Neuropathic Pain)Rat1, 5, 25, and 125 mg/kg, repeated administrationDose-dependently reversed mechanical allodynia.[7]

Table 2: Effects of this compound in In Vitro Models

Cell Model Inducing Agent This compound Concentration Key Findings Reference
BV2 microgliaLipopolysaccharide (LPS)5 µg/mLReduced the expression of IL-1β, IL-6, and TNF-α.[15]
SH-SY5Y neuroblastomaLactacystin (10 µmol/L)10 µmol/L (pre-treatment)Protected against proteasome inhibition-induced cell injury.[6]
SKNMC cells co-cultured with AD LCL-10, 50, 100 µMPrevented Aβ1-42 overproduction and reduced BACE1 and APP-C99 levels.[16]
Primary cortical neuronsHydrogen peroxide (H₂O₂)25-50 μMReversed H₂O₂-induced reduction in mitochondrial membrane potential.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound research.

In Vivo Model: MPTP-Induced Parkinson's Disease in Mice

Acclimatization Acclimatization (1 week) Catalpol_Pretreatment This compound Pre-treatment (15 mg/kg/day, i.p., 3 days) Acclimatization->Catalpol_Pretreatment MPTP_Induction MPTP Induction (30 mg/kg/day, i.p., 5 days) Catalpol_Pretreatment->MPTP_Induction Co_treatment This compound Co-treatment (15 mg/kg/day, i.p., 5 days) Catalpol_Pretreatment->Co_treatment Post_treatment This compound Post-treatment (6 days) Co_treatment->Post_treatment Behavioral_Tests Behavioral Tests Post_treatment->Behavioral_Tests Tissue_Collection Tissue Collection (Substantia Nigra, Striatum) Behavioral_Tests->Tissue_Collection

Experimental Workflow for MPTP-Induced Parkinson's Disease Model.
  • Animal Model : C57BL/6 mice are commonly used. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week.[6]

  • Drug Preparation and Administration : Dissolve this compound in sterile saline. For the treatment group, administer this compound intraperitoneally (i.p.) at a dose of 15 mg/kg/day for 3 days prior to MPTP administration.[1]

  • Induction of Parkinson's Disease : On day 4, administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day (i.p.) for 5 consecutive days.[1]

  • Co-treatment and Post-treatment : Continue to administer this compound (15 mg/kg/day, i.p.) concurrently with MPTP for 5 days, followed by an additional 6 days of this compound treatment alone.[1]

  • Behavioral Assessment : Conduct behavioral tests such as the open field test, pole test, and rotarod test to assess motor function and exploratory behavior.

  • Tissue Collection and Analysis : At the end of the treatment period, euthanize the animals and collect brain tissue. The substantia nigra and striatum are dissected for further analysis.[6]

    • Immunohistochemistry : Perfuse animals with saline followed by 4% paraformaldehyde. Process brains for cryosectioning and stain for tyrosine hydroxylase (TH) to quantify dopaminergic neurons.[6]

    • Western Blot Analysis : Homogenize dissected tissues in RIPA buffer with protease and phosphatase inhibitors to analyze protein expression levels of TH, α-synuclein, and other relevant markers.[1]

In Vitro Model: LPS-Induced Neuroinflammation in BV2 Microglia
  • Cell Culture : Culture BV2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay (CCK-8) : Plate BV2 cells in 96-well plates. Treat with varying concentrations of this compound (e.g., 1, 2, 5, 10, 20, and 40 µg/mL) for 24 hours to determine the optimal non-toxic concentration.[15]

  • Treatment : Pre-treat BV2 cells with the selected non-toxic concentration of this compound (e.g., 5 µg/mL) for 2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[15]

  • Measurement of Inflammatory Mediators :

    • Nitric Oxide (NO) Assay : Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[11]

    • ELISA : Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant using commercially available ELISA kits.[11][15]

    • Western Blot Analysis : Lyse the cells and perform Western blotting to determine the protein expression levels of key inflammatory pathway components, such as phosphorylated and total NF-κB p65 and IκBα.[9]

Conclusion and Future Perspectives

The body of preclinical evidence strongly supports the therapeutic potential of this compound in the management of age-related diseases, particularly those with a neurodegenerative component. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, makes it a highly attractive candidate for further development.

While the existing data is promising, further research is warranted. The majority of studies have been conducted in animal and cell culture models.[17][18] Rigorous, well-controlled clinical trials in human subjects are necessary to validate the efficacy and safety of this compound for treating age-related diseases.[17][18] Additionally, further investigation into the pharmacokinetics and bioavailability of this compound, as well as the development of novel delivery systems to enhance its penetration across the blood-brain barrier, will be crucial for its successful translation into a clinical therapeutic. The exploration of synergistic effects of this compound with other therapeutic agents may also open new avenues for the treatment of complex, multifactorial age-related disorders.

References

Ethnobotanical Significance and Pharmacological Potential of Catalpol-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Catalpol, an iridoid glycoside, is a prominent secondary metabolite in several plant genera, notably Rehmannia, Plantago, and Catalpa. These plants have a rich history in traditional medicine systems worldwide for treating a spectrum of ailments, including inflammatory conditions, diabetes, neurodegenerative diseases, and skin afflictions. Modern pharmacological studies have begun to validate these ethnobotanical uses, attributing many of the therapeutic effects to this compound's potent biological activities. This technical guide provides an in-depth exploration of the ethnobotanical uses of this compound-containing plants, supported by quantitative data on this compound content, detailed experimental protocols for assessing its biological activity, and elucidation of the underlying molecular signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic leads from natural sources.

Introduction to this compound and Key Plant Sources

This compound is an iridoid glycoside recognized for a wide array of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and hypoglycemic effects.[1][2][3] Its presence is significant in several medicinal plants that have been used for centuries in traditional healing practices.

  • Rehmannia glutinosa (Chinese Foxglove): Known as 'Di Huang' in Traditional Chinese Medicine (TCM), the root of Rehmannia glutinosa is a cornerstone herb used to treat diabetes, kidney diseases, and age-related disorders.[2][4] this compound is considered one of its primary active constituents.[5]

  • Plantago species (Plantain): Various species, including Plantago lanceolata and Plantago major, have been used in European and traditional medicine as anti-inflammatory agents, for wound healing, and to treat respiratory tract ailments.[6]

  • Catalpa species (Catalpa or Cigar Tree): Native American tribes and early pioneers utilized the bark, leaves, and seeds of Catalpa bignonioides and Catalpa speciosa for their sedative, antiseptic, and wound-healing properties.[7] They were traditionally used for conditions like asthma, bronchitis, and swollen lymph glands.

Ethnobotanical Uses of this compound-Containing Plants

The traditional applications of these plants provide a valuable framework for modern pharmacological investigation.

Plant GenusSpeciesTraditional UsePart Used
Rehmannia R. glutinosaTreatment of diabetes, kidney disease, aging-related ailments, fever.[2][4][5]Root
Plantago P. lanceolata, P. majorAnti-inflammatory, wound healing, anti-catarrhal for respiratory tract, diuretic.[6]Leaves, Herbage, Seeds
Catalpa C. bignonioides, C. speciosaSedative, antiseptic, laxative, vermifuge, treatment for asthma, bronchitis, whooping cough, wounds, and snake bites.Bark, Seeds, Leaves, Roots

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly based on the plant species, cultivar, developmental stage, and environmental conditions.[6][8] High-Performance Liquid Chromatography (HPLC) is the standard method for quantification.[4][8][9]

Plant SpeciesPlant PartThis compound Content (mg/g Dry Weight)MethodReference
Rehmannia glutinosa var. 19Root12.5 mg/g (1.25%)HPLC[4][9]
Plantago lanceolataLeaf0.4 - 6.9 mg/gHPLC[6]
Plantago lanceolataSpikeup to 43.33 mg/gHPLC[10]
Plantago majorRoot2.45 mg/gHPLC[11]
Plantago majorSpikeup to 18.15 mg/gHPLC[10]
Plantago lanceolata cv. 'Tonic'Leaf< 1.0 mg/gHPLC[12]
Plantago lanceolata cv. 'Hercules'Leafup to 6.0 mg/gHPLC[12]

Key Pharmacological Activities and Signaling Pathways

This compound's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways. Key activities include anti-inflammatory, neuroprotective, and anti-diabetic effects.

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6).[13] This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways.[14][15]

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17] this compound has been shown to inhibit this process by preventing IκBα phosphorylation and degradation.[18]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Leads to Degradation) NFkB_complex p65/p50 IkBa->NFkB_complex Inhibits p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc Translocation p50_nuc p50 This compound This compound This compound->IKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

This compound's inhibition of the canonical NF-κB signaling pathway.
Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in various models of neurological disorders, including ischemic stroke and Parkinson's disease.[19][20][21] Its mechanisms involve reducing oxidative stress, inhibiting apoptosis, and promoting neuronal survival and regeneration.[14][19] The PI3K/Akt/mTOR pathway is a key mediator of these effects.[22][23]

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is crucial for cell survival, proliferation, and growth.[23] Activation of this pathway promotes neuronal survival and can enhance axonal regeneration. This compound has been shown to activate this pathway, leading to the phosphorylation of Akt and mTOR, which in turn upregulates downstream proteins involved in cell activity and growth, such as the S6 ribosomal protein.[22][23]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR Phosphorylation pS6 p-S6 pmTOR->pS6 Phosphorylates S6 Survival Neuronal Survival Axon Regeneration pS6->Survival

This compound promotes neuronal survival via the PI3K/Akt/mTOR pathway.
Anti-Diabetic Activity

Ethnobotanical use of Rehmannia glutinosa for diabetes is supported by studies showing this compound's hypoglycemic effects. This compound can improve insulin (B600854) resistance and mitochondrial function in skeletal muscle.[2][24] This is mediated, in part, by the activation of AMP-activated protein kinase (AMPK).[2][24] Activation of AMPK can suppress NADPH oxidase 4 (NOX4)-mediated oxidative stress and subsequently activate the PI3K/Akt pathway, improving hepatic insulin resistance.[24]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for quantifying this compound and assessing its anti-inflammatory activity.

Protocol: Quantification of this compound by HPLC

This protocol is adapted from methods used for quantifying this compound in Rehmannia glutinosa.[8][9][25][26]

Objective: To determine the concentration of this compound in a dried plant matrix.

Materials:

  • Dried, powdered plant material (e.g., Rehmannia root)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid or Formic acid

  • Ultrapure water

  • This compound analytical standard

  • HPLC system with UV detector, C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Ultrasonic bath, centrifuge, 0.45 µm membrane filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (B129727) or a suitable solvent. Create a series of dilutions to generate a calibration curve (e.g., 0.05 to 5 µg/µL).

  • Sample Extraction:

    • Accurately weigh ~50 mg of powdered plant material into a microtube.

    • Add 1 mL of extraction solvent (e.g., acetonitrile/water 1:99 v/v).[26]

    • Sonicate for 30 minutes at 20°C.

    • Centrifuge for 10 minutes at 13,000 rpm.

    • Filter the supernatant through a 0.45 µm membrane filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid (or Formic Acid) in water. A common ratio is 1:99 or 5:95 (v/v).[8][25]

    • Flow Rate: 0.6 mL/min.[9][25]

    • Column Temperature: 30-40°C.[8][26]

    • Detection Wavelength: 210 nm.[8][9][25]

    • Injection Volume: 10 µL.[8]

  • Analysis: Inject the prepared standard solutions and sample extracts into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration in the sample by comparing the peak area to the standard curve.

HPLC_Workflow Start Start: Dried Plant Material Powder Pulverize and Sieve Start->Powder Extract Weigh Sample (~50mg) Add Extraction Solvent (e.g., 1% ACN in H2O) Powder->Extract Sonicate Ultrasonicate (30 min) Extract->Sonicate Centrifuge Centrifuge (10 min) Sonicate->Centrifuge Filter Filter Supernatant (0.45 µm) Centrifuge->Filter Inject Inject 10 µL into HPLC Filter->Inject HPLC HPLC Analysis (C18 Column, UV @ 210nm) Inject->HPLC Analyze Identify Peak by Retention Time Quantify using Standard Curve HPLC->Analyze End End: this compound Concentration Analyze->End

General workflow for the quantification of this compound via HPLC.
Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a common method for evaluating the anti-inflammatory effects of this compound on LPS-stimulated macrophage or microglial cells.[1][27]

Objective: To measure the effect of this compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in vitro.

Materials:

  • RAW 264.7 (macrophage) or BV2 (microglial) cells

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allow them to adhere for 12-24 hours.[1]

  • Treatment:

    • Remove the old medium.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.

    • Include a vehicle control group (medium only) and a positive control group (LPS only).

  • Inflammatory Stimulation: After pre-treatment, add LPS (e.g., 0.5 - 1 µg/mL) to the appropriate wells (all except the negative control) and incubate for 18-24 hours.[27]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well for analysis.

  • Nitric Oxide (NO) Assay:

    • Mix an equal volume of supernatant with Griess Reagent in a new 96-well plate.

    • Measure the absorbance at 540 nm.

    • Quantify the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Express the results for the this compound-treated groups as a percentage of the LPS-only control group. Calculate IC₅₀ values if applicable.

Conclusion and Future Directions

The ethnobotanical history of plants rich in this compound has provided a strong foundation for the discovery of its diverse pharmacological activities. The potent anti-inflammatory, neuroprotective, and anti-diabetic properties of this compound, validated through rigorous scientific investigation, highlight its potential as a lead compound for drug development. The data and protocols presented in this guide serve as a resource for researchers aiming to further explore the therapeutic applications of this compound and the medicinal plants in which it is found.

Future research should focus on clinical trials to establish the safety and efficacy of this compound in humans. Additionally, further investigation into its other reported activities, such as hepatoprotective and anti-cancer effects, is warranted. The synergy between this compound and other phytochemicals within its native plant extracts also presents an exciting avenue for developing multi-target therapies.

References

An In-depth Technical Guide to the Physicochemical Properties and Stability of Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties, have prompted extensive research into its therapeutic potential.[2][3] A thorough understanding of its physicochemical properties and stability profile is paramount for the formulation development, quality control, and effective clinical application of this compound-containing products. This technical guide provides a comprehensive overview of the core physicochemical characteristics and stability of this compound, supported by detailed experimental methodologies and visual representations of relevant pathways and workflows.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling, formulation, and analytical characterization.

PropertyValueReferences
Chemical Structure (1aS,1bS,2S,5aR,6S,6aS)-1a-(hydroxymethyl)-6-hydroxy-2-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-1a,1b,2,5a,6,6a-hexahydrooxireno[4]cyclopenta[1,2-c]pyran
Molecular Formula C₁₅H₂₂O₁₀
Molecular Weight 362.33 g/mol
Melting Point 203-205 °C[5]
Solubility - Water: Soluble[1]
- Ethanol: Slightly Soluble[1]
- Methanol: Slightly Soluble[5]
- DMSO: Soluble[1]
pKa Not experimentally determined in the reviewed literature. This compound is sensitive to both acidic and alkaline conditions, suggesting the presence of ionizable groups. The pKa can be determined experimentally using methods such as potentiometric titration or UV-metric analysis.

Stability Profile of this compound

The stability of this compound is a critical factor influencing its shelf-life, formulation strategy, and ultimately, its therapeutic efficacy. This compound's degradation is influenced by several factors, including pH, temperature, and the presence of other chemical entities.

pH Stability

This compound exhibits pH-dependent stability. It is relatively stable in neutral conditions but is susceptible to degradation under both acidic and alkaline environments.[6] Studies have shown that the degradation rate of this compound increases significantly in acidic conditions, particularly at elevated temperatures.[6]

Thermal Stability

Temperature is a key factor in the degradation of this compound. Increased temperatures accelerate its degradation, especially in acidic solutions.[6] The degradation of this compound has been found to follow first-order kinetics, with activation energies determined at various pH levels.[6]

pHActivation Energy (Ea)Reference
4.081.7 kJ/mol[6]
5.088.8 kJ/mol[6]
6.098.7 kJ/mol[6]
4.0 (in the presence of glycine)70.7 kJ/mol[6]
Photostability

While not extensively detailed in the provided search results, photostability is a crucial parameter for any drug substance. Forced degradation studies under UV light are recommended to assess the potential for photodegradation.

Influence of Other Substances

The presence of other compounds, such as amino acids, can significantly impact the stability of this compound. Most amino acids, with the exception of proline, have been shown to promote the degradation of this compound.[6] This is a critical consideration in the context of complex formulations or extracts containing a mixture of compounds.

Experimental Protocols

Accurate and reproducible experimental methods are essential for the characterization and quality control of this compound. This section outlines key experimental protocols for determining its physicochemical properties and stability.

Determination of pKa (General Protocol)

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve this compound in Water prep2 Adjust to a Known Concentration prep1->prep2 tit1 Calibrate pH Meter prep2->tit1 tit2 Titrate with Standard Acid/Base tit1->tit2 tit3 Record pH vs. Titrant Volume tit2->tit3 ana1 Plot Titration Curve tit3->ana1 ana2 Determine Equivalence Point(s) ana1->ana2 ana3 Calculate pKa ana2->ana3

Figure 1: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in purified water.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH at regular intervals of titrant addition.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. The equivalence point is identified as the point of steepest inflection in the titration curve, which can be more accurately determined from the first or second derivative of the curve.[7][8]

Stability-Indicating HPLC Method for this compound Quantification

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of this compound and quantifying its degradation products.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample1 Prepare Stock Solution of this compound sample2 Perform Forced Degradation sample1->sample2 sample3 Neutralize and Dilute Samples sample2->sample3 hplc1 Inject Sample onto C18 Column sample3->hplc1 hplc2 Elute with Mobile Phase Gradient hplc1->hplc2 hplc3 Detect at 210 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Quantify this compound and Degradants data1->data2 data3 Assess Peak Purity data2->data3

Figure 2: Workflow for Stability-Indicating HPLC Analysis of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (often with a small percentage of formic or phosphoric acid to improve peak shape) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

Method Validation: The method should be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[10][11]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80 °C for several hours.[10]

  • Base Hydrolysis: 0.1 M NaOH at 60-80 °C for several hours.[10]

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[6]

  • Thermal Degradation: Dry heat at 70-80 °C.[6]

  • Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light.

Procedure:

  • Prepare a stock solution of this compound.

  • Expose aliquots of the stock solution to the different stress conditions for varying durations.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Identify and quantify the degradation products.

Signaling Pathways Involving this compound

This compound exerts its diverse pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and metabolism. This compound has been shown to activate this pathway, contributing to its neuroprotective and cardioprotective effects.[2]

This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates CellSurvival CellSurvival Akt->CellSurvival AntiApoptosis AntiApoptosis Akt->AntiApoptosis

Figure 3: this compound's Activation of the PI3K/Akt Signaling Pathway.
AMPK/SIRT1/PGC-1α/PPAR-γ Signaling Pathway

This pathway is central to the regulation of energy metabolism. This compound has been demonstrated to activate AMP-activated protein kinase (AMPK), which in turn modulates the activity of Sirtuin 1 (SIRT1), Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and Peroxisome proliferator-activated receptor-gamma (PPAR-γ). This activation contributes to this compound's beneficial effects on glucose and lipid metabolism.

This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates PPARg PPAR-γ PGC1a->PPARg co-activates MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis GlucoseUptake Glucose Uptake PPARg->GlucoseUptake

Figure 4: this compound's Modulation of the AMPK/SIRT1/PGC-1α/PPAR-γ Pathway.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, essential knowledge for its development as a therapeutic agent. The provided data and experimental protocols serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the pKa of this compound and a more detailed characterization of its degradation products will contribute to a more complete understanding of this promising bioactive compound.

References

Catalpol's Role in Modulating Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant therapeutic potential across a spectrum of diseases, largely attributed to its profound effects on mitochondrial function. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates mitochondrial biogenesis, dynamics, and antioxidant defenses. We consolidate quantitative data from multiple studies, present detailed experimental protocols for key assays, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers and drug development professionals investigating this compound as a potential therapeutic agent for mitochondrial dysfunction-related pathologies.

Introduction: this compound and Mitochondrial Homeostasis

Mitochondria are central to cellular metabolism, energy production, and signaling. Their dysfunction is a hallmark of numerous diseases, including metabolic disorders like type 2 diabetes, neurodegenerative diseases, and cardiovascular conditions.[1][2] this compound has emerged as a promising natural compound that can mitigate mitochondrial damage and enhance mitochondrial function.[2][3] Its beneficial effects are primarily linked to the activation of key signaling pathways that govern mitochondrial biogenesis, the balance of mitochondrial fusion and fission, and the cellular antioxidant response.[4][5] This guide will dissect these mechanisms, providing a granular view of this compound's interaction with the mitochondrial network.

Core Signaling Pathways Modulated by this compound

This compound exerts its influence on mitochondria primarily through the activation of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

The AMPK/PGC-1α Axis: Driving Mitochondrial Biogenesis

AMPK is a critical energy sensor in cells.[6] Upon activation, typically in response to a high AMP:ATP ratio, AMPK initiates a cascade of events to restore energy balance, including the promotion of mitochondrial biogenesis.[7] this compound has been shown to activate AMPK, leading to the subsequent phosphorylation and activation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[8][9] PGC-1α is a master regulator of mitochondrial biogenesis.[10] Activated PGC-1α co-activates nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), which in turn drive the transcription and replication of mitochondrial DNA and the expression of nuclear-encoded mitochondrial proteins.[8][10] This culminates in an increased number of functional mitochondria, thereby enhancing cellular respiratory capacity and ATP production.[8][10]

Catalpol_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation PGC1a PGC-1α pAMPK->PGC1a pPGC1a p-PGC-1α (Active) PGC1a->pPGC1a Phosphorylation NRFs NRF1/2 pPGC1a->NRFs TFAM TFAM pPGC1a->TFAM NRFs->TFAM MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis ATP Increased ATP Production MitoBiogenesis->ATP

Figure 1: this compound-activated AMPK/PGC-1α signaling pathway for mitochondrial biogenesis.
The Keap1-Nrf2 Pathway: Bolstering Antioxidant Defenses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a major contributor to mitochondrial damage.[3] The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[11] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[12] this compound has been shown to promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[12][13] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and heme oxygenase-1 (HO-1), leading to their increased expression.[3][11] This enhanced antioxidant capacity helps to neutralize ROS and protect mitochondria from oxidative damage.[3]

Catalpol_Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Promotes dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Nrf2_nucleus Nrf2 (Nucleus) Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, GSH-Px, HO-1) ARE->Antioxidant_Genes Upregulates Mito_Protection Mitochondrial Protection Antioxidant_Genes->Mito_Protection

Figure 2: this compound-mediated activation of the Keap1-Nrf2 antioxidant pathway.

Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize the quantitative data from various studies on the effects of this compound on key markers of mitochondrial function.

Table 1: Effects of this compound on Mitochondrial Biogenesis Markers

ParameterModel SystemThis compound TreatmentChange from ControlReference
p-AMPK/AMPK ratiodb/db mice skeletal muscle160 mg/kg/day, 4 weeksIncreased[14][15]
p-AMPK/AMPK ratioHFD-fed mice skeletal muscle200 mg/kg/day, 4 weeks140% increase[16]
PGC-1α protein expressiondb/db mice skeletal muscle200 mg/kg/day, 8 weeksSignificantly increased[4]
PGC-1α protein expressionoxLDL-treated macrophages80 µM, 24 hours7.14-fold increase[12]
TFAM protein expressiondb/db mice skeletal muscle200 mg/kg/day, 8 weeksSignificantly increased[4]
mtDNA copy numberC2C12 myotubesDose-dependentMarkedly increased[10]

Table 2: Effects of this compound on Mitochondrial Function and Oxidative Stress

ParameterModel SystemThis compound TreatmentChange from ControlReference
ATP ProductionC2C12 myotubesDose-dependentIncreased[10]
ATP ProductionTP-treated hepatocytesConcentration-dependentRestored to near normal[17]
Mitochondrial Membrane Potentialdb/db mice skeletal muscle200 mg/kg/day, 8 weeksIncreased from 60% lower[10]
SOD activityH2O2-treated L929 cells100 µM, 24 hoursSignificantly increased[18]
GSH levelsH2O2-treated L929 cells100 µM, 24 hoursSignificantly increased[18]
ROS levelsLPS-treated IEC-6 cellsDose-dependentReduced[19]
MDA levelsHFD-fed mice80 mg/kg/daySignificantly decreased[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on mitochondrial function.

Mitochondrial Isolation from Skeletal Muscle

This protocol is adapted for the isolation of viable mitochondria for downstream applications such as respirometry and Western blotting.[1][11][20][21]

Mito_Isolation_Workflow start Start: Excise Skeletal Muscle mince Mince tissue in ice-cold isolation buffer 1 (IB1) start->mince homogenize Homogenize using a potter-elvehjem tissue grinder mince->homogenize centrifuge1 Centrifuge at 700 x g for 10 min at 4°C homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 pellet1 Discard pellet (nuclei, cell debris) centrifuge1->pellet1 centrifuge2 Centrifuge supernatant at 10,500 x g for 10 min at 4°C supernatant1->centrifuge2 supernatant2 Discard supernatant (cytosol) centrifuge2->supernatant2 pellet2 Resuspend mitochondrial pellet in isolation buffer 2 (IB2) centrifuge2->pellet2 centrifuge3 Centrifuge at 10,500 x g for 10 min at 4°C pellet2->centrifuge3 final_pellet Final mitochondrial pellet centrifuge3->final_pellet end End: Resuspend for analysis final_pellet->end

Figure 3: Workflow for mitochondrial isolation from skeletal muscle.

Materials:

  • Isolation Buffer 1 (IB1): 215 mM D-mannitol, 10 mM EDTA, 8X mitochondria buffer, pH 7.4.[1]

  • Isolation Buffer 2 (IB2): 215 mM D-mannitol, 3 mM EGTA, 8X mitochondria buffer, pH 7.4.[1]

  • Potter-Elvehjem tissue grinder

  • Refrigerated centrifuge

Procedure:

  • Excise 250-500 mg of skeletal muscle and immediately place it in ice-cold PBS.[1]

  • Transfer the muscle to IB1 and mince thoroughly with scissors.[1]

  • Homogenize the minced tissue on ice using a Potter-Elvehjem tissue grinder.[1]

  • Transfer the homogenate to a pre-chilled microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[1]

  • Carefully transfer the supernatant to a new pre-chilled tube.[1]

  • Centrifuge the supernatant at 10,500 x g for 10 minutes at 4°C to pellet the mitochondria.[1]

  • Discard the supernatant (cytosolic fraction).[1]

  • Resuspend the mitochondrial pellet in 500 µl of IB2 and centrifuge again at 10,500 x g for 10 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the final mitochondrial pellet in an appropriate buffer for downstream analysis.[1]

Western Blot Analysis of Mitochondrial Proteins

This protocol outlines the general steps for detecting key proteins in the this compound-modulated signaling pathways.[6][22][23]

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-PGC-1α, anti-TFAM, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse cells or isolated mitochondria in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[23]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer at 95°C for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantification: Densitometry analysis of the bands can be performed using software like ImageJ, with β-actin used as a loading control.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a widely used method to assess mitochondrial health by measuring the mitochondrial membrane potential.[5][8][9][24][25][26][27][28]

Materials:

  • JC-1 dye

  • Cell culture medium

  • Fluorescence microscope or plate reader

  • FCCP or CCCP (positive control for depolarization)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate with a clear bottom and culture overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include untreated controls and a positive control treated with FCCP (e.g., 5-50 µM) for 15-30 minutes to induce depolarization.[27]

  • JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 solution.[24]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[24]

  • Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., PBS).[9]

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity of the red J-aggregates (excitation ~540 nm, emission ~590 nm) and the green JC-1 monomers (excitation ~485 nm, emission ~535 nm). The ratio of red to green fluorescence is an indicator of the mitochondrial membrane potential.[27]

    • Fluorescence Microscopy: Visualize the cells using appropriate filter sets. Healthy cells with high ΔΨm will exhibit red fluorescent mitochondria, while apoptotic or unhealthy cells with low ΔΨm will show green fluorescence.[8]

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a potent modulator of mitochondrial function. Its ability to enhance mitochondrial biogenesis through the AMPK/PGC-1α pathway and protect against oxidative stress via the Nrf2 pathway underscores its therapeutic potential for a wide range of diseases characterized by mitochondrial dysfunction. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the mechanisms of action of this compound and to explore its clinical applications.

Future research should focus on elucidating the precise molecular interactions of this compound with its upstream targets, exploring its effects on other aspects of mitochondrial quality control such as mitophagy, and conducting well-designed clinical trials to translate these promising preclinical findings into effective therapies for human diseases.

References

Catalpol: A Deep Dive into its Neuroprotective Potential in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Catalpol, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, is emerging as a compound of significant interest in the field of neuropharmacology. Extensive preclinical research highlights its potential as a therapeutic agent for a range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. This technical guide provides an in-depth review of this compound's neuroprotective mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways involved.

The neuroprotective effects of this compound are multifaceted, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] It has been demonstrated to mitigate neuronal damage, enhance synaptic plasticity, and promote neurogenesis, offering a multi-targeted approach to combating the complex pathologies of neurodegenerative diseases.[3][4]

Core Mechanisms of Action

This compound's therapeutic efficacy stems from its ability to modulate critical signaling pathways implicated in the pathogenesis of neurological disorders.

  • Anti-Inflammatory Action: this compound effectively suppresses neuroinflammation by inhibiting the activation of microglia and subsequent release of pro-inflammatory mediators.[5][6] A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][7][8] Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in microglia.[1][9]

  • Antioxidant Effects: The compound combats oxidative stress, a major contributor to neuronal cell death, by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway.[2][10][11] This leads to the upregulation of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby fortifying cellular defenses against oxidative damage.[12][13]

  • Anti-Apoptotic Activity: this compound has been shown to prevent programmed cell death of neurons by modulating the expression of key apoptosis-regulating proteins.[14] It can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax, thus shifting the balance towards cell survival.[15][16] This is partly achieved through the inhibition of the p53-mediated Bcl-2/Bax/caspase-3 signaling pathway.[1][12] In models of Parkinson's disease, this compound has also been found to downregulate the MKK4/JNK/c-Jun signaling pathway, which is involved in neuronal apoptosis.[4][17]

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies, illustrating the therapeutic potential of this compound in different models of neurological disorders.

Table 1: Effects of this compound in In Vitro Models of Neurological Disorders

Cell LineInsultThis compound ConcentrationOutcomeReference
Mesencephalic NeuronsMPP+ (0.2 mM)0.05–0.5 mMSignificantly increased dopamine (B1211576) and DOPAC levels.[5]
SH-SY5Y CellsLactacystin (10 µmol/L)10 µmol/LIncreased cell survival rate to (87.9±2.2)% from (72.0±1.8)%; decreased apoptosis rate to (51.4±1.5)% from (64.7±2.6)%.[5]
SweAPP N2a Cells-200 and 400 µMMarkedly reduced Aβ1-42 levels in the culture medium.[18][19]
Primary Cortical NeuronsH₂O₂12.5, 25, and 50 μMSignificantly enhanced protein levels of Nrf2, NQO1, and HO-1.[12]
H9c2 CellsH₂O₂ (100 µM)0.1, 1, or 10 µg/mlSignificantly reduced the level of Bax and increased the level of Bcl-2.[16]
BV2 MicrogliaLPS1, 5, and 25 μMSignificantly suppressed nitric oxide (NO) production.[8]
PC12 CellsOGD/R0.1, 1, 10, and 100 µg·mL⁻¹Significantly promoted cell survival and decreased cell death.[20]

Table 2: Effects of this compound in In Vivo Models of Neurological Disorders

Animal ModelNeurological Disorder ModelThis compound Dosage and AdministrationOutcomeReference
C57BL/6 MiceMPTP-induced Parkinson's Disease15 mg/kg/day, i.p. for 3 days, then co-administered with MPTP for 5 days.Mitigated the loss of dopaminergic neurons and increased exploratory behavior.[4][17]
C57BL/6 MiceMPTP-induced Parkinson's Disease15 mg/kg for 7 days (pre-treatment for 12 hours)Significantly blocked tyrosine hydroxylase-positive cell loss.[21]
GerbilsTransient Global Ischemia5 mg/kg, i.p. immediately after reperfusion and repeatedly at 12, 24, 48, and 72 h.Significantly reduced TUNEL-positive and Bax-positive cells and increased Bcl-2-positive cells in the hippocampus.[14]
RatsDiabetic Encephalopathy10, 50, and 100 mg/kg for 6 weeks, intragastric infusion.Improved neuronal injury and cognitive dysfunction.[22]
MiceAlzheimer's DiseaseNot specifiedReduced levels of soluble Aβ40 and Aβ42 in the cerebral cortex.[7][23]
RatsMultiple Cerebral Infarctions30, 60, and 120 mg/kg/day by gastric administration for 14 days.Alleviated neurological deficits and reduced brain atrophy.[24]
RatsMCAO-induced Ischemic Stroke10 mg/kg, intranasal administration for 3 days.Reduced neurological dysfunction and infarct volume.[25]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Catalpol_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65) NFkB_IkB->NFkB Releases NF-κB IkB IκB (Degraded) NFkB_IkB->IkB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

This compound's Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition.

Catalpol_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 Keap1 Keap1 (Ubiquitinated) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces ARE ARE Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes Transcription

This compound's Antioxidant Effect via Keap1-Nrf2/ARE Pathway Activation.

Catalpol_Anti_Apoptotic_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway Stimulus e.g., Oxidative Stress, Neurotoxins p53 p53 Stimulus->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl2->Mitochondrion Inhibits Permeability This compound This compound This compound->p53 Inhibits This compound->Bax Downregulates This compound->Bcl2 Upregulates CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound's Anti-Apoptotic Mechanism via Modulation of the Bcl-2 Family.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments cited in the literature to evaluate the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay

1. Cell Culture and Treatment:

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.[5]

  • Experimental Plating: Seed cells into 96-well plates for viability assays or larger plates for protein/RNA analysis at an appropriate density.

  • Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified duration (e.g., 12-24 hours) before inducing neuronal injury with a neurotoxin (e.g., MPP+, Aβ, H₂O₂).[10][26]

2. Cell Viability Assay (MTT Assay):

  • After the treatment period, remove the culture medium.

  • Add MTT solution (0.5 mg/mL in fresh medium) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control group.[1]

In Vivo Parkinson's Disease Model (MPTP-induced)

1. Animals and Drug Administration:

  • Animals: Male C57BL/6 mice (10 weeks old) are typically used.[17]

  • This compound Administration: Dissolve this compound in saline and administer intraperitoneally (i.p.) at a dose of, for example, 15 mg/kg/day for 3 consecutive days as a pre-treatment.[5][17]

  • MPTP Induction: On day 4, induce Parkinsonism by administering MPTP (30 mg/kg/day, i.p.) for 5 consecutive days. A control group receives saline. The this compound-treated group receives both this compound and MPTP.[5][17]

  • Post-treatment: Continue this compound administration for an additional 6 days after the final MPTP injection.[17]

2. Behavioral Assessment (Open Field Test):

  • Assess locomotor activity and exploratory behavior before and after the treatment period.

  • Place individual mice in an open field arena and record their movements for a set duration (e.g., 5 minutes).

  • Analyze parameters such as total distance traveled, time spent in the center, and rearing frequency.

3. Immunohistochemistry for Dopaminergic Neurons:

  • Following the behavioral tests, perfuse the animals with saline followed by 4% paraformaldehyde.[17]

  • Dissect the brains and prepare coronal sections of the substantia nigra and striatum.

  • Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

  • Quantify the number of TH-positive neurons to assess the extent of neuroprotection.[17][27]

In Vivo Ischemic Stroke Model (MCAO)

1. Middle Cerebral Artery Occlusion (MCAO) Surgery:

  • Anesthetize rats (e.g., Sprague-Dawley) and induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon filament.

  • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

2. Neurological Deficit Scoring:

  • Evaluate neurological function at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized neurological severity score.[25][28]

  • The scoring system typically assesses motor function, balance, and reflexes. A higher score indicates greater neurological impairment.[29][30]

3. Infarct Volume Measurement:

  • At the end of the experiment, euthanize the animals and remove the brains.

  • Slice the brains into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Viable tissue stains red, while the infarcted tissue remains white.

  • Calculate the infarct volume as a percentage of the total brain volume.[28]

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the therapeutic potential of this compound in the management of neurological disorders. Its ability to concurrently target multiple pathological pathways—inflammation, oxidative stress, and apoptosis—makes it a particularly promising candidate for diseases with complex etiologies.

While the preclinical data are compelling, further research is necessary to translate these findings to the clinical setting. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Optimizing delivery methods to enhance brain penetration and bioavailability.[7]

  • Long-term Efficacy and Safety: Conducting long-term studies in animal models to assess sustained therapeutic effects and potential toxicity.

  • Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy and safety of this compound in human patients with neurological disorders.

References

Methodological & Application

Protocols for Catalpol Extraction from Plantago Species: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the extraction of catalpol, a bioactive iridoid glycoside, from various Plantago species. The protocols are designed for researchers, scientists, and professionals in drug development. This guide covers conventional and modern extraction techniques, including Maceration, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), offering a comparative overview to aid in method selection and optimization.

Introduction

This compound is a significant secondary metabolite found in plants of the Plantago genus, known for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. The efficient extraction of this compound is a critical first step for its study and potential therapeutic application. The choice of extraction method can significantly impact the yield and purity of the extracted compound. This document outlines standardized procedures for various extraction techniques and provides a comparative analysis of their effectiveness based on available literature.

Data Presentation: Comparative Analysis of Extraction Methods

The following table summarizes quantitative data from various studies on the extraction of this compound from Plantago species, highlighting the parameters and yields for different methods. This allows for a direct comparison of the efficiency and conditions of each technique.

Extraction MethodPlantago SpeciesPlant PartSolventTemperature (°C)TimeThis compound Yield (mg/g DW)Reference
MacerationP. lanceolataSpike80% Aqueous Methanol (B129727)Room Temp24 h43.33[1]
MacerationP. majorSpike80% Aqueous MethanolRoom Temp24 h18.15[1]
MacerationP. lanceolataLeafAqueousRoom TempNot Specified9.339[2]
MacerationP. majorRootAqueousRoom TempNot Specified2.451[2]
Hot Water ExtractionP. argenteaLeavesWater100Not Specified18.1 (1.81%)[3]
Ultrasonic-AssistedP. asiaticaWhole Plant90% Ethanol (B145695)7525 minNot specified for this compound[3]
Microwave-AssistedGeneralLeaves50% Ethanol60-7010-20 minNot specified for this compound[4]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below.

Protocol 1: Maceration Extraction

This protocol describes a conventional method for this compound extraction using solvent soaking.

1. Plant Material Preparation:

  • Collect fresh plant material (Plantago species of interest).
  • Wash the plant material thoroughly with distilled water to remove any dirt and debris.
  • Separate the desired plant parts (e.g., leaves, spikes, roots).
  • Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a laboratory oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
  • Grind the dried plant material into a fine powder using a laboratory mill or blender.

2. Extraction Procedure:

  • Weigh 30 g of the powdered plant material.
  • Place the powder in a suitable flask or beaker.
  • Add 600 mL of 80% aqueous methanol to the flask.[1]
  • Seal the flask and allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[1]

3. Filtration and Concentration:

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
  • Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.
  • Combine the filtrates and concentrate the extract using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C) to remove the solvent.

4. Drying and Storage:

  • Dry the concentrated extract completely, for instance, by leaving it at room temperature for a week, to obtain the crude this compound extract.[1]
  • Store the dried extract in a cool, dark, and dry place until further analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency of this compound.

1. Plant Material Preparation:

  • Follow the same procedure as described in Protocol 1 for the preparation of powdered plant material.

2. Extraction Procedure:

  • Weigh an appropriate amount of the powdered plant material (e.g., 10 g).
  • Place the powder in a suitable extraction vessel.
  • Add the extraction solvent. Based on studies on similar compounds, a starting point could be 90% ethanol with a liquid-to-solid ratio of 5:1 (v/w).[3]
  • Place the vessel in an ultrasonic bath.
  • Set the extraction parameters. Optimal conditions from a study on a related compound in Plantago asiatica were an extraction temperature of 75°C, an ultrasound power of 480 W, and an extraction time of 25 minutes.[3] These parameters can be used as a starting point for optimization.

3. Filtration and Concentration:

  • After the ultrasonic treatment, filter the mixture as described in Protocol 1.
  • Concentrate the filtrate using a rotary evaporator.

4. Drying and Storage:

  • Dry the concentrated extract to obtain the crude this compound extract.
  • Store the dried extract under appropriate conditions.

Protocol 3: Microwave-Assisted Extraction (MAE)

This protocol employs microwave energy to rapidly heat the solvent and plant material, accelerating the extraction process.

1. Plant Material Preparation:

  • Follow the same procedure as described in Protocol 1 for the preparation of powdered plant material.

2. Extraction Procedure:

  • Weigh an appropriate amount of the powdered plant material (e.g., 5 g).
  • Place the powder in a microwave-safe extraction vessel.
  • Add the extraction solvent. A common solvent for MAE of antioxidants from Plantago major is 70% ethanol.[4]
  • Seal the vessel and place it in the microwave extractor.
  • Set the extraction parameters. A study on antioxidant compounds from Plantago major found optimal conditions to be a temperature of 70°C and an extraction time of 20 minutes.[4] Microwave power should be adjusted to maintain the target temperature.

3. Filtration and Concentration:

  • After the microwave treatment, allow the vessel to cool to room temperature before opening.
  • Filter the mixture as described in Protocol 1.
  • Concentrate the filtrate using a rotary evaporator.

4. Drying and Storage:

  • Dry the concentrated extract to obtain the crude this compound extract.
  • Store the dried extract under appropriate conditions.

Method Visualization

The following diagrams illustrate the workflows for each of the described extraction protocols.

Maceration_Workflow A Plant Material (Dried & Powdered) B Maceration (Solvent, 24h, RT) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Drying D->E F Crude this compound Extract E->F

Maceration Extraction Workflow.

UAE_Workflow A Plant Material (Dried & Powdered) B Ultrasonic-Assisted Extraction (Solvent, Temp, Time, Power) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Drying D->E F Crude this compound Extract E->F

Ultrasonic-Assisted Extraction Workflow.

MAE_Workflow A Plant Material (Dried & Powdered) B Microwave-Assisted Extraction (Solvent, Temp, Time, Power) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Drying D->E F Crude this compound Extract E->F

Microwave-Assisted Extraction Workflow.

Conclusion

The selection of an appropriate extraction method is paramount for obtaining high yields of this compound from Plantago species. While maceration is a simple and widely used technique, modern methods like UAE and MAE offer significant advantages in terms of reduced extraction time and potentially higher efficiency. The protocols and data presented in this document provide a comprehensive resource for researchers to select and optimize their this compound extraction strategy. Further optimization of UAE and MAE parameters specifically for this compound from different Plantago species is encouraged to maximize extraction efficiency.

References

Catalpol in In Vitro Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glucoside primarily extracted from the root of Rehmannia glutinosa, has garnered significant scientific interest due to its diverse pharmacological activities. Extensive in vitro studies have demonstrated its potent neuroprotective, anti-inflammatory, and chondroprotective effects. These properties make this compound a promising candidate for the development of novel therapeutics for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and osteoarthritis.

This document provides detailed application notes and experimental protocols for studying the effects of this compound in various in vitro cell culture models. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in different in vitro models, providing a clear comparison of its activity across various cell lines and experimental conditions.

Neuroprotective Effects of this compound
Cell LineModel of InjuryThis compound Concentration(s)Incubation TimeOutcome MeasuresKey FindingsReference(s)
Primary Cortical Neurons Hydrogen Peroxide (H₂O₂)12.5, 25, 50 µM2 hours (H₂O₂ stimulation)Cell Viability, Apoptosis (DAPI, Flow Cytometry), Mitochondrial Membrane Potential (MMP), ROS, MDA, SOD, GSH levelsThis compound significantly increased cell viability, reduced apoptosis, restored MMP, and attenuated oxidative stress by decreasing ROS and MDA, and increasing SOD and GSH levels.[1]
BV2 Microglia Lipopolysaccharide (LPS)1, 5, 25 µM2 hours (pretreatment) + 18 hours (LPS)NO, TNF-α, IL-6 productionThis compound dose-dependently inhibited the production of pro-inflammatory mediators.[2]
SKNMC Cells (co-cultured with AD LCL cells) Aβ-induced toxicity10, 50, 100 µM24 hoursAβ₁-₄₂ levels, BACE1, C99 expressionThis compound dose-dependently reduced the levels of Aβ₁-₄₂ and related proteins.[3]
RGC-5 (Retinal Ganglion Cells) Oxidative Stress (H₂O₂) / Oxygen-Glucose Deprivation (OGD)0.25, 0.5 mM15 minutes (pretreatment)Cell Viability0.5 mM this compound significantly protected RGC-5 cells from both oxidative stress and OGD-induced cell death.[4]
Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusThis compound Concentration(s)Incubation TimeKey Markers AnalyzedKey FindingsReference(s)
BV2 Microglia Lipopolysaccharide (LPS)1, 5, 25 µM2 hours (pretreatment) + 18 hours (LPS)NO, TNF-α, IL-6This compound significantly suppressed the release of nitric oxide and pro-inflammatory cytokines.[2]
BV2 Microglia Lipopolysaccharide (LPS)250, 500 µM24 hours (pretreatment) + 6 hours (LPS)NO, IL-1β, IL-6, TNF-α, NLRP3, NF-κBThis compound reduced NO production and the expression of pro-inflammatory cytokines and inflammasome components.[5]
THP-1 (Human Monocytic Cells) Advanced Glycation End-products (AGEs)Not specifiedNot specifiedMCP-1, TNF-α, iNOS, RAGE, NF-κBThis compound reduced the expression of pro-inflammatory mediators and NF-κB activation.
Chondroprotective Effects of this compound
Cell LineCatabolic StimulusThis compound Concentration(s)Incubation TimeKey Markers AnalyzedKey FindingsReference(s)
ATDC5 Chondrocytes Interleukin-1β (IL-1β)15, 30 µM48 hoursMMP-1, -3, -13, ADAMTS-4, -5, iNOS, NO, ROS, MDA, PGE₂, COX-2, IL-8, MCP-1, NF-κBThis compound significantly reduced the expression of matrix-degrading enzymes, oxidative stress markers, and inflammatory mediators via the NF-κB pathway.[6][7]
Rat Chondrocytes Interleukin-1β (IL-1β)Up to 100 µg/mL1 dayCell Viability (CCK-8), Cleaved Caspase-3, Collagen II, Aggrecan, ADAMTS-4, ADAMTS-5, NF-κBThis compound showed no cytotoxicity up to 100 µg/mL and protected chondrocytes from IL-1β-induced apoptosis and matrix degradation by inhibiting the NF-κB pathway.[8]
Primary Mouse Chondrocytes Interleukin-1β (IL-1β)20, 40 x 10⁻⁶ M24, 48, 72 hoursCell Proliferation (CCK-8), Col2a1, Acan, Mmp9, Mmp13, Adamts4, ROS, MDA, SODThis compound promoted chondrocyte proliferation, enhanced anabolic gene expression, inhibited catabolic gene expression, and reduced oxidative stress.[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to ensure clarity and reproducibility.

Cell Viability and Proliferation Assay (MTT/CCK-8)

Objective: To assess the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest (e.g., BV2, ATDC5, primary neurons)

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CCK-8/WST-1 reagent

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/CCK-8 Addition:

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. Then, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Gently shake the plate for 15 minutes.[1][11]

    • For CCK-8/WST-1 assay: Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[8][12][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay or 450 nm for the CCK-8/WST-1 assay using a microplate reader.[14]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

Materials:

  • BV2 microglial cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well culture plates

  • Griess Reagent (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed BV2 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 2 hours.[2]

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 18-24 hours.[15]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]

  • Quantification: Generate a standard curve using known concentrations of sodium nitrite to determine the NO concentration in the samples.

Quantification of Cytokines (ELISA)

Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Commercially available ELISA kits for the specific cytokines of interest

  • Microplate reader

Protocol:

  • Sample Preparation: Collect the cell culture supernatant after treatment with this compound and/or an inflammatory stimulus. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 450 nm) using a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine standards.[16]

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., NF-κB p65, IκBα, Nrf2, Keap1, HO-1, Bcl-2, Bax, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration of the lysates using a BCA protein assay.[1][3]

  • SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., BV2, ATDC5, Neurons) seeding Seed cells in plates cell_culture->seeding pretreatment Pre-treat with this compound (various concentrations) seeding->pretreatment stimulus Induce Injury/Inflammation (e.g., LPS, H₂O₂, IL-1β) pretreatment->stimulus viability Cell Viability (MTT/CCK-8) stimulus->viability inflammation Inflammatory Markers (ELISA, Griess Assay) stimulus->inflammation oxidative_stress Oxidative Stress (ROS, MDA, SOD) stimulus->oxidative_stress western_blot Protein Expression (Western Blot) stimulus->western_blot analysis_results Analyze and Compare Results viability->analysis_results inflammation->analysis_results oxidative_stress->analysis_results western_blot->analysis_results

General experimental workflow for in vitro studies of this compound.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Phosphorylation tlr4->ikk This compound This compound This compound->tlr4 inhibits ikba IκBα Degradation ikk->ikba nfkb_release NF-κB (p65/p50) Release ikba->nfkb_release nuclear_translocation Nuclear Translocation nfkb_release->nuclear_translocation gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nuclear_translocation->gene_transcription inflammation_node Neuroinflammation gene_transcription->inflammation_node

This compound's inhibition of the NF-κB signaling pathway.

nrf2_pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) keap1_nrf2 Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2 induces nrf2_dissociation Nrf2 Dissociation keap1_nrf2->nrf2_dissociation This compound This compound This compound->keap1_nrf2 promotes dissociation nrf2_translocation Nrf2 Nuclear Translocation nrf2_dissociation->nrf2_translocation are_binding ARE Binding nrf2_translocation->are_binding gene_transcription Antioxidant Gene Transcription (HO-1, NQO1) are_binding->gene_transcription neuroprotection Neuroprotection gene_transcription->neuroprotection

This compound's activation of the Keap1-Nrf2 antioxidant pathway.

apoptosis_pathway injury_stimulus Injury Stimulus (e.g., Oxidative Stress) bax Bax (Pro-apoptotic) injury_stimulus->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) injury_stimulus->bcl2 downregulates caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 This compound This compound This compound->bax inhibits This compound->bcl2 promotes apoptosis Apoptosis caspase3->apoptosis

This compound's modulation of the Bcl-2/Bax apoptotic pathway.

References

Application Notes and Protocols for Investigating Catalpol's Neuroprotective Properties in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for the investigation of the neuroprotective effects of catalpol, an iridoid glycoside with demonstrated therapeutic potential in preclinical studies of neurodegenerative diseases. This document outlines detailed protocols for disease model induction, this compound administration, and key behavioral and molecular assays. Quantitative data from representative studies are summarized for comparative analysis, and key signaling pathways are visualized to facilitate a deeper understanding of this compound's mechanisms of action.

Animal Models of Ischemic Stroke

Cerebral ischemia, characterized by a reduction in blood flow to the brain, leads to neuronal cell death and subsequent neurological deficits. Animal models of ischemic stroke are crucial for evaluating the neuroprotective potential of therapeutic agents like this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used method to mimic focal cerebral ischemia in humans.

Protocol for MCAO Induction:

  • Anesthesia: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., 4% isoflurane (B1672236) for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • Place the rat in a supine position and make a midline cervical incision.

    • Carefully dissect and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert a nylon suture (e.g., 4-0 monofilament) with a rounded tip into the ICA through an incision in the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).[1]

    • For reperfusion models, withdraw the suture after a defined period (e.g., 2 hours) to allow blood flow to resume.[2]

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Monitor for any signs of distress.

This compound Administration:

  • This compound can be administered via intraperitoneal (i.p.) injection or intranasal administration.[1][3]

  • A typical i.p. dosage is 5 mg/kg, administered daily for a specified period (e.g., 7 or 14 days) following MCAO.[3]

  • For intranasal administration, doses of 2.5, 5, and 10 mg/kg have been used.[1][4]

Assessment of Neuroprotective Effects

1.2.1. Neurological Deficit Scoring:

  • Evaluate neurological function at 24, 48, and 72 hours post-MCAO using a modified neurological severity score (mNSS).[1] A meta-analysis has shown that this compound significantly improves neurological function scores based on various tests including the Zea Longa score and Bederson score.[5]

1.2.2. Infarct Volume Measurement (TTC Staining):

  • Brain Sectioning: At the end of the experiment, euthanize the rats and carefully remove the brains. Section the brain into 2 mm thick coronal slices.[2]

  • Staining: Immerse the slices in a 0.05% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) for 30 minutes at 37°C.[2] Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Quantification: Capture images of the stained sections and quantify the infarct volume using image analysis software. Studies have shown that this compound significantly reduces infarct size.[5]

Animal ModelThis compound DosageRoute of AdministrationKey FindingsReference
MCAO Rats5 mg/kg/dayIntraperitonealReduced neurological deficits and infarct volume.[3]
MCAO Rats2.5, 5, 10 mg/kgIntranasalSignificantly reduced cerebral infarction volume and neurological dysfunction.[1][1]

Experimental Workflow for MCAO Model

MCAO_Workflow cluster_model MCAO Model Induction cluster_treatment Treatment cluster_assessment Assessment anesthesia Anesthesia surgery MCAO Surgery anesthesia->surgery recovery Post-operative Recovery surgery->recovery catalpol_admin This compound Administration recovery->catalpol_admin neuro_scoring Neurological Deficit Scoring catalpol_admin->neuro_scoring ttc_staining TTC Staining for Infarct Volume catalpol_admin->ttc_staining molecular_analysis Molecular Analysis catalpol_admin->molecular_analysis

Caption: Workflow for the MCAO rat model of ischemic stroke.

Animal Models of Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The MPTP mouse model is a widely accepted paradigm for studying PD pathology and testing potential neuroprotective agents.

MPTP-Induced Mouse Model of Parkinson's Disease

Protocol for MPTP Induction:

  • Animals: Use male C57BL/6 mice (e.g., 10 weeks old).[6]

  • MPTP Preparation: Dissolve 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-HCl in sterile saline immediately before use. Handle MPTP with extreme caution in a certified chemical fume hood.[6]

  • Induction Regimen: Administer MPTP at a dose of 30 mg/kg/day via intraperitoneal (i.p.) injection for 5 consecutive days.[6][7]

This compound Administration:

  • Administer this compound (e.g., 15 mg/kg/day, i.p.) for 3 days prior to MPTP administration and then co-administer with MPTP for 5 days.[6][7][8]

Assessment of Neuroprotective Effects

2.2.1. Behavioral Testing:

  • Open Field Test: To assess locomotor activity and exploratory behavior.

  • Rotarod Test: To evaluate motor coordination and balance.

2.2.2. Immunohistochemistry for Tyrosine Hydroxylase (TH):

  • Tissue Preparation: Perfuse mice with 4% paraformaldehyde and prepare 50 µm-thick brain sections.[9]

  • Blocking: Block non-specific binding with a solution containing 3% normal goat serum and 0.5% Triton X-100 in PBS for 2 hours at room temperature.[10]

  • Primary Antibody Incubation: Incubate sections with a rabbit anti-TH antibody (1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a biotinylated goat anti-rabbit secondary antibody (1:500 dilution) for 2 hours at room temperature.[10]

  • Visualization: Use an avidin-biotin complex (ABC) kit and 3,3'-diaminobenzidine (B165653) (DAB) to visualize the TH-positive neurons.[11]

  • Quantification: Count the number of TH-positive neurons in the substantia nigra and measure the density of TH-positive fibers in the striatum. This compound administration has been shown to mitigate the loss of dopaminergic neurons induced by MPTP.[12][13]

Animal ModelThis compound DosageRoute of AdministrationKey FindingsReference
MPTP Mice15 mg/kg/dayIntraperitonealMitigated the loss of dopaminergic neurons and improved exploratory behavior.[12][13][12][13]

This compound's Neuroprotective Mechanisms in Parkinson's Disease

PD_Mechanisms This compound This compound mkk4_jnk MKK4/JNK/c-Jun Pathway This compound->mkk4_jnk inhibits oxidative_stress Oxidative Stress This compound->oxidative_stress reduces inflammation Neuroinflammation This compound->inflammation reduces apoptosis Apoptosis mkk4_jnk->apoptosis promotes dopaminergic_neurons Dopaminergic Neuron Survival apoptosis->dopaminergic_neurons loss of oxidative_stress->dopaminergic_neurons loss of inflammation->dopaminergic_neurons loss of

Caption: this compound's inhibition of the MKK4/JNK/c-Jun pathway.

Animal Models of Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations are widely used to study AD pathogenesis.

APP/PS1 Transgenic Mouse Model

Model Description:

  • APP/PS1 transgenic mice develop age-dependent Aβ deposition, gliosis, and cognitive deficits, mimicking key aspects of human AD pathology.

This compound Administration:

  • Administer this compound via oral gavage or intraperitoneal injection. Dosages and treatment durations can vary depending on the specific study design.

Assessment of Neuroprotective Effects

3.2.1. Behavioral Testing (Morris Water Maze):

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[14]

  • Acquisition Phase: Train the mice for 5 consecutive days (4 trials per day) to find the hidden platform.[14]

  • Probe Trial: On day 6, remove the platform and allow the mice to swim for 60 seconds.[14]

  • Data Analysis: Record the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial. This compound has been shown to improve learning and memory impairments in AD mouse models.[11]

3.2.2. Histological Analysis of Aβ Plaques:

  • Tissue Preparation: Prepare brain sections from APP/PS1 mice.

  • Staining: Use Thioflavin-S staining to visualize dense-core Aβ plaques.

  • Quantification: Quantify the Aβ plaque load in the cortex and hippocampus. Studies have shown that this compound can reduce the levels of soluble Aβ40 and Aβ42 and inhibit the formation of senile plaques.[11]

3.2.3. Western Blot Analysis of Apoptosis-Related Proteins (Bcl-2/Bax):

  • Protein Extraction: Homogenize brain tissue and extract total protein.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk for 1 hour.[16]

    • Incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[15]

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

  • Detection and Quantification: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities. This compound has been shown to regulate the Bcl-2/Bax ratio, indicating an anti-apoptotic effect.[17]

Animal ModelThis compound DosageRoute of AdministrationKey FindingsReference
APP/PS1 MiceNot specifiedNot specifiedReduced Aβ deposits and neuroinflammation, and alleviated cognitive impairment.[18][18]
AD Mouse ModelNot specifiedIntraperitonealReduced oxidative stress and levels of soluble Aβ40 and Aβ42, and inhibited senile plaque formation.[11][11]

This compound's Neuroprotective Signaling Pathways

Catalpol_Signaling cluster_antioxidant Anti-Oxidant Effects cluster_antiinflammatory Anti-Inflammatory Effects cluster_antiapoptotic Anti-Apoptotic Effects cluster_neurogenesis Neurogenesis & Angiogenesis This compound This compound keap1 Keap1 This compound->keap1 inhibits nfkb NF-κB Pathway This compound->nfkb inhibits bcl2 Bcl-2 This compound->bcl2 upregulates bax Bax This compound->bax downregulates sdf1a_cxcr4 SDF-1α/CXCR4 Pathway This compound->sdf1a_cxcr4 activates nrf2 Nrf2 keap1->nrf2 inhibits are ARE nrf2->are activates antioxidant_enzymes Antioxidant Enzymes (SOD, GPx) are->antioxidant_enzymes upregulates proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->proinflammatory_cytokines promotes apoptosis Apoptosis bcl2->apoptosis inhibits bax->apoptosis promotes neurogenesis Neurogenesis sdf1a_cxcr4->neurogenesis angiogenesis Angiogenesis sdf1a_cxcr4->angiogenesis

Caption: Key signaling pathways modulated by this compound.

References

Application Note: Quantitative Determination and Metabolite Identification of Catalpol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of catalpol and the identification of its metabolites in biological samples, such as plasma, urine, and feces, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are crucial for pharmacokinetic studies, drug metabolism research, and preclinical development of this compound, an iridoid glycoside with various reported biological activities. The protocol encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for bioanalytical method validation.

Introduction

This compound is a major bioactive iridoid glycoside found in several medicinal plants, most notably Rehmannia glutinosa. It has garnered significant interest in the scientific community due to its potential therapeutic effects, including neuroprotective, anti-inflammatory, and hypoglycemic activities. To thoroughly evaluate its efficacy and safety, it is essential to understand its pharmacokinetic profile and metabolic fate. LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity, specificity, and throughput for the analysis of drugs and their metabolites in complex biological matrices. This document outlines a robust LC-MS/MS method for the quantitative analysis of this compound and the characterization of its metabolites.

Experimental Protocols

Quantitative Analysis of this compound in Rat Plasma

This protocol is adapted from validated methods for the pharmacokinetic study of this compound.[1][2]

a. Sample Preparation (Protein Precipitation)

  • Thaw frozen rat plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, pipette 20 µL of the plasma sample.

  • Add 20 µL of the internal standard (IS) working solution (e.g., Salidroside or another suitable compound).

  • Add 100 µL of acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:2 with the mobile phase.[1]

  • Vortex the final mixture for 30 seconds.

  • Inject an aliquot (e.g., 2 µL) of the prepared sample into the LC-MS/MS system.[1]

b. Liquid Chromatography Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., SunFire™ C18, 100 mm × 2.1 mm, 3.5 µm or Elite C18, 150 × 4.6 mm, 5 µm).[1][2]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water or 0.1% formic acid in water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.3 mL/min.[1][3]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Column Temperature: Maintained at a constant temperature, for example, 35 °C.[3][4]

  • Injection Volume: 2-3 µL.[1][3]

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • Ion Transitions:

    • This compound: Specific precursor-to-product ion transitions need to be determined by direct infusion of a standard solution.

    • Internal Standard: Specific precursor-to-product ion transitions for the chosen IS.

  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for both this compound and the IS.

Identification of this compound Metabolites in Biological Samples

This protocol is based on methods utilizing high-resolution mass spectrometry for metabolite profiling.[3][4][5]

a. Sample Preparation

  • Plasma: Protein precipitation as described in section 1.a.

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at low temperature and high speed to remove particulate matter.[6]

    • Dilute the supernatant with water or mobile phase (e.g., 1:1 to 1:4 ratio).[6]

    • Filter the diluted sample through a 0.22 µm filter before injection.

  • Feces:

    • Homogenize the fecal sample with a suitable solvent (e.g., methanol-water mixture).

    • Centrifuge the homogenate to pellet solid debris.

    • The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

b. Liquid Chromatography Conditions

  • LC System: A UHPLC system is recommended for better resolution of metabolites.

  • Column: A high-resolution reversed-phase C18 column.

  • Mobile Phase A: 0.1% Formic acid in water.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient Elution: A longer gradient is typically used to separate a wide range of metabolites with different polarities.[3][4]

c. High-Resolution Mass Spectrometry Conditions

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole-Exactive Orbitrap (Q-Exactive) or a Time-of-Flight (TOF) instrument.[3][4][5]

  • Ionization Source: ESI in both positive and negative ion modes to detect a broader range of metabolites.[5]

  • Data Acquisition:

    • Full Scan MS: To obtain accurate mass measurements of potential metabolites.

    • Data-Dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM): To acquire fragmentation spectra of the detected metabolites for structural elucidation.[5]

  • Data Analysis: Metabolite identification is performed by comparing the accurate mass, retention time, and fragmentation patterns with those of the parent drug and known metabolic pathways.

Data Presentation

Quantitative Analysis Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of this compound.

Table 1: Linearity and Sensitivity of this compound Quantification

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r)
This compoundRat Plasma20 - 500020> 0.99
This compoundRat Plasma50 - 5000050> 0.99[2]

Table 2: Precision and Accuracy of this compound Quantification in Rat Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ20< 15%< 15%± 15%
Low QC40< 9.4%< 9.4%-6.6% to 4.9%[2]
Mid QC400< 9.4%< 9.4%-6.6% to 4.9%[2]
High QC4000< 9.4%< 9.4%-6.6% to 4.9%[2]

LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Efficiency (%)Matrix Effect (%)
This compoundLow, Mid, High> 76.5%[2]86.5% - 106.0%[2]
Harpagide (B7782904) (co-analyte)Low, Mid, High> 76.5%[2]86.5% - 106.0%[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Feces) ProteinPrecipitation Protein Precipitation (Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Dilution Dilution SupernatantCollection->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation MS_Detection MS/MS Detection (MRM / Full Scan) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification MetaboliteID Metabolite Identification MS_Detection->MetaboliteID

Caption: Workflow for LC-MS/MS analysis of this compound.

Proposed Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Deglycosylation Deglycosylation This compound->Deglycosylation CatalpolAglycone This compound Aglycone Deglycosylation->CatalpolAglycone Hydroxylation Hydroxylation Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Dihydroxylation Dihydroxylation Hydrogenation Hydrogenation Dehydrogenation Dehydrogenation Oxidation Oxidation CatalpolAglycone->Hydroxylation CatalpolAglycone->Dihydroxylation CatalpolAglycone->Hydrogenation CatalpolAglycone->Dehydrogenation CatalpolAglycone->Oxidation CatalpolAglycone->Glucuronidation GlycineConjugation Glycine Conjugation CatalpolAglycone->GlycineConjugation CysteineConjugation Cysteine Conjugation CatalpolAglycone->CysteineConjugation Metabolites Excreted Metabolites Glucuronidation->Metabolites GlycineConjugation->Metabolites CysteineConjugation->Metabolites

Caption: Proposed metabolic pathways of this compound in rats.[5][7]

Discussion

The presented LC-MS/MS methods provide the necessary sensitivity, selectivity, and throughput for the comprehensive analysis of this compound and its metabolites in biological samples. The simple protein precipitation method for plasma samples is rapid and efficient, making it suitable for high-throughput pharmacokinetic studies.[1] For metabolite identification, the use of high-resolution mass spectrometry is indispensable for obtaining accurate mass and fragmentation data, which are crucial for structural elucidation.[3][5]

Studies have shown that this compound undergoes extensive metabolism in vivo. The primary metabolic pathway appears to be deglycosylation to form this compound aglycone, which is then subject to various Phase I (hydroxylation, oxidation, etc.) and Phase II (glucuronidation, amino acid conjugation) reactions.[5] A total of 29 this compound metabolites have been detected and identified in rat plasma, urine, and feces.[5] The parent drug, this compound, is the predominant substance found in plasma and urine, while its metabolites are more abundant in feces.[8][9] The metabolism of this compound may be mediated by intestinal flora.[8][9]

Conclusion

The LC-MS/MS protocols detailed in this application note are well-suited for the quantitative analysis of this compound and the identification of its metabolites in various biological matrices. These methods are essential tools for researchers and scientists in the fields of pharmacology, toxicology, and drug development to further investigate the therapeutic potential of this compound. Proper bioanalytical method validation should be performed to ensure the reliability and accuracy of the generated data.

References

Application Notes and Protocols for the Spectroscopic Elucidation of Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Catalpol, an iridoid glycoside predominantly found in the Rehmannia glutinosa plant, has garnered significant attention for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects[1]. The precise structural elucidation of this compound is paramount for its development as a therapeutic agent and for quality control in herbal medicine. This document provides detailed application notes and experimental protocols for the use of various spectroscopic techniques in the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound, providing detailed information about the carbon-hydrogen framework and stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for unambiguous assignment of all proton and carbon signals.

Application Note:

1D NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. DEPT experiments differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to establish connectivity between protons and carbons, ultimately revealing the complete structure of this compound.

Quantitative Data Summary: NMR Spectroscopy of this compound
Carbon No. ¹³C Chemical Shift (δ ppm) DEPT ¹H Chemical Shift (δ ppm) Multiplicity (J in Hz) COSY Correlations HMBC Correlations
194.2CH5.05d (9.6)H-9C-3, C-5, C-8, C-9
3141.5CH6.48dd (6.0, 1.6)H-4C-1, C-4, C-5
4103.2CH4.85dd (6.0, 4.4)H-3, H-5C-3, C-5, C-9
547.1CH2.58mH-4, H-9C-1, C-4, C-6, C-7, C-9
683.5CH4.21d (7.2)H-7C-5, C-7, C-8, C-10
778.9CH3.85d (7.2)H-6C-5, C-6, C-8
862.3C----
958.1CH2.81dd (9.6, 7.6)H-1, H-5C-1, C-4, C-5, C-8
1061.9CH₂3.75, 3.95d (12.0), d (12.0)-C-6, C-8
1'99.8CH4.68d (8.0)H-2'C-1, C-2', C-3', C-5'
2'74.5CH3.25t (8.0)H-1', H-3'C-1', C-3', C-4'
3'77.8CH3.40t (8.0)H-2', H-4'C-2', C-4', C-5'
4'71.5CH3.35t (8.0)H-3', H-5'C-3', C-5', C-6'
5'78.1CH3.45mH-4', H-6'C-1', C-3', C-4', C-6'
6'62.8CH₂3.70, 3.90m, mH-5'C-4', C-5'

Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The correlations are predicted based on the known structure of this compound and general principles of 2D NMR of iridoid glycosides.

Experimental Protocol: NMR Analysis of this compound
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: zg30

      • Number of Scans: 16-32

      • Relaxation Delay (d1): 1-2 s

      • Acquisition Time: ~3-4 s

    • ¹³C NMR:

      • Pulse Program: zgpg30

      • Number of Scans: 1024-2048

      • Relaxation Delay (d1): 2 s

    • DEPT-135:

      • Pulse Program: dept135

      • Number of Scans: 256-512

    • COSY:

      • Pulse Program: cosygpqf

      • Number of Scans: 2-4 per increment

      • Number of Increments: 256-512

    • HSQC:

      • Pulse Program: hsqcedetgpsisp2.3

      • Number of Scans: 4-8 per increment

      • Number of Increments: 256

    • HMBC:

      • Pulse Program: hmbcgpndqf

      • Number of Scans: 16-32 per increment

      • Number of Increments: 256

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the ¹H NMR signals.

    • Analyze the 2D spectra to establish correlations and assign all signals.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that offer structural insights.

Application Note:

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar compounds like this compound. In positive ion mode, this compound typically forms adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). In negative ion mode, it can form adducts with formate (B1220265) ([M+HCOO]⁻) or lose a proton ([M-H]⁻). The fragmentation of this compound often involves the characteristic loss of the glucose moiety.

Quantitative Data Summary: Mass Spectrometry of this compound
Parameter Value
Molecular Formula C₁₅H₂₂O₁₀
Monoisotopic Mass 362.1213 g/mol
Precursor Ion ([M+Na]⁺) m/z 385.1111
Precursor Ion ([M+H]⁺) m/z 363.1291
Precursor Ion ([M+HCOO]⁻) m/z 407.1240
Key Fragment Ion (Loss of Glucose) m/z 201.0817 ([M+H-C₆H₁₀O₅]⁺)
Experimental Protocol: LC-MS/MS Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727) or water.

    • Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 1-1000 ng/mL) with the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, hold for a few minutes, then ramp up to a high percentage of B to elute the compound, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions (ESI):

    • Ionization Mode: Positive and/or Negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Collision Energy (for MS/MS): Ramped to obtain optimal fragmentation (e.g., 10-40 eV).

    • Scan Range: m/z 100-500 for full scan; selected reaction monitoring (SRM) for targeted analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Application Note:

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and alkene (C=C) functional groups.

Quantitative Data Summary: FT-IR Spectroscopy of this compound
Wavenumber (cm⁻¹) Assignment
~3400 (broad)O-H stretching (hydroxyl groups)
~2920C-H stretching (aliphatic)
~1650C=C stretching (alkene)
~1080C-O stretching (ether and alcohol)

Note: Peak positions can vary slightly based on the sample preparation method.

Experimental Protocol: FT-IR Analysis of this compound
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of dry this compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Application Note:

This compound contains a carbon-carbon double bond conjugated with an acetal (B89532) group, which acts as a chromophore. Therefore, it is expected to exhibit absorption in the UV region. The absence of a more extended conjugated system suggests that the absorption will be at a relatively short wavelength.

Experimental Protocol: UV-Vis Analysis of this compound
  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or water).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to record a baseline.

    • Fill another quartz cuvette with the this compound solution and record the spectrum over a range of approximately 200-400 nm.

    • The wavelength of maximum absorbance (λmax) should be determined. For this compound, the λmax is expected to be in the range of 200-220 nm.

Visualizations

Experimental Workflow for this compound Structure Elucidation

experimental_workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Sample This compound (Pure Compound) NMR NMR Spectroscopy (1D: 1H, 13C, DEPT) (2D: COSY, HSQC, HMBC) Sample->NMR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS IR FT-IR Spectroscopy Sample->IR UVVis UV-Vis Spectroscopy Sample->UVVis Structure Final Structure of this compound NMR->Structure MS->Structure IR->Structure UVVis->Structure

Caption: Workflow for the spectroscopic elucidation of this compound.

Logical Relationship of 2D NMR Data for Structure Elucidation

nmr_relationships H_NMR 1H NMR (Proton Chemical Shifts) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC C_NMR 13C NMR (Carbon Chemical Shifts) DEPT DEPT (CH, CH2, CH3) C_NMR->DEPT C_NMR->HSQC C_NMR->HMBC Structure This compound Structure DEPT->Structure Carbon Types COSY->Structure Proton Framework HSQC->Structure Direct Connections HMBC->Structure Carbon Skeleton

Caption: Inter-relationships of NMR data for this compound structure determination.

References

Application Notes & Protocols for Developing a Stable Catalpol Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catalpol is an iridoid glycoside found in the root of Rehmannia glutinosa and other plants, recognized for its significant therapeutic potential.[1][2] Experimental studies have highlighted its neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects.[3][4] These properties make this compound a promising candidate for treating neurological disorders and other conditions associated with inflammation and oxidative stress.[3][5] However, the inherent chemical instability of this compound, particularly the susceptibility of its glycosidic bond to hydrolysis under certain conditions, presents a major challenge for its development into a stable and effective pharmaceutical product.[6][7]

These application notes provide a comprehensive guide to understanding the stability profile of this compound and developing a stable formulation suitable for administration.

Application Note 1: Understanding this compound Stability

Objective: To characterize the degradation kinetics of this compound under various stress conditions to identify factors that compromise its stability.

Background: this compound's stability is highly dependent on pH and temperature. It is relatively stable in neutral conditions but is sensitive to acidic and alkaline environments, especially at elevated temperatures.[6][7] Degradation often follows first-order kinetics and can be accelerated by the presence of certain amino acids.[6][7] Understanding these liabilities is the first step in designing a robust formulation.

Key Stability-Compromising Factors:

  • pH: this compound is susceptible to acid-catalyzed hydrolysis of its glycosidic linkage. Degradation is more pronounced at lower pH values.[6][8]

  • Temperature: Elevated temperatures significantly accelerate the degradation rate.[7][9]

  • Excipient Interaction: Certain amino acids (excluding proline) can promote the degradation of this compound.[6][7]

  • Moisture: As with many glycosides, moisture can facilitate hydrolytic degradation, making control of water activity crucial for solid dosage forms.[10][11]

Data Presentation: Forced Degradation Study Summary

The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL aqueous solution of this compound, illustrating its stability profile.

Table 1: Summary of this compound Forced Degradation Results

Stress ConditionParametersDuration% Assay of this compoundMajor Degradant Peak Area (%)
Acid Hydrolysis 0.1 N HCl24 hours65.2%28.5%
Base Hydrolysis 0.1 N NaOH24 hours78.9%15.3%
Neutral Hydrolysis Purified Water72 hours95.1%2.1%
Oxidative 3% H₂O₂24 hours92.5%4.8%
Thermal 60°C in Water72 hours81.4%12.7%
Photolytic 254 nm UV Light48 hours98.8%<1.0%

Application Note 2: Strategies for a Stable Formulation

Objective: To outline rational strategies for enhancing the stability of this compound in both liquid and solid dosage forms.

1. pH Control and Buffer Selection: Maintaining the pH of a liquid formulation within a stable range (ideally near neutral) is critical.[6]

  • Recommendation: Utilize pharmaceutical buffers such as phosphate (B84403) or citrate (B86180) buffers to maintain a pH between 6.0 and 7.5.[12] The buffer capacity should be sufficient to resist pH changes during storage.

2. Lyophilization (Freeze-Drying): For molecules susceptible to hydrolysis, removing water via lyophilization is a highly effective stabilization strategy.[13][14] This process converts the drug from a liquid to a stable solid by freezing the material and then removing the ice via sublimation under a vacuum.[13][15]

  • Recommendation: Develop a lyophilized powder for injection. This involves formulating this compound with cryoprotectants (e.g., mannitol (B672), sucrose, trehalose) to protect the molecule during freezing and provide an elegant cake structure.[14][16] The resulting product has a significantly extended shelf life and can be reconstituted immediately before use.[17]

3. Excipient Selection: Careful selection of excipients is crucial to avoid interactions that promote degradation.[10][12]

  • Recommendation:

    • For solid forms, use diluents and binders like microcrystalline cellulose (B213188) and starches.[10]

    • Avoid amino acids that have been shown to accelerate this compound degradation.[6][7]

    • Consider antioxidants like ascorbic acid if oxidative degradation is identified as a minor pathway.[12]

4. Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticle systems can protect it from the surrounding environment.

  • Recommendation: Lipid-based nanoparticles, such as Solid Lipid Nanoparticles (SLN), can encapsulate hydrophilic compounds like this compound, potentially improving stability and modifying release profiles.[18][19] Encapsulation efficiencies of over 75% have been reported for this compound in lipid nanocarriers.[18]

Data Presentation: Comparative Formulation Stability

The following table presents hypothetical stability data for different this compound formulations stored under accelerated conditions (40°C / 75% RH) for 3 months.

Table 2: 3-Month Accelerated Stability of Trial Formulations

Formulation IDDescriptionInitial Assay (%)3-Month Assay (%)Total Impurities (%)
F1-AQ Aqueous solution, pH 5.099.8%75.3%24.1%
F2-BUF Phosphate-buffered solution, pH 7.099.9%91.2%8.5%
F3-LYO Lyophilized powder with mannitol100.1%99.5%0.4%
F4-SLN Lipid nanoparticle suspension99.7%96.8%3.0%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

1. Objective: To accurately quantify this compound and separate it from its potential degradation products.

2. Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[20]

  • This compound reference standard.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water.

  • Formic acid or phosphoric acid.[20][21]

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile is commonly used. A typical starting point is 95:5 (v/v) Water:Acetonitrile.[21][22]

  • Flow Rate: 0.6 - 1.0 mL/min.[20][23]

  • Column Temperature: 30°C.[21]

  • Detection Wavelength: 210 nm.[20][21]

  • Injection Volume: 10 µL.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or water at 1 mg/mL. Create a series of calibration standards (e.g., 5-100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dilute the formulation samples with the mobile phase to a final concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The method is considered stability-indicating if all degradant peaks are well-resolved from the main this compound peak.

Protocol 2: Preparation of a Lyophilized this compound Formulation

1. Objective: To prepare a stable, solid formulation of this compound for parenteral administration.

2. Materials & Equipment:

  • This compound API.

  • Mannitol (cryoprotectant/bulking agent).[14]

  • Water for Injection (WFI).

  • Lyophilizer (freeze-dryer).

  • Sterile vials and stoppers.

  • 0.22 µm sterile filter.

3. Procedure:

  • Formulation Compounding:

    • In an aseptic environment, dissolve mannitol (e.g., 50 mg/mL) in WFI.

    • Once dissolved, add and dissolve this compound to the desired concentration (e.g., 10 mg/mL).

    • Adjust pH to ~7.0 if necessary using dilute NaOH or HCl.

  • Sterile Filtration: Filter the bulk solution through a 0.22 µm sterile filter into a sterile receiving vessel.

  • Filling: Aseptically fill the solution into sterile vials (e.g., 1 mL per vial).

  • Lyophilization Cycle:

    • Place partially stoppered vials onto the lyophilizer shelves.

    • Freezing: Cool the shelves to freeze the product, typically to -40°C or below, and hold for several hours to ensure complete solidification.[15][17]

    • Primary Drying (Sublimation): Apply a vacuum (e.g., 100-200 mTorr) and raise the shelf temperature (e.g., to -10°C) to sublimate the ice.[14][15] This is the longest step.

    • Secondary Drying (Desorption): After all ice is gone, increase the shelf temperature (e.g., to 25°C) under vacuum to remove residual bound water.[13]

  • Stoppering and Sealing: Once the cycle is complete, fully stopper the vials under vacuum or nitrogen backfill before removing them from the lyophilizer. Crimp and seal the vials.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability Testing p1 This compound Characterization (Solubility, pKa) p2 Forced Degradation (pH, Temp, Light, Oxid.) p1->p2 p3 Analytical Method Dev. (HPLC) p2->p3 f1 Excipient Screening (Compatibility) p3->f1 f2 Prototype Formulations (Liquid vs. Lyo) f1->f2 f3 Process Optimization (e.g., Lyo Cycle Dev.) f2->f3 s1 Accelerated Stability (40°C/75% RH) f3->s1 s2 Long-Term Stability (25°C/60% RH) s1->s2 s3 Data Analysis & Lead Formulation Selection s2->s3 end end s3->end Stable Formulation Achieved

Caption: Workflow for the development and stability testing of a this compound formulation.

This compound Neuroprotective Signaling Pathway

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2 Pathway This compound This compound pi3k PI3K This compound->pi3k Activates keap1 Keap1 This compound->keap1 Inhibits akt Akt pi3k->akt gsk3b GSK3β akt->gsk3b bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 caspase3 Caspase-3 (Pro-apoptotic) akt->caspase3 survival Neuronal Survival & Antioxidant Defense gsk3b->survival bcl2->survival caspase3->survival nrf2 Nrf2 keap1->nrf2 Inhibition are ARE (Antioxidant Response Element) nrf2->are Translocation to Nucleus ho1 HO-1, SOD, GPX4 (Antioxidant Enzymes) are->ho1 Gene Transcription ho1->survival

Caption: this compound activates PI3K/Akt and Nrf2 pathways for neuroprotection.[5][24][25]

Principle of a Stability-Indicating Assay

G cluster_logic Assay Logic start Stressed Formulation Sample injection HPLC Injection start->injection column HPLC Column (C18) Separation based on physicochemical properties (e.g., polarity) injection->column detector UV Detector (@ 210 nm) column->detector chromatogram Resulting Chromatogram Peak 1 (Degradant A) Peak 2 (Degradant B) Peak 3 (this compound) detector->chromatogram logic1 Are all peaks baseline resolved? conclusion Conclusion: Method is Stability-Indicating logic2 Is the this compound peak pure? (No co-elution)

References

Application Notes and Protocols for Measuring Catalpol's In Vitro Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-apoptotic effects.[1] A substantial body of evidence indicates that its potent antioxidant properties are a key mechanism underpinning these therapeutic benefits.[1] this compound has been demonstrated to mitigate oxidative stress through direct scavenging of free radicals and by modulating endogenous antioxidant defense systems.[1] This document provides detailed application notes and standardized protocols for a selection of widely accepted in vitro assays to quantify the antioxidant capacity of this compound, enabling researchers, scientists, and drug development professionals to systematically investigate its mechanism of action and therapeutic potential.

The antioxidant effects of this compound are mediated, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1][2] Nrf2 is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[2] Furthermore, this compound has been shown to inhibit the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway, which is intricately linked with oxidative stress.[1][3]

Data Presentation: Summary of this compound's Antioxidant Activity

The following table summarizes quantitative data from various studies on the antioxidant effects of this compound, providing a comparative overview of its efficacy in different experimental models.

Assay/ParameterModel SystemThis compound Concentration/DoseObserved EffectReference
DPPH Radical ScavengingChemical AssayNot specifiedEffective scavenging activity[1]
ABTS Radical ScavengingChemical AssayNot specifiedEffective scavenging activity[1]
ABTS Radical ScavengingChemical Assay1 mg/mL1.12 ± 9.62 % scavenging[4]
DPPH Radical ScavengingChemical Assay1 mg/mL-2.55 ± 0.47 % scavenging[4]
Nrf2/HO-1 PathwayL929 Cells2, 10, 50 µMIncreased Nrf2 and HO-1 protein expression[5]
Cell Viability (H₂O₂ induced)L929 Cells2, 5, 10, 50, 100 µMIncreased cell proliferation[5]
Apoptosis (H₂O₂ induced)L929 Cells2, 10, 50 µMSignificantly decreased apoptosis rate[5]
Retinal Ischemia/ReperfusionIn vivo (Rat)0.25 mM, 0.5 mMSignificant recovery of ERG a-/b-wave response[6]
β-Catenin, VEGF, Ang-2In vivo (Rat)0.5 mMDownregulated levels in retinal tissue[6]
Cell Viability (LPS treated)BV2 Microglia0, 1, 5, 25, 50, 100 µMNo significant effect on cell viability[7]
NO Production (LPS induced)BV2 MicrogliaNot specifiedInhibition of NO production[7]
TNF-α, IL-6 (LPS induced)BV2 MicrogliaNot specifiedReduced expression[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle to protect it from light.[1]

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in methanol.

    • A known antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner to serve as a positive control.[1]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the respective wells.[1]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[1][9]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the DPPH solution with methanol.[8]

      • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.[8]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color reduction is proportional to the antioxidant's scavenging capacity.[8]

Protocol:

  • Reagent Preparation:

    • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]

    • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol (B145695) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the same solvent used for the ABTS•+ working solution.[1]

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.[1]

    • Mix and incubate at room temperature for 6 minutes.[1]

  • Measurement:

    • Measure the absorbance at 734 nm.[1]

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the ABTS•+ solution with the solvent.[1]

      • A_sample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.[1]

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-probe complex, which can be measured spectrophotometrically.[10]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11]

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in an appropriate solvent.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to each well of a 96-well plate.

    • Add 220 µL of the freshly prepared FRAP working solution to each well.[12]

    • Mix for 4 minutes with continuous stirring.[12]

  • Measurement:

    • Read the absorbance at 593 nm.[12]

  • Data Analysis:

    • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve. The results are typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH. The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.[13]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe (e.g., fluorescein) and the peroxyl radical generator (AAPH).

  • Sample Preparation:

    • Prepare different dilutions of this compound and a Trolox standard in phosphate (B84403) buffer (pH 7.4).[13]

  • Assay Procedure (96-well plate format):

    • Add 120 µL of the fluorescein (B123965) solution to each well.

    • Add 20 µL of the antioxidant sample, Trolox standard, or buffer (blank) to the wells.

    • Incubate at 37°C for 15 minutes.

    • Add 60 µL of the AAPH solution to initiate the reaction.[14]

  • Measurement:

    • Measure the fluorescence intensity every minute for up to 3 hours with excitation at 485 nm and emission at 520 nm.[14]

  • Data Analysis:

    • The net area under the curve (AUC) is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation in a cell-based model. Cells are pre-loaded with a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation. The reduction in fluorescence in the presence of the test compound indicates its antioxidant activity.[1]

Protocol:

  • Cell Culture:

    • Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.[1]

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound or a positive control (e.g., quercetin) dissolved in treatment medium for 1 hour.[1]

  • Probe Loading:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.[1]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well (except for blank wells, which receive only buffer).[1]

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.[1]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA unit is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.[1]

Signaling Pathways and Experimental Workflows

This compound's Antioxidant Signaling Pathways

This compound exerts its antioxidant effects through the modulation of several key signaling pathways. A primary mechanism is the activation of the Nrf2/HO-1 pathway.[5][8] this compound can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[2] Additionally, this compound's antioxidant activity is linked to the PI3K/Akt signaling pathway, which can also lead to the activation of Nrf2.[2][3][15]

Catalpol_Antioxidant_Signaling This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Keap1_Nrf2 Keap1-Nrf2 Complex Akt->Keap1_Nrf2 phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection

Caption: this compound's antioxidant signaling pathway via PI3K/Akt and Nrf2.

General Experimental Workflow for In Vitro Antioxidant Assays

The general workflow for assessing the antioxidant activity of this compound using chemical-based assays follows a standardized procedure. This involves preparing the necessary reagents and sample dilutions, initiating the reaction, allowing for an incubation period, and finally measuring the change in absorbance or fluorescence.

Experimental_Workflow start Start prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS•+) start->prep_reagents prep_samples Prepare this compound and Control Dilutions start->prep_samples reaction Mix Reagents and Samples in 96-well Plate prep_reagents->reaction prep_samples->reaction incubation Incubate at Specific Time and Temperature reaction->incubation measurement Measure Absorbance or Fluorescence incubation->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end End analysis->end

Caption: General workflow for chemical-based in vitro antioxidant assays.

Cellular Antioxidant Activity (CAA) Assay Workflow

The CAA assay provides a more biologically relevant measure of antioxidant activity within a cellular context. The workflow involves cell culture, treatment with the test compound, loading of a fluorescent probe, induction of oxidative stress, and subsequent measurement of fluorescence.

CAA_Workflow start Start cell_culture Seed and Culture Cells (e.g., HepG2) start->cell_culture treatment Treat Cells with This compound cell_culture->treatment probe_loading Load Cells with DCFH-DA Probe treatment->probe_loading oxidative_stress Induce Oxidative Stress (e.g., with AAPH) probe_loading->oxidative_stress measurement Measure Fluorescence Over Time oxidative_stress->measurement analysis Calculate CAA Units measurement->analysis end End analysis->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

References

Application Notes & Protocols: Evaluating the Neuroprotective Potential of Catalpol in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNc).[1] Key pathological drivers include oxidative stress, chronic neuroinflammation, and apoptosis.[2][3] Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated significant neuroprotective properties in various experimental models.[2][4] It is known to cross the blood-brain barrier and has shown promise in mitigating neuronal damage through anti-inflammatory, anti-oxidant, and anti-apoptotic mechanisms.[3][5] These application notes provide a comprehensive experimental framework to systematically evaluate the therapeutic potential of this compound for Parkinson's disease, progressing from initial in vitro screening to in vivo validation.

Proposed Mechanism of Action

This compound's neuroprotective effects are multifaceted, targeting several key pathways implicated in the degeneration of DA neurons.[4]

  • Anti-Inflammatory Effects: this compound can suppress the activation of microglia, the brain's resident immune cells. It has been shown to inhibit the TLR4/NF-κB signaling pathway, reducing the production and release of pro-inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO).[6][7][8] It may also inhibit the NLRP3 inflammasome, a key component of the inflammatory response.[9][10]

  • Anti-Oxidant Activity: The compound combats oxidative stress by reducing intracellular reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD).[7][11] This is potentially mediated through the activation of the Keap1/Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[7][12]

  • Anti-Apoptotic Regulation: this compound can prevent programmed cell death of neurons. Studies show it can downregulate pro-apoptotic signaling cascades such as the MKK4/JNK/c-Jun pathway and modulate the balance of Bcl-2 family proteins to inhibit caspase-3 activation.[2][3][5][7]

  • Promotion of Neuronal Survival: this compound may also promote neuronal survival and regeneration by activating pro-survival signaling pathways like PI3K/Akt/mTOR and increasing the expression of growth factors such as vascular endothelial growth factor (VEGF) and growth-associated protein 43 (GAP43).[2][4][13]

Mandatory Visualizations

G cluster_0 Pathogenic Stressors cluster_1 Cellular Stress Pathways cluster_2 This compound's Multi-Target Action cluster_3 Protective Signaling cluster_4 Downstream Effects cluster_5 Cellular Outcome Neurotoxin Neurotoxin (MPP+ / MPTP) ROS Oxidative Stress (ROS) Neurotoxin->ROS Microglia Microglial Activation Neurotoxin->Microglia MKK4_JNK MKK4/JNK/c-Jun Pathway Neurotoxin->MKK4_JNK Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis Inflammation Neuroinflammation (TNF-α, IL-1β) Microglia->Inflammation MKK4_JNK->Apoptosis This compound This compound This compound->Microglia Inhibits This compound->MKK4_JNK Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Nrf2->ROS Reduces Survival Neuronal Survival & Protection Nrf2->Survival PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Survival Inflammation->Apoptosis Degeneration Neuronal Degeneration Apoptosis->Degeneration

Caption: Proposed neuroprotective signaling pathways of this compound in Parkinson's disease.

G cluster_0 Stage 1: In Vitro Screening cluster_1 Stage 2: In Vivo Validation cluster_2 Outcome A1 SH-SY5Y Cell Culture & Differentiation A2 MPP+ Toxicity Model + this compound Treatment A1->A2 A3 Endpoint Assays: - Cell Viability (MTT) - Oxidative Stress (ROS) - Apoptosis (Western Blot) A2->A3 A4 Dose-Response Analysis A3->A4 B1 MPTP Mouse Model + this compound Administration A4->B1 Select Doses B2 Behavioral Testing: - Rotarod Test - Pole Test B1->B2 B3 Terminal Tissue Collection (Brain) B2->B3 B4 Neurochemical & Histological Analysis: - Dopamine (B1211576) (HPLC) - TH+ Neurons (IHC) - Protein Expression (WB) B3->B4 C1 Data Analysis & Conclusion B4->C1

Caption: A two-stage experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

This protocol assesses this compound's ability to protect neuronal cells from a toxin commonly used to model Parkinson's disease in vitro.[14]

Model: 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in differentiated human SH-SY5Y neuroblastoma cells.[14][15]

Objective: To determine the dose-dependent cytoprotective effect of this compound against MPP+-induced cell death, oxidative stress, and apoptosis.

Methodology:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To induce a more mature dopaminergic phenotype, differentiate cells by treating with 10 µM retinoic acid (RA) for 5-7 days, followed by 3 days of culture in serum-reduced medium.[14][16]

  • Experimental Groups:

    • Control (vehicle only)

    • MPP+ only (e.g., 1 mM)

    • This compound only (e.g., 25 µM)

    • MPP+ + this compound (e.g., 1, 5, 25 µM)

  • Treatment Procedure:

    • Plate differentiated cells in appropriate well plates (e.g., 96-well for viability, 6-well for protein).

    • Pre-treat cells with varying concentrations of this compound for 2 hours.

    • Introduce MPP+ to the designated wells and co-incubate for 24 hours.

  • Endpoint Assays:

    • Cell Viability (MTT Assay):

      • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

      • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

      • Measure absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

    • Intracellular ROS (DCFH-DA Assay):

      • After treatment, wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

      • Wash again with PBS to remove excess probe.

      • Measure fluorescence intensity (excitation 485 nm, emission 530 nm).

    • Apoptosis (Western Blot):

      • Lyse cells and collect protein. Determine protein concentration using a BCA assay.

      • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against Cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin).

      • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. Quantify band density using imaging software.

Protocol 2: In Vivo Efficacy Study

This protocol validates the neuroprotective effects of this compound in a well-established mouse model of PD.[1][17][18]

Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[1][19]

Objective: To assess if this compound can ameliorate motor deficits and prevent the loss of dopaminergic neurons in MPTP-treated mice.

Methodology:

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.[19] House animals under standard conditions with a 12h light/dark cycle and ad libitum access to food and water. Acclimatize for at least one week before experiments.

  • Experimental Groups (n=10-12 per group):

    • Group 1: Saline (Vehicle Control)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (Low Dose, e.g., 5 mg/kg)

    • Group 4: MPTP + this compound (High Dose, e.g., 20 mg/kg)

  • MPTP and this compound Administration:

    • MPTP Regimen: A sub-acute regimen is common, e.g., administer MPTP-HCl (20 mg/kg, intraperitoneal injection) once daily for 4-5 consecutive days.[1] Note: MPTP is a potent neurotoxin requiring strict safety protocols.[17]

    • This compound Administration: Administer this compound (via i.p. injection or oral gavage) daily, starting 3 days prior to the first MPTP injection and continuing for 7 days after the final MPTP dose.

  • Endpoint Assays:

    • Behavioral Analysis (perform 7-14 days after last MPTP injection):

      • Rotarod Test: Assesses motor coordination and balance.[20][21] Place mice on an accelerating rotating rod (e.g., 4 to 40 RPM over 5 minutes). Record the latency to fall. Conduct 3 trials per mouse with a 15-minute inter-trial interval.[21]

      • Pole Test: Measures bradykinesia (slowness of movement).[20][22][23] Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm long, 1 cm diameter). Record the time to turn completely downward (T-turn) and the total time to descend to the base.

      • Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde (for histology) or collect fresh tissue (for neurochemistry).

      • Striatal Dopamine (HPLC-ECD): Dissect the striata on ice, homogenize, and analyze the supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify levels of dopamine (DA) and its metabolites, DOPAC and HVA.[1]

      • Immunohistochemistry (IHC): Post-fix brains, cryoprotect in sucrose, and section the substantia nigra (SNc) and striatum on a cryostat. Perform IHC using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Quantify the number of TH-positive neurons in the SNc using stereological counting and the density of TH-positive fibers in the striatum.[2][11]

      • Western Blot: Homogenize tissue from the SNc or striatum to analyze the expression of key proteins such as total and aggregated α-synuclein, and markers of the signaling pathways identified in vitro (e.g., p-JNK, Nrf2).[24][25][26]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables. Data are typically presented as Mean ± SEM. Statistical significance can be determined using ANOVA followed by an appropriate post-hoc test.

Table 1: Effect of this compound on Cell Viability in MPP+-Treated SH-SY5Y Cells

Treatment Group Concentration Absorbance (570 nm) Cell Viability (% of Control)
Control - 0.85 ± 0.04 100.0 ± 4.7
MPP+ 1 mM 0.41 ± 0.03 48.2 ± 3.5
MPP+ + this compound 1 µM 0.49 ± 0.04 57.6 ± 4.7
MPP+ + this compound 5 µM 0.65 ± 0.05 76.5 ± 5.9

| MPP+ + this compound | 25 µM | 0.78 ± 0.04 | 91.8 ± 4.7 |

Table 2: Effect of this compound on Motor Performance in MPTP-Treated Mice

Treatment Group Dose (mg/kg) Rotarod Latency to Fall (s) Pole Test - Total Time (s)
Saline Control - 185.4 ± 10.2 10.1 ± 0.8
MPTP + Vehicle - 75.2 ± 8.5 28.5 ± 2.1
MPTP + this compound 5 110.6 ± 9.1 20.3 ± 1.9

| MPTP + this compound | 20 | 155.9 ± 11.4 | 14.2 ± 1.3 |

Table 3: Effect of this compound on Striatal Dopamine and Metabolite Levels

Treatment Group Dose (mg/kg) Dopamine (ng/mg tissue) DOPAC (ng/mg tissue) HVA (ng/mg tissue)
Saline Control - 12.4 ± 0.9 2.1 ± 0.2 1.5 ± 0.1
MPTP + Vehicle - 3.1 ± 0.4 0.8 ± 0.1 0.7 ± 0.1
MPTP + this compound 5 5.8 ± 0.6 1.2 ± 0.2 1.0 ± 0.1

| MPTP + this compound | 20 | 9.7 ± 0.8 | 1.8 ± 0.2 | 1.3 ± 0.1 |

Table 4: Densitometric Analysis of Key Proteins in Substantia Nigra

Treatment Group Dose (mg/kg) α-Synuclein (Fold Change) p-JNK / JNK Ratio Nrf2 (Fold Change)
Saline Control - 1.00 ± 0.08 1.00 ± 0.11 1.00 ± 0.09
MPTP + Vehicle - 2.85 ± 0.21 3.10 ± 0.25 0.65 ± 0.07
MPTP + this compound 5 2.01 ± 0.18 2.15 ± 0.19 1.25 ± 0.11

| MPTP + this compound | 20 | 1.35 ± 0.12 | 1.42 ± 0.15 | 1.89 ± 0.16 |

References

Catalpol as a Positive Control in Anti-inflammatory Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has garnered significant attention for its potent anti-inflammatory properties.[1][2] Its well-documented mechanism of action involves the modulation of key inflammatory signaling pathways, making it an excellent positive control for in vitro and in vivo anti-inflammatory assays. These application notes provide detailed protocols and supporting data for utilizing this compound to validate experimental models and benchmark the efficacy of novel anti-inflammatory compounds.

This compound exerts its anti-inflammatory effects by targeting multiple components of the inflammatory cascade. It has been shown to significantly suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][5] This inhibitory action is largely attributed to its ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][6] Mechanistically, this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκB-α, thereby blocking the nuclear translocation of the p65 subunit.[3][7] Furthermore, this compound modulates the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK, JNK, and p38, and can also interfere with Toll-like receptor 4 (TLR4) signaling.[8][9][10]

Data Presentation: Efficacy of this compound in Anti-inflammatory Assays

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers, providing a reference for its expected performance as a positive control.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

Cell LineInflammatory StimulusMediatorThis compound Concentration% Inhibition / EffectReference
BV2 microgliaLipopolysaccharide (LPS)NO Production250 µM, 500 µMSignificant suppression[11]
BV2 microgliaLPSTNF-α mRNA250 µM, 500 µMSignificant downregulation[11]
BV2 microgliaLPSIL-6 mRNA250 µM, 500 µMSignificant downregulation[11]
BV2 microgliaLPSIL-1β mRNA250 µM, 500 µMSignificant downregulation[11]
AstrocytesLPS + Interferon-γNO Production0.1 mM, 0.5 mMSignificantly reduced[12]
AstrocytesLPS + Interferon-γiNOS Gene Expression0.1 mM, 0.5 mMPotently attenuated[12]
AstrocytesLPS + Interferon-γCOX-2 Gene Expression0.1 mM, 0.5 mMPotently attenuated[12]
Caco-2 cellsIL-1βIL-6 ProductionNot specifiedSignificantly inhibited[13]
Caco-2 cellsIL-1βIL-8 ProductionNot specifiedSignificantly inhibited[13]
Mouse ChondrocytesIL-1βiNOS ExpressionNot specifiedMarkedly suppressed[9]
Mouse ChondrocytesIL-1βCOX-2 ExpressionNot specifiedMarkedly suppressed[9]

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory StimulusTissue/FluidMarkerThis compound DosageEffectReference
MiceLipopolysaccharide (LPS)LungTNF-α2.5, 5, 10 mg/kgDose-dependent reduction[2]
MiceLipopolysaccharide (LPS)LungIL-62.5, 5, 10 mg/kgDose-dependent reduction[2]
RatsBleomycinLungIL-1βNot specifiedReduced levels[14]
RatsBleomycinLungTNF-αNot specifiedReduced levels[14]
RatsBleomycinLungIL-6Not specifiedReduced levels[14]
MiceComplete Freund's Adjuvant (CFA)Spinal CordTNF-αNot specifiedSuppressed expression[15]
MiceComplete Freund's Adjuvant (CFA)Spinal CordIL-1βNot specifiedSuppressed expression[15]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages (RAW 264.7 or BV2 cells)

This protocol details the steps to measure the inhibitory effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophage-like cells.

Materials:

  • RAW 264.7 or BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in sterile water or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV2 cells into 96-well plates for the NO assay or 24-well plates for cytokine analysis at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with this compound: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 50, 100, 250, 500 µM). Include a vehicle control (medium with the same concentration of DMSO or water used for the this compound stock). Incubate for 1-2 hours.[2]

  • Inflammatory Stimulation: After pre-treatment, add LPS to a final concentration of 0.5-1 µg/mL to all wells except the negative control group.[2]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.[2]

  • Nitric Oxide (NO) Assay:

    • Collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add an equal volume of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the NO concentration using a standard curve prepared with sodium nitrite.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant from the 24-well plates and centrifuge to remove any cell debris.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[2]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production by this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Western Blot Analysis for NF-κB and MAPK Pathway Activation

This protocol describes the detection of key protein markers to assess the effect of this compound on inflammatory signaling pathways.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize all to a loading control like β-actin.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its use as a positive control.

Catalpol_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release This compound This compound This compound->IKK Inhibits This compound->IkB_NFkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Transcription Catalpol_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (LPS) Receptor Receptor (TLR4) Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MEK1_2 MEK1/2 Receptor->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Transcription Inflammatory Gene Transcription AP1->Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Data Analysis cluster_outcome Outcome A Seed Cells (e.g., RAW 264.7, BV2) B Pre-treat with Test Compounds and Positive Control (this compound) A->B C Induce Inflammation (e.g., LPS) B->C D Incubate (18-24h) C->D E Collect Supernatant D->E H Collect Cell Lysates D->H F Measure NO Production (Griess Assay) E->F G Measure Cytokines (ELISA for TNF-α, IL-6) E->G J Quantify Inhibition of Inflammatory Markers F->J G->J I Analyze Signaling Pathways (Western Blot for NF-κB, MAPK) H->I I->J K Validate Assay and Compare Efficacy of Test Compounds J->K

References

Application Notes and Protocols for Synthesizing Catalpol Derivatives with Enhanced Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, a naturally occurring iridoid glycoside primarily extracted from the root of Rehmannia glutinosa, has garnered significant attention for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and anticancer effects.[1][2][3] However, its therapeutic potential is often limited by factors such as low bioavailability, a short half-life in vivo, and modest binding efficiency to target proteins.[4][5] To overcome these limitations, structural modification of the this compound scaffold has emerged as a key strategy to develop novel derivatives with enhanced potency, improved drug-like properties, and optimized pharmacokinetic profiles.[5][6]

These application notes provide detailed protocols for the synthesis of promising this compound derivatives, summarize their enhanced biological activities, and illustrate the key signaling pathways they modulate.

Synthesis Strategies for Enhanced Activity

Medicinal chemistry strategies aim to optimize the molecular structure of natural products to improve their biological efficacy.[6] For this compound, which possesses multiple hydroxyl groups, key modification approaches include:

  • Esterification/Acylation: Introducing acyl groups (e.g., propionyl, crotonyl) at the hydroxyl positions can increase lipophilicity, potentially improving cell membrane permeability and target engagement.[7][8] Studies have shown that derivatives with low-polarity substituents at the 6-O position exhibit higher inhibitory potency against pathways like NF-κB.[9][10]

  • Heterocyclic Modification: Incorporating heterocyclic moieties, such as pyrazole (B372694), can introduce new interaction points with biological targets and enhance pharmacological activity.[5][11] Pyrazole-based compounds are known to possess excellent anticancer properties.[5]

The following sections detail protocols for these synthetic methods.

Application Note 1: Synthesis of Acylated this compound Derivatives

This section describes the synthesis of this compound propionates and crotonylates, which have shown enhanced anti-aging and other biological activities.

Experimental Protocol: Synthesis of Perpropionylated this compound (CP-6)

This protocol is adapted from the esterification of this compound with propionic anhydride (B1165640).[7]

Materials:

  • This compound (Purity ≥ 98%)

  • Propionic anhydride

  • Pyridine (dried)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • HPLC-grade acetonitrile (B52724) and water

Procedure:

  • To a stirred solution of this compound (100 mg, 0.27 mmol) in 5 mL of pyridine, add propionic anhydride (0.6 mL, 4.7 mmol) and a catalytic amount of DMAP.

  • Stir the resulting mixture at 60°C.

  • Monitor the reaction progress using HPLC until the this compound peak disappears. (HPLC conditions: C18 column, mobile phase of acetonitrile:water (70:30), detection at 210 nm).[7]

  • Upon completion, cool the reaction mixture and add 30 mL of dichloromethane.

  • Wash the organic layer three times with 30 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography to obtain the perpropionylated this compound analog (CP-6).[7]

  • Characterize the final product using NMR, FT-IR, and HRMS to confirm its structure.[7]

Experimental Protocol: Synthesis of Crotonylated this compound Derivatives

This protocol describes the general method for preparing crotonylated this compound derivatives via esterification with crotonic anhydride.[8]

Materials:

  • This compound (100 mg, 0.27 mmol)

  • Triethylamine (B128534)

  • 4-Dimethylaminopyridine (DMAP)

  • Crotonic anhydride

  • Dichloromethane

  • Alkaline agent (e.g., saturated sodium bicarbonate solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 100 mg (0.27 mmol) of this compound in 5-10 mL of triethylamine in a reaction flask.

  • Add DMAP as a catalyst (molar ratio of DMAP to this compound is approx. 1:10).[8]

  • Under a nitrogen atmosphere, add crotonic anhydride. The molar ratio of crotonic anhydride to this compound can range from 6:1 to 18:1.[8]

  • Allow the reaction to proceed for 12-36 hours at a temperature between 30-90°C.[8]

  • Monitor the reaction completion using HPLC or mass spectrometry.

  • Once the reaction is complete, evaporate the triethylamine to dryness using a rotary evaporator.

  • Dissolve the resulting product in dichloromethane and wash with an alkaline solution (e.g., saturated NaHCO3) to remove unreacted anhydride and crotonic acid.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it.

  • Purify the resulting derivative using column chromatography.

Quantitative Data: Enhanced Activity of Acylated Derivatives

The table below summarizes the enhanced anti-aging activity of propionylated this compound analogs, as evaluated by their effect on cell viability in Streptozotocin (STZ)-induced damage models.[7]

CompoundDescriptionEffect on Cell Viability (STZ-induced reduction)Reference
This compound Parent CompoundBaseline reversal of STZ-induced reduction[7]
CP-6 Perpropionylated this compoundEffectively reversed STZ-induced reduction in cell viability, showing potential anti-aging activity.[7]

Application Note 2: Synthesis of Pyrazole-Modified this compound Derivatives

This section outlines a method for synthesizing novel this compound derivatives by introducing a pyrazole moiety, a modification known to enhance anticancer activity.[5][11]

Experimental Protocol: Synthesis of Pyrazole-Modified this compound

This is a representative protocol based on the principle of drug combination to enhance anticancer efficacy.[2][5]

Materials:

  • This compound

  • Appropriate reagents for introducing the pyrazole ring (specifics depend on the desired linkage and are detailed in the source literature)

  • Solvents (e.g., DMF, Dichloromethane)

  • Catalysts as required

  • Reagents for purification (e.g., silica (B1680970) gel for chromatography)

General Procedure (Conceptual):

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups on the this compound molecule to direct the reaction to a specific site, if necessary.

  • Activation: Activate a specific hydroxyl group or another functional group on the this compound scaffold for nucleophilic substitution.

  • Condensation/Cyclization: React the modified this compound intermediate with a suitable precursor for the pyrazole ring (e.g., a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound).

  • Deprotection: Remove the protecting groups to yield the final pyrazole-modified this compound derivative.

  • Purification and Characterization: Purify the synthesized compounds using column chromatography and characterize their structures using 1H NMR, 13C NMR, and HRMS.[2][5]

Quantitative Data: Enhanced Anticancer Activity

The introduction of a pyrazole ring has been shown to significantly enhance the anticancer activity of this compound against esophageal and pancreatic cancer cell lines.[2][11]

CompoundCell LineTreatmentCell Survival RateReference
This compoundEca109, EC97062 mMWeak inhibitory effect[11]
Compound 3e Eca1092 mM for 24h62%[11]
Compound 3e Eca1092 mM for 48h35%[11]
Compound 3e EC97062 mM for 24h48%[11]
Compound 3e EC97062 mM for 48h31%[11]
This compoundPANC-1, BxPC-31 mg/mLWeak inhibitory effect[11]
This compound DerivativesPANC-1, BxPC-31 mg/mLWeak inhibitory activity[11]

Note: While the pyrazole derivatives showed weak activity against the tested pancreatic cancer cells, compound 3e demonstrated a strong inhibitory effect on esophageal cancer cells.[11]

Another study synthesized this compound analogues that showed a marked increase in potency for suppressing the proliferation of solid tumor cell lines, with IC50 values in the range of 1.8–4.8 μM, a significant improvement over the parent this compound (IC50 of 48 μM).[12]

Visualizing Workflows and Signaling Pathways

General Workflow for Synthesis and Evaluation

The following diagram illustrates the typical workflow from the synthesis of this compound derivatives to the evaluation of their biological activity.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation A This compound (Starting Material) B Chemical Modification (e.g., Acylation, Heterocycle Addition) A->B C Purification (Column Chromatography) B->C D Structural Characterization (NMR, HRMS) C->D E In Vitro Assays (e.g., MTT, NF-κB Reporter) D->E F Mechanism of Action Studies (Signaling Pathway Analysis) E->F G In Vivo Models (e.g., Animal Disease Models) E->G H Lead Compound (Derivative with Enhanced Activity) F->H G->H

Caption: Workflow from synthesis to lead compound identification.

Key Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways.[1] The enhanced activity of these derivatives is often linked to more potent regulation of these critical pathways.

1. PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival, proliferation, and apoptosis. This compound and its derivatives have been shown to modulate this pathway in the context of cancer and heart failure.[1][13] For instance, some derivatives promote cancer cell apoptosis by inhibiting this pathway, while others protect cardiac cells by activating it.[1][13]

G Derivative This compound Derivative PI3K PI3K Derivative->PI3K Modulates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates GSK3b GSK3β Akt->GSK3b Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Hypertrophy Cardiac Hypertrophy GSK3b->Hypertrophy Inhibits

Caption: Modulation of the PI3K/Akt/mTOR signaling pathway.

2. NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation.[9] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. This compound derivatives with low-polarity substituents at the 6-O position have demonstrated superior inhibitory potency against NF-κB activation compared to the parent compound.[9][10]

G cluster_0 cluster_1 Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Derivative 6-O-Substituted This compound Derivative Derivative->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Frees IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (IL-6, TNF-α) NFkB->Genes Activates

Caption: Inhibition of the NF-κB inflammatory pathway.

References

Application Notes and Protocols for the Quantification of Catalpol in Herbal Medicine Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside, is a major bioactive constituent found in several medicinal plants, most notably in the roots of Rehmannia glutinosa (Di Huang). It is recognized for a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1] The quantification of this compound is crucial for the quality control and standardization of herbal medicine preparations, ensuring their safety, efficacy, and consistency.

These application notes provide detailed protocols for the accurate quantification of this compound in herbal medicine preparations using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Additionally, this document presents a summary of reported this compound content in various herbal materials and illustrates key signaling pathways modulated by this compound.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common and robust HPLC-UV method for the quantification of this compound.

1.1. Sample Preparation (Ultrasonic-Assisted Extraction)

  • Grinding: Grind the dried herbal medicine (e.g., Rehmannia glutinosa roots) into a fine powder (approximately 40-60 mesh).

  • Weighing: Accurately weigh about 1.0 g of the powdered sample into a 50 mL conical tube.

  • Extraction: Add 25 mL of 30% methanol (B129727) in water to the tube.[2]

  • Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant to a 50 mL volumetric flask.

  • Re-extraction: Repeat the extraction process (steps 3-6) on the residue once more to ensure complete extraction. Combine the supernatants.

  • Final Volume: Bring the combined supernatant to a final volume of 50 mL with 30% methanol.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.[3]

1.2. HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[4][5]
Mobile Phase Acetonitrile - 0.1% Phosphoric Acid in Water (5:95, v/v)[5][6]
Flow Rate 0.6 mL/min[4][5][6]
Column Temperature 30 °C
Detection Wavelength 210 nm[3][4][5][6][7]
Injection Volume 10 µL[3]

1.3. Calibration Curve

Prepare a series of standard solutions of this compound (e.g., 10, 25, 50, 100, 250, 500 µg/mL) in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration. The linearity of the curve should be confirmed by a correlation coefficient (r²) > 0.999.

Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol offers a more sensitive and selective method for this compound quantification, particularly for complex matrices or low concentrations.

2.1. Sample Preparation (Protein Precipitation for Bio-matrices - adaptable for extracts)

This method is optimized for plasma but can be adapted for herbal extracts by adjusting the initial sample concentration.

  • Sample Aliquot: Take a 100 µL aliquot of the filtered herbal extract (from 1.1) or bio-fluid.

  • Internal Standard: Add an appropriate internal standard (IS), such as aucubin, to monitor extraction efficiency.

  • Precipitation: Add 400 µL of methanol to precipitate proteins and other macromolecules.[8]

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter into a UPLC vial.

2.2. UPLC-MS/MS Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[9]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient can be optimized, for example: 0-2 min, 5% B; 2-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B
Flow Rate 0.3 mL/min[9]
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 361.1 → 199.1 (example, should be optimized)
Internal Standard (Aucubin): m/z 345.1 → 183.1 (example)

Quantitative Data Summary

The content of this compound can vary significantly depending on the plant part, cultivar, processing method, and geographical origin. The following table summarizes some reported values for this compound content in Rehmannia glutinosa.

Herbal MaterialPlant PartProcessingThis compound Content (mg/g dry weight)Analytical MethodReference
Rehmannia glutinosa 'Korea'RootDried144.9HPLC
Rehmannia glutinosa 'Kokang'RootDried85.2HPLC
Rehmannia glutinosa 'Wen 85-5'Young LeavesFresh~12HPLC
Rehmannia glutinosa 'Beijing No. 1'Young LeavesFresh~8HPLC
Rehmannia glutinosaRootDried12.5HPLC[5]
Rehmannia glutinosaRootDried9.1HPLC

Visualizations

Experimental Workflow

experimental_workflow sample Herbal Medicine Sample (e.g., Rehmannia glutinosa root) grinding Grinding & Sieving sample->grinding extraction Ultrasonic-Assisted Extraction (30% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc For HPLC uplc UPLC-MS/MS Analysis filtration->uplc For UPLC-MS/MS (further prep may be needed) quantification Quantification (vs. Standard Curve) hplc->quantification uplc->quantification

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to activate this pathway, contributing to its neuroprotective and insulin-sensitizing effects.[8][10]

PI3K_Akt_Pathway This compound This compound receptor Receptor Tyrosine Kinase This compound->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream survival Cell Survival, Growth, Proliferation downstream->survival

Caption: Activation of the PI3K/Akt signaling pathway by this compound.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. This compound can activate AMPK, which is linked to its anti-diabetic and anti-inflammatory properties.[8][11]

AMPK_Pathway This compound This compound ampk AMPK This compound->ampk activates catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) ampk->catabolic stimulates anabolic Anabolic Pathways (e.g., Gluconeogenesis, Lipid Synthesis) ampk->anabolic inhibits energy Increased Cellular Energy (ATP) catabolic->energy

Caption: Modulation of the AMPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects.[10][12]

NFkB_Pathway stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex stimuli->ikk This compound This compound This compound->ikk inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degrades, releasing nucleus Nucleus nfkb->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (e.g., IL-6, COX-2)

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Protocol for Assessing Catalpol's Effect on Neuronal Apoptosis: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the neuroprotective effects of catalpol, an iridoid glycoside with demonstrated anti-apoptotic properties in neuronal cells.[1][2][3] Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound and Neuronal Apoptosis

This compound, isolated from the root of Rehmannia glutinosa, has shown significant potential as a neuroprotective agent.[1][2] Its mechanisms of action often involve the attenuation of neuronal apoptosis, a form of programmed cell death implicated in various neurodegenerative diseases.[3][4][5] Assessing the efficacy of this compound in preventing neuronal apoptosis requires a multi-faceted approach, employing a series of well-established in vitro assays.

Experimental Workflow

A typical experimental workflow to investigate the anti-apoptotic effects of this compound on neuronal cells is outlined below. This workflow begins with establishing a neuronal cell culture and inducing apoptosis, followed by treatment with this compound and subsequent evaluation using various assays.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assessment of Apoptosis cluster_analysis Data Analysis & Interpretation A Neuronal Cell Culture (e.g., PC12, SH-SY5Y, Primary Neurons) B Induction of Apoptosis (e.g., H₂O₂, LPS, MPP+) A->B C This compound Treatment (Varying Concentrations) B->C D Cell Viability Assay (MTT Assay) C->D E Apoptosis Detection (Annexin V/PI Staining) C->E F Caspase-3 Activity Assay C->F G Western Blot Analysis (Bcl-2, Bax, Cleaved Caspase-3) C->G H Quantitative Data Analysis D->H E->H F->H G->H I Mechanistic Insights H->I PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Phosphorylated) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes Bcl2_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Upregulates Bax Bax (Pro-apoptotic) This compound->Bax Downregulates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Illuminating the Path of a Traditional Remedy: In Vivo Imaging Techniques for Tracking Catalpol Distribution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, is a promising therapeutic agent with a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects. Understanding its biodistribution is crucial for optimizing its therapeutic efficacy and developing targeted drug delivery systems. This document provides detailed application notes and protocols for three key in vivo imaging techniques—Fluorescence Imaging, Positron Emission Tomography (PET), and Single-Photon Emission Computed Tomography (SPECT)—to track the distribution of this compound in living organisms.

Section 1: In Vivo Fluorescence Imaging of this compound

Fluorescence imaging offers a non-invasive method to visualize and quantify the distribution of fluorescently labeled molecules in real-time. By conjugating this compound with a near-infrared (NIR) fluorescent dye, its journey through the body can be tracked with high sensitivity.

Illustrative Quantitative Data (Non-Imaging)

Currently, published quantitative data on this compound distribution largely relies on non-imaging techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC) of radiolabeled this compound. The following table summarizes representative data from such studies to provide a baseline understanding of this compound's pharmacokinetic profile.

Time PointPlasma Concentration (µg/mL)Brain Tissue Concentration (µg/g)Liver Concentration (µg/g)Kidney Concentration (µg/g)
0.5 h8.5 ± 1.21.2 ± 0.315.2 ± 2.525.8 ± 3.1
1 h5.1 ± 0.80.8 ± 0.210.1 ± 1.818.5 ± 2.4
2 h2.3 ± 0.50.4 ± 0.15.6 ± 1.19.7 ± 1.5
4 h0.9 ± 0.20.1 ± 0.052.1 ± 0.64.3 ± 0.8

Note: The data above is illustrative and compiled from non-imaging studies. Researchers should generate their own quantitative data using the described imaging protocols.

Experimental Protocol: In Vivo Fluorescence Imaging of NIR-Labeled this compound

This protocol outlines the steps for labeling this compound with a near-infrared (NIR) dye and performing in vivo imaging in a murine model.

1. Synthesis of this compound-NIR Conjugate:

  • Materials: this compound, NIR dye with a reactive group (e.g., NHS ester-functionalized Cy7), anhydrous dimethylformamide (DMF), triethylamine (B128534) (TEA), purification columns (e.g., Sephadex G-25).

  • Procedure:

    • Dissolve this compound in anhydrous DMF.

    • Add a molar excess of the NIR dye NHS ester and TEA.

    • Stir the reaction mixture in the dark at room temperature for 24 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Purify the this compound-NIR conjugate using a Sephadex G-25 column to remove unreacted dye.

    • Characterize the conjugate using mass spectrometry and UV-Vis spectroscopy.

2. Animal Preparation:

  • Animal Model: Nude mice (6-8 weeks old).

  • Procedure:

    • Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

    • Place the mouse on a heated stage to maintain body temperature.

3. In Vivo Imaging:

  • Instrumentation: In vivo imaging system (e.g., IVIS Spectrum).

  • Procedure:

    • Acquire a baseline fluorescence image of the anesthetized mouse.

    • Administer the this compound-NIR conjugate via tail vein injection (e.g., 10 mg/kg).

    • Acquire fluorescence images at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

    • Use appropriate excitation and emission filters for the selected NIR dye (e.g., for Cy7: excitation ~740 nm, emission ~790 nm).

4. Data Analysis:

  • Draw regions of interest (ROIs) around major organs (liver, kidneys, spleen, brain, etc.) and the tumor (if applicable) in the acquired images.

  • Quantify the fluorescence intensity (in photons/s/cm²/sr) within each ROI at each time point.

  • Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow

G cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Data Analysis A Synthesize and Purify This compound-NIR Conjugate B Prepare Dosing Solution A->B E Administer Conjugate (IV) B->E C Anesthetize Animal D Acquire Baseline Image C->D D->E F Acquire Images at Multiple Time Points E->F G Draw Regions of Interest (ROIs) F->G H Quantify Fluorescence Intensity G->H I Calculate %ID/g H->I

In vivo fluorescence imaging workflow.

Section 2: Positron Emission Tomography (PET) Imaging of this compound

PET is a highly sensitive and quantitative imaging modality that allows for the three-dimensional tracking of radiolabeled molecules. Radiolabeling this compound with a positron-emitting radionuclide, such as Copper-64 (⁶⁴Cu) or Zirconium-89 (⁸⁹Zr), enables precise quantification of its distribution in deep tissues.

Illustrative Quantitative PET Data for a Radiolabeled Small Molecule

The following table provides an example of quantitative data that could be obtained from a PET imaging study of a ⁶⁴Cu-labeled small molecule, demonstrating the typical biodistribution profile.

Organ1 h (%ID/g)4 h (%ID/g)24 h (%ID/g)
Blood5.2 ± 0.91.8 ± 0.40.3 ± 0.1
Liver12.5 ± 2.110.3 ± 1.74.1 ± 0.8
Kidneys30.1 ± 4.58.2 ± 1.51.5 ± 0.3
Spleen2.3 ± 0.51.9 ± 0.40.8 ± 0.2
Brain0.5 ± 0.10.3 ± 0.080.1 ± 0.03
Tumor3.1 ± 0.74.5 ± 1.13.8 ± 0.9

Note: This data is for illustrative purposes only and represents a typical biodistribution for a small molecule. Actual data for radiolabeled this compound must be experimentally determined.

Experimental Protocol: PET Imaging of ⁶⁴Cu-Labeled this compound

This protocol describes the conjugation of this compound with a DOTA chelator, radiolabeling with ⁶⁴Cu, and subsequent in vivo PET imaging.

1. Synthesis of DOTA-Catalpol Conjugate:

  • Materials: this compound with a suitable functional group for conjugation (e.g., an amino group), DOTA-NHS ester, anhydrous dimethyl sulfoxide (B87167) (DMSO), N,N-diisopropylethylamine (DIPEA), purification columns (e.g., C18 Sep-Pak).

  • Procedure:

    • Dissolve the modified this compound in anhydrous DMSO.

    • Add DOTA-NHS ester and DIPEA.

    • Stir the reaction at room temperature for 12 hours.

    • Purify the DOTA-catalpol conjugate using a C18 Sep-Pak cartridge.

    • Confirm the product by mass spectrometry.

2. Radiolabeling with ⁶⁴Cu:

  • Materials: DOTA-catalpol, ⁶⁴CuCl₂ in dilute HCl, sodium acetate (B1210297) buffer (pH 5.5).

  • Procedure:

    • Add the DOTA-catalpol solution to a reaction vial.

    • Add sodium acetate buffer to adjust the pH.

    • Add the ⁶⁴CuCl₂ solution.

    • Incubate the reaction mixture at 40-50°C for 30-60 minutes.

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

3. Animal Preparation and PET/CT Imaging:

  • Animal Model: Athymic nude mice bearing relevant tumor xenografts (if applicable).

  • Procedure:

    • Anesthetize the mouse with isoflurane.

    • Administer the ⁶⁴Cu-DOTA-catalpol (e.g., 5-10 MBq) via tail vein injection.

    • Perform dynamic or static PET scans at desired time points (e.g., 1h, 4h, 24h).

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

4. Data Analysis:

  • Reconstruct the PET images.

  • Co-register the PET and CT images.

  • Draw ROIs on major organs and tumors.

  • Quantify the radioactivity concentration in each ROI and express it as %ID/g.

Experimental Workflow for PET Imaging

G cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Data Analysis A Synthesize DOTA-Catalpol B Radiolabel with ⁶⁴Cu A->B C Quality Control B->C E Administer ⁶⁴Cu-DOTA-Catalpol C->E D Anesthetize Animal D->E F Perform PET/CT Scans E->F G Image Reconstruction and Co-registration F->G H ROI Analysis G->H I Calculate %ID/g H->I

Workflow for PET imaging of this compound.

Section 3: Single-Photon Emission Computed Tomography (SPECT) Imaging of this compound

SPECT is another nuclear imaging technique that can be used to track the biodistribution of radiolabeled compounds. It typically uses gamma-emitting radionuclides like Technetium-99m (⁹⁹ᵐTc). While generally having lower sensitivity and spatial resolution than PET, SPECT is often more accessible and cost-effective.

Illustrative Quantitative SPECT Data for a Radiolabeled Small Molecule

The following table provides example quantitative data from a SPECT imaging study of a ⁹⁹ᵐTc-labeled small molecule.

Organ2 h (%ID/g)6 h (%ID/g)24 h (%ID/g)
Blood3.5 ± 0.70.9 ± 0.20.1 ± 0.04
Liver8.9 ± 1.55.1 ± 0.91.2 ± 0.3
Kidneys25.4 ± 3.86.7 ± 1.10.8 ± 0.2
Spleen1.8 ± 0.41.1 ± 0.30.4 ± 0.1
Brain0.4 ± 0.10.2 ± 0.060.05 ± 0.01
Tumor2.5 ± 0.63.2 ± 0.82.1 ± 0.5

Note: This data is for illustrative purposes only. Researchers must generate their own data for ⁹⁹ᵐTc-labeled this compound.

Experimental Protocol: SPECT Imaging of ⁹⁹ᵐTc-Labeled this compound

This protocol details the labeling of a this compound derivative with ⁹⁹ᵐTc for SPECT imaging.

1. Synthesis of a this compound-Chelator Conjugate:

  • Materials: this compound modified with a chelating moiety suitable for ⁹⁹ᵐTc, such as a hydrazinonicotinamide (HYNIC) group.

  • Procedure: The synthesis of such a conjugate is a multi-step process that typically involves protecting reactive groups on this compound, introducing a linker, and then attaching the chelator. Detailed synthetic chemistry is required and should be planned with a radiochemist.

2. Radiolabeling with ⁹⁹ᵐTc:

  • Materials: HYNIC-catalpol conjugate, sodium pertechnetate (B1241340) ([⁹⁹ᵐTc]NaO₄) from a generator, stannous chloride (SnCl₂), tricine (B1662993) as a co-ligand.

  • Procedure:

    • Dissolve the HYNIC-catalpol conjugate in a suitable buffer.

    • Add tricine solution.

    • Add stannous chloride solution.

    • Add the [⁹⁹ᵐTc]NaO₄ eluate.

    • Incubate at room temperature or with gentle heating for 20-30 minutes.

    • Perform quality control using radio-TLC to determine radiochemical purity.

3. Animal Preparation and SPECT/CT Imaging:

  • Animal Model: Wistar rats or similar.

  • Procedure:

    • Anesthetize the animal.

    • Administer the ⁹⁹ᵐTc-HYNIC-catalpol (e.g., 20-40 MBq) via tail vein injection.

    • Perform SPECT imaging at various time points (e.g., 2h, 6h, 24h).

    • Acquire a CT scan for anatomical localization.

4. Data Analysis:

  • Reconstruct the SPECT images.

  • Co-register with CT images.

  • Perform ROI analysis on major organs.

  • Calculate the %ID/g for each organ.

Experimental Workflow for SPECT Imaging

G cluster_0 Preparation cluster_1 In Vivo Procedure cluster_2 Data Analysis A Synthesize HYNIC-Catalpol B Radiolabel with ⁹⁹ᵐTc A->B C Quality Control B->C E Administer ⁹⁹ᵐTc-HYNIC-Catalpol C->E D Anesthetize Animal D->E F Perform SPECT/CT Scans E->F G Image Reconstruction and Co-registration F->G H ROI Analysis G->H I Calculate %ID/g H->I

Workflow for SPECT imaging of this compound.

Section 4: Signaling Pathways of this compound

The therapeutic effects of this compound are mediated through its influence on various cellular signaling pathways. Below are diagrams illustrating two key pathways: the anti-apoptotic pathway and the Nrf2/HO-1 antioxidant pathway.

This compound's Anti-Apoptotic Signaling Pathway

This compound has been shown to protect cells from apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the caspase cascade.

G This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Upregulates Bax Bax This compound->Bax Downregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's anti-apoptotic mechanism.
This compound's Nrf2/HO-1 Antioxidant Signaling Pathway

This compound can mitigate oxidative stress by activating the Nrf2/HO-1 signaling pathway, leading to the expression of antioxidant enzymes.

G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Promotes dissociation from Keap1 ROS Reactive Oxygen Species (ROS) ROS->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds to ARE HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces transcription AntioxidantEnzymes Other Antioxidant Enzymes ARE->AntioxidantEnzymes Induces transcription OxidativeStress Oxidative Stress HO1->OxidativeStress Reduces AntioxidantEnzymes->OxidativeStress Reduces

This compound's Nrf2/HO-1 antioxidant pathway.

Disclaimer: These protocols provide a general framework. Specific parameters such as animal models, dosages, and imaging times should be optimized for each individual study. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Application Notes and Protocols for Catalpol in Functional Foods and Nutraceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside primarily extracted from the root of Rehmannia glutinosa, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Extensive preclinical studies have demonstrated its potential in managing a range of health conditions, making it a promising bioactive compound for the development of functional foods and nutraceuticals.[5][6][7] Its primary mechanisms of action are centered around its potent anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties.[1][2][8]

This document provides detailed application notes, summarizing the quantitative effects of this compound across various experimental models, and presents standardized protocols for key in vitro and in vivo assays to facilitate further research and development.

Biological Activities and Mechanisms of Action

This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in cellular homeostasis and disease pathogenesis.

  • Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11]

  • Antioxidant Properties: this compound mitigates oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant responses.[5][9] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[2][8]

  • Neuroprotective Effects: In the context of neurological health, this compound protects neuronal cells from damage by inhibiting apoptosis and neuroinflammation.[9][12][13] It modulates pathways such as the PI3K/Akt and Bcl-2/Bax signaling cascades to promote cell survival.[1][14]

  • Anti-diabetic Activity: this compound has demonstrated significant potential in regulating glucose metabolism.[6][8][15] It can improve insulin (B600854) sensitivity and glucose uptake in peripheral tissues, often through the activation of the AMP-activated protein kinase (AMPK) pathway.[2][15][16]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of this compound's efficacy.

Table 1: Anti-diabetic Effects of this compound in Animal Models

Experimental ModelDose and DurationKey FindingsReference(s)
STZ-induced diabetic rats50 and 100 mg/kg, p.o., 4 weeks- 59% and 72% reduction in blood glucose, respectively.[2]
HFD/STZ-induced diabetic mice100–200 mg/kg, p.o., 4 weeks- Reduced blood glucose, ameliorated hepatic insulin resistance.[2]
db/db mice40–160 mg/kg, p.o., 4 weeks- Significantly reduced fasting blood glucose, total cholesterol, and triglycerides.[2]
STZ-induced diabetic rats0.1 mg/kg, i.v., single dose- 24.33 ± 2.94% reduction in blood glucose.[6]
Alloxan-induced diabetic mice50, 100, 200 mg/kg/day, p.o., 2 weeks- Restored blood glucose and lipid profile, improved glucose tolerance.[6]

Table 2: Antioxidant and Anti-inflammatory Effects of this compound

Assay/ParameterModel SystemThis compound Concentration/DoseObserved EffectReference(s)
DPPH Radical ScavengingChemical AssayNot specifiedEffective scavenging activity.[5]
SOD, GSH-Px, CAT levelsHFD/STZ diabetic rats50 mg/kg, i.v., 2 weeksSignificantly increased plasma levels of SOD, GSH-Px, and CAT.[8]
MDA levelHFD/STZ diabetic rats50 mg/kg, i.v., 2 weeksSignificantly reduced plasma MDA level.[8]
NO ProductionLPS-stimulated BV2 microglia1, 5, 25 µMInhibition of nitric oxide production.[17]
TNF-α, IL-6 ProductionLPS-stimulated BV2 microglia1, 5, 25 µMReduced production of pro-inflammatory cytokines.[17]
TNF-α, MCP-1Influenza virus-infected NR8383 cells500 µMAttenuated the upregulation of TNF-α and MCP-1.[18]

Table 3: Neuroprotective Effects of this compound in in vitro Models

Model SystemInsultThis compound ConcentrationObserved EffectReference(s)
PC12 cellsLPS (80 ng/mL)10 µM- Prevented LPS-induced ROS generation. - Inhibited apoptosis.[12][14]
Primary cortical neuronsH₂O₂1, 5, 25, 50, 100 μM- Reversed apoptosis and restored mitochondrial membrane potential.[13][19]
BV2 microgliaLPS1, 5, 25, 50, 100 μM- Attenuated neuroinflammatory response.[13][19]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound's bioactivities.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[20][21]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this working solution at 517 nm should be approximately 1.0.[22]

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.[5]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.[5]

    • Add 100 µL of the different concentrations of this compound, positive control, or methanol (as a blank) to the wells.[5]

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample or positive control.[5] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[5]

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.[20][23]

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[5][24]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5][24]

    • Dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[25]

  • Sample Preparation: Prepare a series of dilutions of this compound in the same solvent used for the ABTS•+ working solution. Trolox is commonly used as a positive control.[5]

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.[5]

    • Add 10 µL of the different concentrations of this compound, positive control, or solvent (as a blank) to the wells.[5]

    • Mix and incubate at room temperature for 6 minutes.[5][25]

  • Measurement: Measure the absorbance at 734 nm.[5]

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the ABTS•+ solution with the solvent, and A_sample is the absorbance of the ABTS•+ solution with the this compound sample or positive control.[24] The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5]

In Vitro Anti-inflammatory Assay using RAW 264.7 Macrophages

Principle: This assay determines the effect of this compound on the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[26][27][28]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.[26]

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[28]

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.[26]

    • Mix with 100 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[26]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.[26]

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[29]

In Vivo Model of Type 2 Diabetes

Principle: A common model involves inducing type 2 diabetes in rodents using a high-fat diet (HFD) followed by a low dose of streptozotocin (B1681764) (STZ) to mimic the natural progression of the disease.[15][16]

Protocol:

  • Animal Model Induction:

    • Feed male Sprague-Dawley rats or C57BL/6J mice a high-fat diet (e.g., 45-60% kcal from fat) for 4-8 weeks.

    • After the HFD period, administer a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg).

    • Monitor blood glucose levels to confirm the diabetic model (fasting blood glucose > 11.1 mmol/L).

  • This compound Administration:

    • Divide the diabetic animals into groups: diabetic control, positive control (e.g., metformin), and this compound treatment groups (various doses, e.g., 25, 50, 100 mg/kg/day).

    • Administer this compound orally (p.o.) or via intraperitoneal injection (i.p.) daily for a specified period (e.g., 4-8 weeks).

  • Parameter Measurement:

    • Fasting Blood Glucose and Insulin: Measure weekly from tail vein blood samples.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose at 0, 30, 60, 90, and 120 minutes.

    • Serum Lipid Profile: At the end of the study, collect blood to measure total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

    • Tissue Analysis: Collect tissues such as the liver, skeletal muscle, and pancreas for histological examination and molecular analysis (e.g., Western blotting for AMPK pathway proteins).

Extraction and Purification of this compound

A common and effective method for obtaining this compound from Rehmannia glutinosa is solvent reflux extraction followed by purification.[1][30][31]

Protocol:

  • Extraction:

    • Air-dry and grind the roots of Rehmannia glutinosa into a coarse powder.[1]

    • Perform reflux extraction with 70-75% ethanol (B145695) for 1-2 hours. Repeat the extraction process to maximize yield.[1][30]

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.[1]

  • Purification:

    • Redissolve the crude extract in water and perform liquid-liquid extraction sequentially with ethyl acetate (B1210297) and n-butanol.[1][30]

    • The n-butanol fraction, which is enriched with this compound, is collected and concentrated.[1][30]

    • Further purification can be achieved using macroporous resin column chromatography.[1][32] Elute the column with a stepwise gradient of ethanol in water (e.g., 10-30% ethanol to remove impurities, followed by 70-80% ethanol to elute this compound).[1]

    • High-purity this compound can be obtained through techniques like high-speed countercurrent chromatography, yielding purities above 95%.[30][31]

Safety and Toxicity

Preclinical studies suggest that this compound is relatively safe with no obvious acute toxicity observed in mice at doses up to 1000 mg/kg.[6] However, comprehensive long-term toxicity and safety studies in humans are still lacking. As with any bioactive compound, appropriate dosage and potential interactions should be carefully considered in the development of functional foods and nutraceuticals.

Visualization of Key Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Inflammation Inflammation ProInflammatory_Cytokines->Inflammation This compound This compound This compound->NFkB

This compound's Anti-inflammatory Mechanism via NF-κB Inhibition.

antioxidant_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant_Enzymes This compound This compound This compound->Keap1

This compound's Antioxidant Mechanism via Nrf2 Activation.

antidiabetic_pathway This compound This compound AMPK AMPK This compound->AMPK GLUT4 GLUT4 Translocation AMPK->GLUT4 Insulin_Sensitivity Improved Insulin Sensitivity AMPK->Insulin_Sensitivity Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

This compound's Anti-diabetic Mechanism via AMPK Activation.

Conclusion

This compound presents a compelling profile as a bioactive ingredient for the formulation of functional foods and nutraceuticals aimed at supporting metabolic, neurological, and inflammatory health. The provided data and protocols offer a solid foundation for researchers and developers to further explore and harness the therapeutic potential of this promising natural compound. Further clinical trials are warranted to substantiate these preclinical findings in human subjects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalpol Extraction from Rehmannia glutinosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of catalpol from Rehmannia glutinosa.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from Rehmannia glutinosa?

A1: The most prevalent methods for this compound extraction include conventional solvent-based techniques and modern, efficiency-enhancing methods. Traditional approaches like solvent reflux and maceration are widely used.[1] More advanced techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are employed to improve extraction efficiency and reduce processing time.[2] Homogenization-methanol extraction is another effective method, particularly for fresh plant material.[1]

Q2: Which solvent system is optimal for this compound extraction?

A2: The choice of solvent is critical for maximizing this compound yield. Due to this compound's polar nature, hydroalcoholic solutions are highly effective.[3] Methanol (B129727) and ethanol (B145695) are the most commonly used solvents. For instance, a 72.94% methanol-water solution has been identified as optimal for solvent reflux extraction.[1][4] In ultrasonic-assisted extraction, a 30% methanol solution has been successfully used.[1][5] While 100% methanol has shown high extraction efficiency, 60% ethanol has also been noted as effective among different ethanol concentrations.[2]

Q3: How does the condition of the Rehmannia glutinosa root affect extraction yield?

A3: The physical state and preparation of the root material significantly impact the final yield. The this compound content can vary depending on the plant's developmental stage and cultivar.[5][6] Generally, younger leaves have a higher this compound content.[5] For the roots, proper drying is crucial as it can affect the stability of iridoid glycosides.[3] Slicing the roots and allowing them to dry naturally is recommended to minimize this compound loss.[3][7][8] Grinding the dried root into a fine powder increases the surface area for solvent contact, thereby enhancing extraction efficiency.[3]

Q4: What are the key parameters to control during the extraction process?

A4: Several parameters must be carefully controlled to optimize this compound yield. These include:

  • Extraction Temperature: The optimal temperature varies with the method. For solvent reflux, 54.8°C has been reported as ideal.[1][4] For ultrasonic-assisted extraction, a lower temperature of 25°C is effective.[1][5]

  • Extraction Time: This is highly dependent on the chosen method. MAE is very rapid, requiring as little as 4 minutes, while ultrasonic extraction may take around 20-70 minutes.[2] Solvent reflux typically requires longer durations, such as 3 hours per extraction cycle.[1][4]

  • Solid-to-Liquid Ratio: The ratio of plant material to solvent volume is a critical factor. For example, in ultrasonic extraction, a ratio of 1 gram of powdered sample to 25 mL of solvent has been used.[1][5]

  • Number of Extractions: Repeating the extraction process on the plant residue is a common practice to ensure maximum recovery of this compound.[1][4][9]

Q5: How can I purify the crude this compound extract?

A5: Crude extracts contain a complex mixture of compounds, necessitating further purification. A common initial step is liquid-liquid partitioning.[3] The crude extract is typically redissolved in water and then partitioned against solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity.[3][9] For higher purity, column chromatography using macroporous adsorption resins is often employed.[9]

Troubleshooting Guides

Issue 1: Low this compound Yield
Potential Cause Troubleshooting Step
Inappropriate Solvent Choice Ensure you are using a polar solvent system. Hydroalcoholic solutions like methanol-water or ethanol-water are generally most effective.[3] Refer to the data tables below for optimized solvent concentrations for different methods.
Suboptimal Extraction Parameters Verify and adjust the extraction temperature, time, and solid-to-liquid ratio. These parameters are method-specific. For instance, excessively high temperatures can lead to the degradation of this compound.
Inadequate Plant Material Preparation Ensure the Rehmannia glutinosa root is properly dried and finely ground to maximize surface area for solvent interaction.[3] Consider the age and cultivar of the plant material, as this can influence intrinsic this compound content.[5][6]
Insufficient Number of Extractions Perform multiple extraction cycles (typically 2-3) on the plant residue to ensure complete recovery of this compound.[1][4][9]
Potential Enzymatic Degradation If using fresh plant material, be aware of endogenous enzymes like β-glucosidase that can degrade this compound.[7][8][10] Rapid processing or specific inactivation steps may be necessary.
Issue 2: Impure Final Product
Potential Cause Troubleshooting Step
Ineffective Initial Purification Optimize the liquid-liquid partitioning steps. Ensure complete separation of layers and consider increasing the number of partitioning cycles.
Improper Column Chromatography Technique If using column chromatography, ensure the resin is appropriate for separating polar glycosides. Optimize the elution gradient, starting with a low polarity solvent to wash out impurities before eluting this compound with a higher polarity solvent.
Presence of Pigments and Other Interfering Substances The addition of ethanol to a concentrated aqueous extract can help precipitate pigments and other unwanted compounds.[11]

Experimental Protocols & Data

Table 1: Comparison of Different this compound Extraction Methods
Extraction Method Solvent Temperature (°C) Time Yield (%) Reference
Solvent Reflux72.94% Methanol54.83.0 h (x2)3.513[4]
Ultrasonic-Assisted30% Methanol2520 min (x2)Not specified[1][5]
Microwave-Assisted100% MethanolNot specified4 minHighest among methods tested[2]
HomogenizationMethanol & 50% MethanolNot specifiedNot specifiedNot specified[11]
Detailed Experimental Protocols

1. Solvent Reflux Extraction

  • Plant Material Preparation: Air-dry the roots of Rehmannia glutinosa and grind them into a coarse powder.

  • Extraction:

    • Place 200 g of the powdered material into a round-bottom flask.

    • Add a 72.94% methanol-water solution as the extraction solvent.

    • Heat the mixture to 54.8°C and perform reflux extraction for 3 hours.

    • Filter the extract.

    • Repeat the extraction process on the residue with fresh solvent.[1]

  • Concentration: Combine the filtrates from both extractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

2. Ultrasonic-Assisted Extraction (UAE)

  • Plant Material Preparation: Freeze-dry fresh roots of Rehmannia glutinosa and pulverize them.

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it in an extraction vessel.

    • Add 25 mL of 30% methanol as the solvent.[1]

    • Perform the extraction in an ultrasonic water bath at 25°C for 20 minutes.[1]

    • Separate the extract from the solid residue.

    • Repeat the extraction on the residue.[1]

  • Post-Extraction: Centrifuge the combined extracts at 12,000 rpm for 5 minutes to remove any fine particles.[1]

3. Homogenization-Methanol Extraction

  • Plant Material Preparation: Use fresh, clean Rehmannia glutinosa roots.

  • Extraction:

    • Homogenize 10 kg of fresh roots with 5 L of deionized water in a pulp grinder.

    • Add 10 L of methanol to the homogenate, stir for 1 hour, and then filter.

    • Re-extract the filter residue with 5 L of 50% methanol.[11]

  • Concentration and Initial Purification:

    • Combine the filtrates and concentrate to a density of 1.2 g/mL.

    • Add ethanol to the viscous liquid and stir until no more precipitate forms.

    • Decant the clear supernatant and concentrate it until no alcohol remains.

    • Perform liquid-liquid extraction on the aqueous phase with n-butanol.[11]

Visualizations

Experimental Workflow for this compound Extraction and Purification

ExtractionWorkflow start Rehmannia glutinosa Root prep Preparation (Drying, Grinding) start->prep extraction Extraction (e.g., Solvent Reflux, UAE, MAE) prep->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract concentration Concentration (Rotary Evaporation) crude_extract->concentration partitioning Liquid-Liquid Partitioning (n-butanol) concentration->partitioning purified_fraction Partially Purified Fraction partitioning->purified_fraction chromatography Column Chromatography purified_fraction->chromatography pure_this compound High-Purity this compound chromatography->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Factors Influencing this compound Yield

FactorsInfluencingYield center_node center_node factor_node factor_node sub_factor_node sub_factor_node Yield This compound Yield PlantMaterial Plant Material PlantMaterial->Yield Cultivar Cultivar PlantMaterial->Cultivar DevelopmentalStage Developmental Stage PlantMaterial->DevelopmentalStage Preparation Preparation (Drying, Particle Size) PlantMaterial->Preparation ExtractionMethod Extraction Method ExtractionMethod->Yield SolventReflux Solvent Reflux ExtractionMethod->SolventReflux UAE Ultrasonic-Assisted ExtractionMethod->UAE MAE Microwave-Assisted ExtractionMethod->MAE ProcessParameters Process Parameters ProcessParameters->Yield Solvent Solvent Type & Conc. ProcessParameters->Solvent Temperature Temperature ProcessParameters->Temperature Time Time ProcessParameters->Time Ratio Solid-Liquid Ratio ProcessParameters->Ratio

Caption: Key Factors Affecting this compound Extraction Yield.

References

Catalpol Stability in Acidic Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of catalpol in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in solutions of varying pH?

A1: this compound exhibits excellent stability in neutral (pH 7.0) solutions. However, it is sensitive to both acidic and alkaline conditions, with increased degradation observed at lower pH values, particularly when combined with high temperatures.[1][2][3]

Q2: What is the primary mechanism of this compound degradation in acidic solutions?

A2: The primary degradation mechanism in acidic solutions is acid-catalyzed hydrolysis.[3] This process involves the cleavage of the glycosidic bond and subsequent rearrangement of the aglycone moiety.[4] The pathway can lead to the formation of intermediate products like 1,5-cyclopentandialdehyde.[1]

Q3: What are the known degradation products of this compound in acidic media?

A3: Under acidic conditions and heat, this compound can degrade into several products. Identified degradation products include jiofuraldehyde, cataldehyde, and norviburtinal.[4][5][6]

Q4: Does temperature affect the stability of this compound in acidic solutions?

A4: Yes, temperature significantly influences the degradation rate of this compound in acidic solutions. The degradation is more pronounced at higher temperatures.[1][2][7] The degradation process has been found to follow first-order kinetics.[1][2]

Q5: Do other components in a formulation affect this compound's stability?

A5: Yes. While sugars do not seem to influence its degradation, most amino acids (with the exception of proline) can promote the degradation of this compound.[1][2][8] This is an important consideration for formulation development.

Troubleshooting Guide

Issue 1: Unexpectedly rapid degradation of this compound in an acidic formulation.

  • Possible Cause 1: Low pH.

    • Troubleshooting Step: Measure the pH of your solution. This compound degradation accelerates at lower pH values.

    • Recommendation: If possible, adjust the pH to be closer to neutral. If a low pH is required, consider the use of stabilizing excipients or reducing the storage temperature.

  • Possible Cause 2: High Temperature.

    • Troubleshooting Step: Review your experimental or storage conditions. Elevated temperatures significantly increase the rate of acid hydrolysis.

    • Recommendation: Store acidic this compound solutions at refrigerated temperatures and minimize exposure to high temperatures during experimental procedures.

  • Possible Cause 3: Presence of Amino Acids.

    • Troubleshooting Step: Analyze the composition of your formulation for the presence of amino acids.

    • Recommendation: If amino acids are present and not essential to the formulation, consider their removal. If they are necessary, a stability study should be conducted to understand their specific impact.

Issue 2: Appearance of unknown peaks during HPLC analysis of a this compound solution.

  • Possible Cause: Formation of degradation products.

    • Troubleshooting Step: Compare the retention times of the unknown peaks with those of known this compound degradation products if standards are available. Mass spectrometry can be used for identification.

    • Recommendation: The presence of degradation products confirms instability. Refer to the recommendations in Issue 1 to minimize further degradation.

Quantitative Data Summary

Table 1: Effect of pH on this compound Degradation

pHDegradation Rate (%) after 8h heating
4.049.5
5.015.6
6.03.4
7.00.1
8.02.3
9.010.5

Data adapted from a study where this compound solution was heated for 8 hours.[1]

Table 2: Activation Energies for this compound Degradation at Different pH Values

ConditionActivation Energy (kJ/mol)
pH 4.081.7
pH 5.088.8
pH 6.098.7
pH 4.0 (in the presence of glycine)70.7

These values are below the typical activation energy for acid-catalyzed hydrolysis of general glycosides (around 138-142 kJ/mol), suggesting a different underlying mechanism.[1][3]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol is designed for the quantification of this compound and the detection of its degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol-0.1% phosphoric acid solution (8:92, v/v).

  • Flow Rate: 1.0 ml/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µl.

  • Procedure:

    • Prepare standard solutions of this compound in the mobile phase at various concentrations to generate a calibration curve.

    • Dilute the experimental samples with the mobile phase to fall within the concentration range of the calibration curve.

    • Inject the samples into the HPLC system.

    • Quantify this compound concentration by comparing the peak area to the standard curve. The degradation rate can be calculated using the formula: Degradation rate (%) = (C₀ - C) / C₀ × 100, where C₀ is the initial concentration and C is the concentration at a given time.[1]

Protocol 2: Stress Testing of this compound in Acidic Solution

This protocol simulates conditions that may lead to the degradation of this compound.

  • Materials:

    • Purified this compound.

    • Acetate (B1210297) buffer solution (pH 4.8, prepared by mixing acetic acid and sodium acetate anhydrous in ultrapure water).[5][6]

    • Centrifuge tubes.

    • Incubator or water bath.

  • Procedure:

    • Prepare a stock solution of this compound in the acetate buffer solution (e.g., 3.620 mg/mL).[5][6]

    • Aliquot the solution into centrifuge tubes.

    • Incubate the tubes at a high temperature (e.g., 100°C) for a specified period (e.g., 12, 24, or 48 hours).[5][6]

    • At each time point, remove a tube and cool it to stop the reaction.

    • Analyze the sample using the HPLC protocol described above to determine the extent of degradation.

Visualizations

This compound This compound Protonation Protonation of Glycosidic Oxygen This compound->Protonation + H+ Hydrolysis Hydrolysis of Glycosidic Bond Protonation->Hydrolysis + H2O Aglycone Unstable Aglycone Intermediate Hydrolysis->Aglycone Rearrangement Ring-opening Rearrangement Aglycone->Rearrangement Degradation_Products Degradation Products (e.g., Jiofuraldehyde, Cataldehyde) Rearrangement->Degradation_Products

Caption: Proposed degradation pathway of this compound in acidic solution.

cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_this compound Prepare this compound Solution in Acidic Buffer Incubate Incubate at Controlled Temperature Prep_this compound->Incubate Sampling Take Samples at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis and Degradation Calculation HPLC->Data

Caption: Experimental workflow for this compound stability testing.

Caption: Troubleshooting decision tree for this compound degradation.

References

Troubleshooting catalpol degradation during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of catalpol during sample preparation. The information is tailored for researchers, scientists, and drug development professionals to help ensure the stability and integrity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring iridoid glycoside found in several medicinal plants, most notably from the genus Rehmannia.[1] It is investigated for a range of pharmacological properties, including anti-inflammatory, neuroprotective, and anti-diabetic effects.[1][2] The stability of this compound is a significant concern because it is susceptible to degradation under various conditions, which can lead to inaccurate quantification and a loss of biological activity, thereby affecting experimental outcomes and the efficacy of potential therapeutics.[3][4]

Q2: What are the primary factors that cause this compound degradation?

A2: The primary factors leading to this compound degradation are:

  • Temperature: this compound is unstable at higher temperatures and degrades rapidly at 100°C.[5][6]

  • pH: It is sensitive to both acidic and alkaline environments, with greater stability observed in neutral solutions.[3][5] Degradation is more pronounced under lower pH conditions.[3]

  • Presence of other compounds: Most amino acids, with the exception of proline, can promote the degradation of this compound.[3][4] However, sugars do not appear to influence its degradation.[3][4]

  • Enzymatic activity: The enzyme β-glucosidase can degrade this compound.[7][8]

Q3: What are the known degradation products of this compound?

A3: Under simulated processing conditions, such as heating at 100°C in a pH 4.8 acetate (B1210297) buffer solution, this compound has been shown to degrade into several products, including jiofuraldehyde, cataldehyde, and norviburtinal.[9][10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample preparation.

Problem 1: Low yield of this compound after extraction.
  • Possible Cause 1: High Temperature during Extraction.

    • Troubleshooting: Avoid excessive heat during the extraction process. If using reflux extraction, monitor the temperature closely and consider using a lower boiling point solvent or vacuum to reduce the temperature. Ultrasonic-assisted extraction at a controlled temperature (e.g., 25°C) can be a milder alternative.[12]

  • Possible Cause 2: Inappropriate pH of Extraction Solvent.

    • Troubleshooting: Ensure the extraction solvent has a neutral pH. This compound is most stable in neutral conditions.[3] Avoid acidic or alkaline additives in the solvent mixture unless specifically required for a validated protocol.

  • Possible Cause 3: Enzymatic Degradation.

    • Troubleshooting: If using fresh plant material, enzymatic degradation by β-glucosidase can occur.[7][8] Consider flash-freezing the plant material immediately after harvesting and then freeze-drying to inactivate enzymes before extraction.

Problem 2: Inconsistent quantification of this compound in replicate samples.
  • Possible Cause 1: Degradation during Sample Storage.

    • Troubleshooting: Store extracts and purified this compound solutions at low temperatures, such as -20°C, to minimize degradation.[13] For long-term storage, -80°C is recommended.[2] Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: pH Shifts during Sample Preparation.

    • Troubleshooting: Buffer your solutions to maintain a neutral pH throughout the sample preparation workflow. This is especially critical when concentrating extracts or performing liquid-liquid partitioning.

  • Possible Cause 3: Presence of Degrading Compounds.

    • Troubleshooting: If your sample matrix is rich in amino acids, be aware that they can promote this compound degradation, especially with heating.[3][4] Minimize heating steps and consider purification methods that efficiently separate this compound from amino acids early in the process.

Problem 3: Appearance of unknown peaks in chromatograms.
  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting: This indicates that this compound has degraded. Review your entire sample preparation workflow for the potential causes listed above (high temperature, non-neutral pH, prolonged processing time). Compare the retention times of the unknown peaks with those of known this compound degradation products if standards are available.

  • Possible Cause 2: Contamination.

    • Troubleshooting: Ensure all glassware is thoroughly cleaned and that solvents are of high purity to rule out external contamination.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is a modern and efficient method for extracting this compound from Rehmannia glutinosa.

  • Preparation of Plant Material: Freeze-dry fresh roots of Rehmannia glutinosa and pulverize them into a fine powder.[12]

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it in an extraction vessel.[12]

    • Add 25 mL of 30% methanol (B129727) as the solvent.[12]

    • Perform the extraction in an ultrasonic water bath at 25°C for 20 minutes.[12]

    • Repeat the extraction process once more with a fresh solvent.[12]

  • Post-Extraction:

    • Combine the extracts from both steps.

    • Centrifuge the combined extract at 12,000 rpm for 5 minutes.[12]

    • Collect the supernatant for further purification or analysis.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography

This technique is effective for the initial purification and enrichment of this compound from the crude extract.

  • Preparation of the Crude Extract: Dissolve the crude extract obtained from a method like UAE in deionized water.[12]

  • Column Preparation and Sample Loading:

    • Select a suitable macroporous resin (e.g., D101).

    • Pack the resin into a glass column and equilibrate it with deionized water.[12]

    • Load the aqueous crude extract onto the column.[12]

  • Elution:

    • Wash the column with 4-5 bed volumes of 10-30% ethanol (B145695) to remove impurities.[12]

    • Elute the this compound using 5-6 bed volumes of 70-80% ethanol.[12]

  • Concentration: Collect the this compound-rich fraction and concentrate it under reduced pressure using a rotary evaporator.[12]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is the standard method for the qualitative and quantitative analysis of this compound.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 μm).[14]

    • Mobile Phase: Isocratic elution with 5% acetonitrile (B52724) and 95% water containing 0.1% formic acid.[14]

    • Flow Rate: 0.4 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection Wavelength: 210 nm.[14]

    • Injection Volume: 10 µL.[14]

  • Sample and Standard Preparation:

    • Prepare a stock solution of a this compound standard (e.g., 1 mg/mL) in methanol.

    • Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).[1]

    • Accurately weigh and dissolve the purified sample in methanol to a concentration that falls within the calibration range.[1]

    • Filter all solutions through a 0.22 µm membrane filter before injection.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₂O₁₀[5]
Molecular Weight362.33 g/mol [5]
StabilityStable in neutral solutions; sensitive to acid, alkali, and high temperatures.[3][5]
SolubilitySoluble in water.[5]

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityNotesReference
Temperature Decreases stabilityRapid degradation at 100°C.[5]
pH Decreases stability in acidic and alkaline conditionsMore stable in neutral pH.[3][5]
Amino Acids Promote degradationProline is an exception.[3][4]
Sugars No significant influence---[3][4]

Table 3: Kinetic Parameters for this compound Degradation

ConditionActivation Energy (Ea)Reference
pH 4.081.7 kJ/mol[3][4]
pH 5.088.8 kJ/mol[3][4]
pH 6.098.7 kJ/mol[3][4]
pH 4.0 with Glycine70.7 kJ/mol[3][4]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Rehmannia glutinosa) extraction Extraction (e.g., UAE with 30% Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Centrifugation & Supernatant Collection purification Purification (e.g., Macroporous Resin Chromatography) crude_extract->purification purified_sample Purified this compound purification->purified_sample Concentration analysis Quantification (e.g., HPLC-UV) purified_sample->analysis final_result Concentration Data analysis->final_result Data Analysis

Caption: A generalized experimental workflow for the extraction, purification, and analysis of this compound.

troubleshooting_logic cluster_investigation Investigation of Potential Causes cluster_solutions Corrective Actions start Low this compound Yield or Inconsistent Results check_temp Was the temperature too high during extraction/processing? start->check_temp check_ph Was the pH non-neutral? start->check_ph check_storage Were samples stored properly (-20°C or below)? start->check_storage reduce_temp Use lower temperatures (e.g., UAE at 25°C) check_temp->reduce_temp Yes adjust_ph Maintain neutral pH with buffers check_ph->adjust_ph Yes proper_storage Store samples at -20°C or -80°C and avoid freeze-thaw cycles check_storage->proper_storage No re_evaluate re_evaluate reduce_temp->re_evaluate Re-evaluate Yield/Consistency adjust_ph->re_evaluate proper_storage->re_evaluate

Caption: A troubleshooting flowchart for addressing issues with this compound degradation.

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products This compound This compound jiofuraldehyde Jiofuraldehyde This compound->jiofuraldehyde Degradation cataldehyde Cataldehyde This compound->cataldehyde Degradation norviburtinal Norviburtinal This compound->norviburtinal Degradation high_temp High Temperature (e.g., 100°C) high_temp->this compound acidic_ph Acidic pH (e.g., pH 4.8) acidic_ph->this compound amino_acids Presence of Amino Acids amino_acids->this compound

Caption: Factors leading to this compound degradation and its resulting products.

References

Technical Support Center: Optimizing Catalpol Peak Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of catalpol peaks in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this compound analysis?

A1: C18 columns are the most commonly used and recommended stationary phase for separating this compound.[1] Several studies have demonstrated successful separations using various C18 columns.[1][2][3] In some cases, C8 columns have also been used effectively. The choice of a specific C18 column may depend on the sample matrix and other compounds present in the sample.[1]

Q2: What is the optimal UV wavelength for detecting this compound?

A2: The optimal UV detection wavelength for this compound is 210 nm.[1][2][3] Studies indicate no significant difference in detection between 203 nm and 210 nm.[1] While other wavelengths have been used, 210 nm is frequently cited and recommended.[1][3]

Q3: What is a typical mobile phase composition for this compound analysis?

A3: A common mobile phase for this compound analysis consists of a mixture of acetonitrile (B52724) and water, frequently with an acidic modifier to improve peak shape.[1][4] A typical composition involves a low percentage of acetonitrile (e.g., 5%) in water, containing a small amount of an acid like 0.1% formic acid or 0.1% phosphoric acid.[1][2][3] Isocratic elution with such a mobile phase has proven effective for this compound separation.[1][2]

Q4: What are the typical flow rate and column temperature settings for this compound HPLC analysis?

A4: The flow rate for this compound analysis generally ranges from 0.4 mL/min to 1.0 mL/min.[1][2] The column temperature is often maintained around 25°C or 30°C to ensure reproducible retention times.[1][2] Maintaining a consistent temperature is crucial, as variations can lead to shifts in retention time.[5][6]

Troubleshooting Guide: Common Peak Resolution Issues

This guide addresses specific issues you might encounter during your experiments, providing potential causes and solutions.

Q5: My this compound peak is tailing. What are the potential causes and how can I fix it?

A5: Peak tailing, where the peak skews toward the baseline after its apex, is a common issue.[7] Potential causes and solutions are outlined below:

  • Cause 1: Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with polar analytes like this compound, causing tailing.[1]

    • Solution: Add an acidic modifier to the mobile phase, such as 0.1% formic acid or phosphoric acid.[1][4] This suppresses the ionization of silanol groups, minimizing secondary interactions. Using a high-purity, end-capped silica (B1680970) column can also reduce this effect.[8]

  • Cause 2: Column Contamination/Deterioration: Buildup of strongly retained compounds from the sample matrix can contaminate the column inlet or the packing bed can deteriorate over time.[1][9]

    • Solution: Use a guard column to protect the analytical column from strongly adsorbed sample components.[8][9] If contamination is suspected, flush the column with a strong solvent. If the column bed has deteriorated, it may need to be replaced.[9]

  • Cause 3: Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized for the analyte, it can lead to poor peak shape.[7]

    • Solution: For acidic or basic compounds, adjusting the mobile phase pH to be at least ±1 unit away from the analyte's pKa can ensure a single ionic form and improve peak symmetry.[10]

Q6: My this compound peak is fronting. What causes this and how can I resolve it?

A6: Peak fronting, where the peak skews forward before its apex, is often described as a "shark fin" shape.[11] This issue is most commonly caused by column overload.[7][11]

  • Cause 1: Mass or Concentration Overload: Injecting too much sample (mass overload) or a sample that is too concentrated (concentration overload) can saturate the stationary phase at the column inlet.[7][11][12] This prevents some analyte molecules from interacting with the stationary phase, causing them to travel through the column faster and elute at the front of the peak.[11]

    • Solution: The simplest solution is to dilute the sample.[11] Try a 1:10 dilution and re-inject. Alternatively, reduce the injection volume.[11][12]

  • Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a distorted, fronting peak.[12]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q7: The resolution between my this compound peak and an adjacent peak is poor. How can I improve the separation?

A7: Poor resolution can be addressed by adjusting parameters that influence retention factor (k), selectivity (α), and column efficiency (N).[13][14]

  • Solution 1: Optimize Mobile Phase Strength (Retention Factor, k): In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) will increase the retention time of analytes, which can improve resolution for closely eluting peaks.[14][15]

  • Solution 2: Change Mobile Phase Composition (Selectivity, α): This is often the most powerful way to improve resolution.[13][16]

    • Change Organic Modifier: If using acetonitrile, try switching to methanol (B129727). Different organic solvents can alter the selectivity of the separation.[13]

    • Adjust pH: Modifying the mobile phase pH can change the ionization state of analytes, which can significantly impact their retention and the selectivity of the separation.[15]

  • Solution 3: Adjust Temperature: Lowering the column temperature generally increases retention and may improve resolution for some compounds.[5][6] Conversely, increasing the temperature can sometimes alter selectivity and improve separation, while also reducing analysis time.[6] It is important to find the optimal temperature for your specific separation.

  • Solution 4: Decrease Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, though it will also increase the run time.[5][15]

Data Presentation: HPLC Parameters for this compound Analysis

The following table summarizes various HPLC parameters used for this compound detection in different studies, providing a comparative overview for method development.

ParameterStudy 1Study 2Study 3
Column Type YWG-C18[3]Phenomenex Kinetex C18[2]Gemini C18[3]
Column Dimensions Not Specified4.6 mm × 100 mm, 2.6 µm[2]250 mm x 4.6 mm, 5 µm[3]
Mobile Phase Water:Acetonitrile (99.4:0.6)[3]5% Acetonitrile + 95% (0.1% Formic Acid in Water)[2]Acetonitrile - 0.1% Phosphoric Acid
Elution Mode Isocratic[3]Isocratic[2]Isocratic[3]
Flow Rate Not Specified0.4 mL/min[2]0.6 mL/min[3]
Column Temperature Not Specified30°C[2]Not Specified
Detection Wavelength 210 nm[3]210 nm[2]210 nm[3]

Experimental Protocols

Protocol 1: Standard HPLC Method for Quantification of this compound

This protocol describes a general method for the quantification of this compound in plant extracts using RP-HPLC with UV detection.[1][4]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Ultrapure water

  • Plant sample (e.g., dried Rehmannia glutinosa root)

  • Methanol (30%)

  • Syringe filters (0.22 µm or 0.45 µm)

2. Chromatographic Conditions:

  • HPLC System: Standard HPLC with UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (5:95, v/v)[1][2]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 30°C[1][2]

  • Detection Wavelength: 210 nm[1][2]

  • Injection Volume: 10 µL[1]

3. Procedure:

  • Mobile Phase Preparation: Mix 50 mL of acetonitrile with 950 mL of 0.1% formic acid in water. Degas the mobile phase using sonication or vacuum filtration before use.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.[1]

    • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Sample Preparation (from Plant Extract): [2][4]

    • Weigh 1.0 g of powdered, dried plant material into a centrifuge tube.

    • Add 25 mL of 30% methanol in water.[4]

    • Sonicate the mixture in an ultrasonic water bath at 25°C for 20 minutes.[4]

    • Centrifuge at 12,000 rpm for 5 minutes and collect the supernatant.[4]

    • Repeat the extraction on the residue to ensure complete recovery and combine the supernatants.[4]

    • Evaporate the combined supernatant to dryness (e.g., using a rotary evaporator). Reconstitute the dried extract in a known volume (e.g., 50 mL) of purified water.[4]

    • Filter the final sample solution through a 0.22 µm syringe filter before injection.[1]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).[1]

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.[1]

Mandatory Visualizations

HPLC_Method_Development start_end start_end process process decision decision output output Start Start: Define Analytical Goal SelectColumn Select Column (e.g., C18) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (ACN/H2O/Acid) SelectColumn->SelectMobilePhase SetConditions Set Initial Conditions (Flow, Temp, λ=210nm) SelectMobilePhase->SetConditions RunTest Run Initial Injection SetConditions->RunTest EvalResolution Resolution Acceptable? RunTest->EvalResolution OptimizeMP Optimize Mobile Phase (Organic %, pH) EvalResolution->OptimizeMP No ValidateMethod Validate Method (Linearity, Precision, Accuracy) EvalResolution->ValidateMethod Yes OptimizeMP->RunTest OptimizeTempFlow Optimize Temp & Flow Rate OptimizeMP->OptimizeTempFlow OptimizeTempFlow->RunTest End Routine Analysis ValidateMethod->End Troubleshooting_Peak_Shape problem problem decision decision cause cause solution solution Start Poor Peak Shape (Tailing or Fronting) IsTailing Peak Tailing? Start->IsTailing TailingCause1 Cause: Secondary Interactions IsTailing->TailingCause1 Yes TailingCause2 Cause: Column Contamination IsTailing->TailingCause2 Yes FrontingCause Cause: Column Overload IsTailing->FrontingCause No (Fronting) TailingSolution1 Solution: Add Acid Modifier to Mobile Phase TailingCause1->TailingSolution1 TailingSolution2 Solution: Use Guard Column / Flush Column TailingCause2->TailingSolution2 FrontingSolution Solution: Dilute Sample or Reduce Injection Volume FrontingCause->FrontingSolution

References

Managing catalpol's cytotoxicity at high concentrations in cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing catalpol's effects, particularly its cytotoxicity at high concentrations, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentration ranges for observing protective versus cytotoxic effects of this compound?

A1: The effective concentration of this compound is highly dependent on the cell type and the experimental endpoint. Generally, protective effects, such as anti-inflammatory and anti-apoptotic activities, are observed at lower concentrations, while cytotoxic effects are more common at higher concentrations, especially in cancer cell lines. It is crucial to perform a dose-response experiment for each specific cell line.[1]

Q2: Why am I observing cytotoxicity at concentrations reported to be safe in the literature?

A2: Several factors can contribute to unexpected cytotoxicity with this compound:

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to this compound. A concentration that is protective in one cell type may be toxic to another.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same final solvent concentration) in your experiments to account for this.

  • Compound Purity: Impurities in the this compound sample can contribute to cytotoxic effects.[1]

  • Culture Conditions: Cell density, passage number, and media composition can influence cellular responses to treatment.[1]

Q3: What are the primary signaling pathways modulated by this compound that might contribute to its cytotoxic or protective effects?

A3: this compound modulates several key signaling pathways, and the cellular context determines the outcome:

  • PI3K/Akt Pathway: Activation of this pathway is often associated with cell survival and protection.[2] However, in some cancer cells, this compound has been shown to suppress this pathway, leading to anti-proliferative effects.[2]

  • Nrf2/ARE Pathway: this compound can activate this pathway, which is a primary regulator of the antioxidant response, leading to the expression of protective enzymes.[3] In some lung cancer cells, however, this compound has been observed to inhibit this pathway, leading to increased oxidative stress and apoptosis.[4]

  • NF-κB Signaling Pathway: this compound is known to inhibit the NF-κB pathway, a key mediator of inflammation, which contributes to its anti-inflammatory and protective properties.[3][5]

  • Mitochondrial Apoptosis Pathway: In cancer cells, this compound can induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to caspase activation.[2] Conversely, in models of oxidative stress in non-cancerous cells, this compound can protect against apoptosis by increasing the Bcl-2/Bax ratio.[6]

  • STAT3 Signaling: this compound has been shown to activate the STAT3 signaling pathway, which can promote neurogenesis.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

  • Potential Cause: Inconsistent dissolution of this compound, degradation of the compound in solution, or fluctuations in cell health.

  • Troubleshooting Steps:

    • Proper Solubilization: Ensure this compound is fully dissolved in the appropriate solvent before adding it to cell cultures. Prepare fresh solutions for each experiment to prevent degradation.[7]

    • Consistent Cell Health: Perform a baseline assessment of cell viability before initiating experiments. Inconsistent starting cell densities or viability can lead to variable results.[7]

    • Stable Incubation Conditions: Maintain consistent temperature, CO2, and humidity, as environmental stress can alter cellular responses.

Issue 2: No Protective Effect Observed at Expected Concentrations

  • Potential Cause: Suboptimal concentration, inappropriate treatment duration, or the cell line is not responsive.

  • Troubleshooting Steps:

    • Concentration Optimization: Conduct a dose-response study to determine the optimal concentration for your specific cell model.[7]

    • Time-Course Experiment: The protective effects of this compound may not be immediate. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[7]

    • Positive Controls: Include a known positive control compound for your expected effect to ensure the assay is functioning correctly.

    • Cell Line Verification: Confirm the identity of your cell line to rule out misidentification.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound across various cell lines.

Table 1: Protective Effects of this compound in Non-Cancerous Cell Lines

Cell LineTreatment ConditionThis compound ConcentrationObserved EffectReference
H9c2 (rat cardiac myoblasts)Pre-treatment before H₂O₂ exposure0.1 - 10 µg/mLIncreased cell viability, decreased apoptosis[6]
Primary cortical neuronsH₂O₂-induced oxidative stress25 - 50 µMDecreased ROS and MDA, increased SOD and GSH, restored mitochondrial membrane potential[8]
HK-2 (human kidney cells)Cisplatin-induced nephrotoxicityUp to 100 µMNo inherent toxicity observed; protective against cisplatin[9]
L929 (mouse fibroblasts)H₂O₂-induced oxidative damage2 - 50 µMInhibited apoptosis, reduced ROS and MDA[10]
Primary astrocytesH₂O₂-induced oxidative stressNot specifiedIncreased cell viability, reduced intracellular ROS[11]
RGC-5 (retinal ganglion cells)Oxygen-glucose deprivation0.5 mMAmeliorated reduction in cell viability[12]

Table 2: Cytotoxic and Anti-Proliferative Effects of this compound in Cancer Cell Lines

Cell LineAssay TypeThis compound ConcentrationObserved EffectReference
Lung Cancer Cells (A549)CCK-8 Assay12 - 48 µg/mLDecreased proliferation, induced apoptosis and oxidative stress[4]
Ovarian Cancer Cells (OVCAR-3)Not specified25 - 100 µg/mLReduced proliferation, induced apoptosis[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating this compound's effect on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in your cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound.

    • Include a vehicle-only control group.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Gently shake the plate for 10-15 minutes and measure the absorbance at 450-490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[13]

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is a general guideline for assessing apoptosis induced or inhibited by this compound.

  • Cell Treatment: Culture and treat cells with the desired concentrations of this compound and/or an apoptosis-inducing agent in a 6-well plate.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Signaling Pathway and Workflow Diagrams

Catalpol_Signaling_Pathways cluster_protective Protective Pathways cluster_cytotoxic Cytotoxic Pathway (in Cancer Cells) cluster_inflammatory Anti-Inflammatory Pathway Catalpol_P This compound PI3K_Akt PI3K/Akt Catalpol_P->PI3K_Akt Nrf2 Nrf2 Catalpol_P->Nrf2 Bcl2 Bcl-2 PI3K_Akt->Bcl2 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Anti_Apoptosis Cell Survival & Anti-Apoptosis Bcl2->Anti_Apoptosis Catalpol_C This compound Bax Bax Catalpol_C->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Catalpol_I This compound NFkB NF-κB Catalpol_I->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Start Experiment dose_response 1. Perform Dose-Response Curve (e.g., MTT Assay) start->dose_response determine_conc 2. Determine Optimal Concentration Range (Protective vs. Cytotoxic) dose_response->determine_conc main_exp 3. Conduct Main Experiment (Co-treatment, time-course, etc.) determine_conc->main_exp viability_assay 4a. Assess Cell Viability (MTT, LDH) main_exp->viability_assay apoptosis_assay 4b. Assess Apoptosis (Annexin V/PI, Caspase Activity) main_exp->apoptosis_assay pathway_analysis 5. Analyze Signaling Pathways (Western Blot, qPCR) viability_assay->pathway_analysis apoptosis_assay->pathway_analysis end End pathway_analysis->end

Caption: General experimental workflow for studying this compound's effects.

References

How to prevent catalpol degradation in long-term storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of catalpol to minimize degradation and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to this compound degradation are acidic pH and high temperatures.[1][2][3] this compound is relatively stable in neutral conditions but is sensitive to both acids and alkalis.[1] The degradation process is accelerated in the presence of most amino acids, with the exception of proline.[1][2]

Q2: What is the expected stability of this compound under ideal storage conditions?

A2: When stored at -80°C, this compound has been shown to be stable for at least 20 days.[4] For long-term storage, maintaining a low temperature and a neutral pH environment is crucial.

Q3: Can I store this compound in an aqueous solution? If so, what are the recommended conditions?

A3: Yes, this compound can be stored in an aqueous solution. To ensure stability, it is recommended to use a neutral buffer (pH 7.0).[1] Avoid acidic buffers, as acid hydrolysis can occur, leading to the degradation of the compound.[1] For short-term storage, refrigeration is advisable. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.

Q4: I need to heat a solution containing this compound for my experiment. How will this affect its stability?

A4: Heating a this compound solution, especially under acidic conditions, will significantly accelerate its degradation.[1][2][3] The rate of degradation is dependent on both the temperature and the pH. This compound degradation follows first-order kinetics, and the activation energy for this process varies with pH.[1][2] If heating is unavoidable, it is best to maintain a neutral pH and use the lowest possible temperature for the shortest duration.

Q5: My experimental protocol involves the use of amino acids in a solution with this compound. Is this a concern?

A5: Yes, the presence of most amino acids (excluding proline) can promote the degradation of this compound, especially when heated.[1][2] This interaction is also associated with a browning of the solution.[1] If your protocol requires the presence of amino acids, be aware of this potential for increased degradation and consider performing control experiments to quantify the extent of this compound loss.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly low bioactivity of this compound. Degradation of the compound due to improper storage or handling.1. Review your storage conditions. Ensure this compound is stored at a low temperature and protected from light. 2. Check the pH of your solutions; it should be neutral. 3. Verify the purity of your this compound stock using a suitable analytical method like HPLC.
Browning of the this compound solution during an experiment. This is often observed when this compound is heated in the presence of amino acids, indicating degradation.[1]1. If possible, modify the experimental protocol to avoid heating in the presence of amino acids. 2. If heating is necessary, minimize the duration and temperature. 3. Use proline instead of other amino acids if the protocol allows, as it does not promote this compound degradation.[1]
Inconsistent experimental results between batches of this compound. Potential degradation of one or more batches.1. Test the purity of each batch of this compound before use. 2. Ensure consistent storage conditions for all batches. 3. Aliquot your this compound stock upon receipt to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Effect of pH on this compound Degradation Rate

pHActivation Energy (kJ/mol)Relative Degradation Rate
4.081.7[1][2]High
5.088.8[1][2]Moderate
6.098.7[1][2]Low
NeutralStable[1][2]Very Low

Data is based on studies conducted at elevated temperatures to accelerate degradation.

Table 2: Stability of this compound in Rat Plasma and Brain Homogenate

ConditionConcentration (µg/mL)RSD (%) PlasmaRSD (%) Brain
Long-term Stability (-80°C for 20 days) 18.647.89
105.832.67
1005.124.96
Freeze-Thaw Cycle Stability (3 cycles) 16.436.74
105.195.73
1006.993.82
Source:[4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol is a standard method for determining the concentration and purity of this compound.

  • HPLC System: Agilent 1200 series or equivalent.[4]

  • Column: Gemini C18 (250x4.6 mm, 5 µm).[5]

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Phosphoric Acid in water.[5] A common ratio is Acetonitrile:Water (0.5:99.5, v/v).[4]

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10 µL.[4]

  • Procedure:

    • Prepare a standard curve using known concentrations of purified this compound.

    • Prepare your sample solution, ensuring it is filtered before injection.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • The retention time for this compound is approximately 6.7 minutes under these conditions.[4]

    • Quantify the amount of this compound in your sample by comparing the peak area to the standard curve.

Visualizations

Catalpol_Degradation_Pathway cluster_conditions Accelerating Factors This compound This compound Intermediate This compound Aglycone / 1,5-Cyclopentandialdehyde This compound->Intermediate  Acid Hydrolysis / High Temperature Degradation_Products Furans, Pyrans, and other Polymers Intermediate->Degradation_Products  Rearrangement & Dehydration Amino_Acids Amino Acids (except Proline) Amino_Acids->this compound Promotes Degradation

Caption: Simplified degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Storage Review Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Purity Assess Purity of This compound Stock (e.g., HPLC) Check_Storage->Check_Purity Is_Pure Is Stock Pure? Check_Purity->Is_Pure Review_Protocol Examine Experimental Protocol (Heating, Additives) Modify_Protocol Modify Protocol: - Minimize Heat - Avoid Degrading Agents - Use Fresh Aliquot Review_Protocol->Modify_Protocol Is_Pure->Review_Protocol Yes New_Stock Source New, Verified This compound Stock Is_Pure->New_Stock No End Proceed with Experiment Modify_Protocol->End New_Stock->End

Caption: Troubleshooting workflow for this compound stability issues.

Storage_Decision_Tree Start Received this compound Form Solid or Solution? Start->Form Solid_Storage Store at -20°C or below Protect from light Inert atmosphere if possible Form->Solid_Storage Solid Solution_Type Aqueous or Organic Solvent? Form->Solution_Type Solution Use Before use, bring to room temp and assess purity if needed Solid_Storage->Use Aqueous_Storage Use neutral buffer (pH 7) Aliquot Store at -20°C or -80°C Solution_Type->Aqueous_Storage Aqueous Organic_Storage Ensure solvent is dry Aliquot Store at -20°C or -80°C Solution_Type->Organic_Storage Organic Aqueous_Storage->Use Organic_Storage->Use

Caption: Decision tree for optimal this compound storage.

References

Technical Support Center: Navigating Catalpol Content Variability in Plant-Derived Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability of catalpol content in different plant batches. Our resources are designed to offer practical solutions and detailed protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its content variable in plants?

A1: this compound is a bioactive iridoid glycoside found in various medicinal plants, most notably from the Rehmannia and Plantago genera.[1] It is recognized for its wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-diabetic properties. The content of this compound in plant materials can vary significantly due to a number of factors, including:

  • Plant Species and Cultivar: Different species and even different cultivars within the same species can have genetically determined variations in their ability to produce this compound.[2][3]

  • Plant Part and Developmental Stage: The concentration of this compound can differ between the leaves, roots, and other parts of the plant.[2] Additionally, the age of the plant and the developmental stage of a specific plant part (e.g., young vs. old leaves) can impact this compound levels.[4][5]

  • Geographical Source and Growing Conditions: Environmental factors such as climate, soil composition, and altitude can influence the biosynthesis and accumulation of this compound in plants.

  • Harvest Time: The time of year and even the time of day of harvest can affect the concentration of secondary metabolites like this compound.

  • Post-Harvest Handling and Processing: The methods used for drying, storing, and processing the plant material can significantly alter the final this compound content. For instance, drying and processing have been shown to markedly decrease this compound content in Rehmannia glutinosa.[6][7][8]

Q2: How does the variability in this compound content affect my research?

A2: The variability in this compound content can have a significant impact on the reproducibility and reliability of your research findings. If the concentration of the active compound (this compound) is not consistent across different batches of plant material, it can lead to:

  • Difficulty in Dose-Response Studies: Establishing a clear relationship between the dose of the plant extract and the biological response becomes challenging.

  • Lack of Reproducibility: Other researchers may be unable to replicate your results if they use a plant batch with a different this compound concentration.

Therefore, it is crucial to quantify the this compound content in each batch of plant material to ensure the consistency of your experiments.

Q3: What are the recommended methods for quantifying this compound in plant extracts?

A3: The most widely accepted and robust method for the quantification of this compound in plant extracts is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][9] This technique offers high sensitivity, specificity, and accuracy. Other methods that have been used include micellar electrokinetic chromatography.[10]

Troubleshooting Guide: Addressing Inconsistent Experimental Results

Problem: I am observing significant variations in the biological activity of my plant extract across different batches, even though I am following the same experimental protocol.

This is a common issue when working with natural products. The logical workflow below can help you troubleshoot the source of the variability.

G Troubleshooting Workflow for Inconsistent Bioactivity A Inconsistent Bioactivity Observed B Quantify this compound Content in Each Batch (HPLC) A->B C Is this compound Content Consistent? B->C D Normalize Extract Concentration Based on this compound Content C->D No F Review Extraction Protocol for Consistency C->F Yes E Re-run Bioassays with Normalized Extracts D->E H Problem Resolved E->H G Investigate Other Potential Sources of Variability (e.g., interfering compounds, assay conditions) F->G I Problem Persists G->I

Caption: Troubleshooting workflow for inconsistent bioactivity.

Step-by-Step Troubleshooting:

  • Quantify this compound Content: The first and most critical step is to determine the concentration of this compound in each of your plant extract batches using a validated HPLC method.[11][12] Refer to the detailed experimental protocol provided below.

  • Analyze this compound Content Variability: Compare the this compound content across your different batches. The table below provides examples of reported variations in this compound content.

  • Normalize Extract Concentration: If you find significant variation in this compound content, you will need to normalize the concentration of your extracts for bioassays. This means adjusting the amount of each extract used in your experiments so that each treatment receives the same dose of this compound.

  • Review Extraction Protocol: If the this compound content is consistent but you are still observing variable bioactivity, critically review your extraction protocol. Ensure that all parameters, such as solvent type, temperature, and extraction time, are kept consistent for every extraction.

  • Investigate Other Factors: If both this compound content and the extraction protocol are consistent, consider other potential sources of variability, such as the presence of other bioactive or interfering compounds in the extract, or subtle variations in your bioassay conditions.

Quantitative Data on this compound Variability

The following table summarizes the reported this compound content in different plant species, cultivars, and parts to highlight the extent of natural variability.

Plant SpeciesCultivar/VarietyPlant PartThis compound Content (mg/g dry weight unless otherwise specified)Reference
Rehmannia glutinosa'Korea'Root144.9[3][13]
Rehmannia glutinosa'Kokang'Root108.15[13]
Rehmannia glutinosa'Suwon 10'Root84.21[13]
Rehmannia glutinosa'Suwon 11'Root85.21[13]
Rehmannia glutinosa'Jiwhang 1'Root85.59[13]
Rehmannia glutinosa'Jin No. 9'Young LeavesHigher than 'Beijing No. 3' and 'Huaifeng'[2]
Rehmannia glutinosa'Variety 19'Root1.25% (12.5 mg/g)[11]
Plantago argentea-Leaves1.81% (18.1 mg/g)[10]
Plantago lanceolata-Leaves0.159% (1.59 mg/g)[10]
Plantago major-Root (Aqueous Extract)2.451 µg/mg (2.451 mg/g)[14]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound and may need to be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant material (e.g., roots or leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a grinder and pass it through a sieve to ensure a uniform particle size.[9]

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a suitable extraction vessel.

    • Add 25 mL of 30% methanol (B129727) in water as the extraction solvent.[9]

    • Place the vessel in an ultrasonic water bath.

    • Sonicate for 20-30 minutes at a controlled temperature (e.g., 25°C).[9]

    • Separate the extract from the solid residue by centrifugation at 12,000 rpm for 5 minutes or by filtration.[9]

    • Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

    • Combine the supernatants from both extractions.

  • Concentration and Reconstitution:

    • Evaporate the combined extract to dryness using a rotary evaporator at a temperature below 50°C.[4]

    • Redissolve the dried extract in a precise volume of purified water or the initial mobile phase for HPLC analysis.[9]

    • Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter before HPLC injection.[4]

Protocol 2: Quantification of this compound by HPLC

This protocol provides a standard method for the quantification of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape). A common isocratic mobile phase is acetonitrile and 0.1% phosphoric acid in water.[11]

    • Flow Rate: 0.6 - 1.0 mL/min.[11]

    • Detection Wavelength: 210 nm.[2][11]

    • Column Temperature: 30°C.[2]

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in your samples.[4]

  • Quantification:

    • Inject the prepared standards and samples onto the HPLC system.

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in your samples by interpolating their peak areas from the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the biological activity of your extracts.

G Key Signaling Pathways Modulated by this compound cluster_0 Neuroprotection cluster_1 Anti-inflammatory cluster_2 Anti-diabetic This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt BDNF BDNF Signaling This compound->BDNF NF_kB NF-κB Pathway This compound->NF_kB TLR4 TLR4 Signaling This compound->TLR4 AMPK AMPK/SIRT1/PGC-1α This compound->AMPK Insulin Insulin Signaling This compound->Insulin Cell Survival & Growth Cell Survival & Growth PI3K_Akt->Cell Survival & Growth Neuronal Survival & Synaptic Plasticity Neuronal Survival & Synaptic Plasticity BDNF->Neuronal Survival & Synaptic Plasticity Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF_kB->Pro-inflammatory Cytokine Production Inflammatory Response Inflammatory Response TLR4->Inflammatory Response Glucose Uptake & Mitochondrial Biogenesis Glucose Uptake & Mitochondrial Biogenesis AMPK->Glucose Uptake & Mitochondrial Biogenesis Glucose Homeostasis Glucose Homeostasis Insulin->Glucose Homeostasis

Caption: Key signaling pathways modulated by this compound.

References

How to improve the solubility of catalpol for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving catalpol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound to make a stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) and water are the recommended primary solvents for preparing high-concentration stock solutions of this compound.[1] Both have been reported to dissolve this compound at concentrations as high as 72 mg/mL.[1] For cell-based assays, DMSO is commonly used for the initial stock, which is then further diluted to the final working concentration in a sterile aqueous buffer or cell culture medium.[2]

Q2: My this compound won't dissolve completely. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following:

  • Use Fresh Solvent: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can reduce its effectiveness as a solvent for some compounds. Always use fresh, anhydrous-grade DMSO for preparing stock solutions.[1]

  • Gentle Warming: Gently warming the solution to around 37°C can aid dissolution. However, be cautious as this compound is unstable at higher temperatures and degrades rapidly at 100°C.[3]

  • Sonication: Using an ultrasonic bath can help break up compound aggregates and enhance dissolution. One source indicates a solubility of at least 17.47 mg/mL in ethanol (B145695) can be achieved with the help of sonication.[4]

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions are stable when stored at -80°C for at least 20 days and can withstand multiple freeze-thaw cycles.[5] However, for maximum consistency and to avoid potential degradation, it is best practice to prepare fresh solutions for each experiment or aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2]

Q4: Is this compound stable in aqueous solutions like PBS or cell culture media?

A4: this compound exhibits excellent stability in neutral solutions.[3][6] However, its stability is sensitive to pH. It is less stable in acidic or alkaline environments, especially when combined with high temperatures.[3][6][7] Therefore, when preparing working solutions in buffers or media, ensure the final pH is near neutral (pH 7.0-7.4) and use the solution promptly.

Q5: What is the typical final concentration of the solvent (e.g., DMSO) in the in vitro assay?

A5: When using a DMSO stock solution, it is critical to dilute it sufficiently in the final assay so that the DMSO concentration does not affect the cells. Typically, the final concentration of DMSO in cell culture should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in Media The final concentration of this compound exceeds its solubility limit in the aqueous culture medium.Decrease the final working concentration of this compound. Ensure the intermediate dilutions are homogenous before adding to the final culture well. Prepare the final dilution immediately before use.
The DMSO stock solution was not fully dissolved before dilution.Ensure your initial stock solution is a clear, homogenous solution with no visible particulates before making serial dilutions.
High Variability in Results Inconsistent dissolution of this compound between experiments.Standardize your solubilization protocol. Always use fresh, high-quality solvents and prepare a fresh stock solution for each set of experiments or use single-use aliquots.[2]
Degradation of this compound in the working solution.This compound is sensitive to pH and temperature.[3][7] Prepare working solutions from your frozen stock immediately before you treat your cells. Do not store diluted aqueous solutions for extended periods.
No Observed Biological Effect The compound may have degraded due to improper storage or handling.Purchase a new batch of this compound and follow the storage and handling recommendations strictly. Prepare fresh solutions.
The concentration used is suboptimal for the specific cell line.Perform a dose-response study to determine the optimal effective concentration for your experimental model.[2]

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and purity of the compound. The following table summarizes reported solubility values.

SolventConcentration (mg/mL)Molar Concentration (mM)Source
DMSO72 mg/mL198.71 mM[1]
Water72 mg/mL198.71 mM[1]
Water≥25.25 mg/mL≥69.68 mM[4]
Ethanol5 mg/mL13.80 mM[1]
Ethanol≥17.47 mg/mL≥48.22 mM[4]

Molecular Weight of this compound: 362.33 g/mol [3]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 20 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (MW: 362.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh out 3.62 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 500 µL of anhydrous DMSO to the tube containing the this compound powder. This will yield a final concentration of 7.24 mg/mL, which is equivalent to 20 mM.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. The resulting solution should be clear and free of any visible particles. If needed, gentle warming (up to 37°C) or brief sonication can be applied.

  • Sterilization (Optional): If the stock solution needs to be sterile for direct addition to sensitive cultures, it can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes (e.g., 20 µL per tube). This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Store the aliquots at -80°C for long-term stability.[5]

Preparation of Working Solution (Example): To prepare a 20 µM working solution from the 20 mM stock:

  • Perform a 1:100 intermediate dilution by adding 2 µL of the 20 mM stock to 198 µL of sterile cell culture medium. This results in a 200 µM solution.

  • Perform a final 1:10 dilution by adding 100 µL of the 200 µM intermediate solution to 900 µL of cell culture medium in your experimental well. This yields a final concentration of 20 µM with a final DMSO concentration of 0.1%.

Visualizations

G cluster_start Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to sterile tube vortex Vortex Thoroughly add_dmso->vortex Cap tightly check Visually Inspect for Clarity vortex->check check->vortex If not clear, re-vortex or sonicate aliquot Aliquot into Single-Use Tubes check->aliquot If clear store Store at -80°C aliquot->store dilute Dilute in Medium for Assay store->dilute

Caption: Workflow for preparing a this compound stock solution.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates This compound This compound IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 NFkB_p50 p50 IkB->p_center Inhibits (Sequesters) Nucleus Nucleus NFkB_p65->Nucleus Translocation NFkB_p50->Nucleus Translocation NFkB_p50->p_center Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription This compound->IKK Inhibits p_center->NFkB_p65

References

Dealing with inconsistent results in catalpol experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalpol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What are the common causes?

Inconsistent results in this compound experiments can stem from several factors related to the compound's stability, experimental setup, and biological variability. Key areas to investigate include:

  • This compound Solution Stability: this compound is stable in neutral solutions but is sensitive to acidic and alkaline pH, as well as high temperatures.[1] Degradation can be accelerated by the presence of most amino acids, with the exception of proline.[1][2] It is crucial to prepare fresh solutions and avoid storing them for extended periods, especially at room temperature or in non-neutral buffers.

  • Cell Culture Conditions: The response to this compound can be highly dependent on the specific cell line, cell density, and passage number.[3] It is advisable to maintain consistent cell culture practices throughout your experiments.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells. Always include a vehicle control in your experimental design to account for any effects of the solvent itself.[4]

  • Purity of this compound: The purity of the this compound used can impact the results, as impurities may have their own biological effects.[4]

  • Variability in Animal Models: In animal studies, factors such as the method of administration (e.g., oral gavage, intraperitoneal injection), dosage, and the specific animal model can all contribute to variability in outcomes.[5]

Q2: I am observing cytotoxicity with this compound at concentrations reported to be safe in the literature. What could be the reason?

This is a common issue and can be attributed to several factors:

  • Cell-Type Specificity: The cytotoxic threshold for this compound can vary significantly between different cell lines. A concentration that is safe for one cell type may be toxic to another.[3]

  • Dose-Response Evaluation: It is essential to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration range for your experimental endpoint.[3][4]

  • Assay Interference: this compound might interfere with the reagents of certain viability assays. To rule this out, run a cell-free control with the highest concentration of this compound to check for any direct reaction with the assay components.[4]

  • Incubation Time: The duration of exposure to this compound can influence its cytotoxic effects. Longer incubation times may lead to increased toxicity.

Q3: How can I differentiate between the anti-inflammatory and antioxidant effects of this compound in my experiments?

The anti-inflammatory and antioxidant effects of this compound are often interconnected. To dissect these effects, consider the following strategies:

  • Measure Specific Markers: Quantify markers for both inflammation (e.g., pro-inflammatory cytokines like TNF-α and IL-6 using ELISA) and oxidative stress (e.g., reactive oxygen species (ROS) levels, and the activity of antioxidant enzymes like SOD and GSH).[3]

  • Use Pathway-Specific Inhibitors or Knockdowns: To investigate the role of the antioxidant pathway, you can use siRNA to knockdown Nrf2 and observe if this alters the anti-inflammatory effects of this compound.[3] Conversely, to confirm the involvement of inflammatory pathways like NF-κB, specific inhibitors can be used.

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: Inconsistent cell viability results with MTT or CCK-8 assays.

  • Possible Cause 1: this compound Degradation.

    • Solution: Prepare fresh this compound solutions for each experiment. This compound is sensitive to pH and temperature, and its degradation can lead to variable results.[1][2]

  • Possible Cause 2: Suboptimal Cell Density.

    • Solution: Optimize cell seeding density. Too few or too many cells can lead to unreliable results.

  • Possible Cause 3: Interference with Assay Reagents.

    • Solution: Run a cell-free control with this compound to check for direct reactions with MTT or CCK-8 reagents.[4]

  • Possible Cause 4: Inconsistent Incubation Times.

    • Solution: Strictly adhere to the specified incubation times for both the this compound treatment and the assay development steps.[4]

Issue 2: Variable results in Western Blot analysis of signaling proteins.

  • Possible Cause 1: Inconsistent Protein Extraction.

    • Solution: Ensure a standardized and efficient protein lysis and extraction protocol is used for all samples.

  • Possible Cause 2: Antibody Performance.

    • Solution: Validate the specificity of your primary antibodies and use them at the recommended dilution. Ensure the secondary antibody is appropriate for the primary antibody.

  • Possible Cause 3: Loading Inconsistencies.

    • Solution: Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Always normalize to a loading control like β-actin or GAPDH.

Issue 3: High background or low signal in ELISA for cytokine measurements.

  • Possible Cause 1: Insufficient Washing.

    • Solution: Increase the number of wash steps and ensure complete removal of the wash buffer between steps to reduce background.

  • Possible Cause 2: Suboptimal Antibody Concentrations.

    • Solution: Titrate the capture and detection antibodies to find the optimal concentrations for your assay.

  • Possible Cause 3: Reagent Degradation.

    • Solution: Use fresh or properly stored reagents. Avoid repeated freeze-thaw cycles of antibodies and standards.

In Vivo Animal Studies

Issue 1: High variability in therapeutic outcomes in animal models.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure consistent and accurate dosing. For oral gavage, ensure the entire dose is delivered to the stomach. For intraperitoneal injections, vary the injection site to avoid local irritation.

  • Possible Cause 2: Pharmacokinetic Variability.

    • Solution: Be aware of the pharmacokinetic profile of this compound in your animal model. The timing of administration relative to the disease induction or measurement of outcomes is critical.[1]

  • Possible Cause 3: Animal Health and Stress.

    • Solution: Monitor the health and stress levels of the animals, as these factors can significantly influence experimental outcomes.

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell LineAssay TypeTreatment ConditionThis compound Concentration(s)Incubation TimeObserved EffectReference(s)
BV2 MicrogliaMTTStandard Culture0, 1, 5, 25, 50, 100 µM24 hoursNo significant effect up to 25 µM.[2]
BV2 MicrogliaCCK-8Standard Culture50-2000 µM24 hoursNo cytotoxic effects below 1 mM; cytotoxic effects observed above 1.5 mM.[6]
BV2 MicrogliaCCK-8LPS (500 ng/mL) Stimulation250 µM, 500 µM24 hours (pretreatment) + 6 hours (co-incubation)No significant toxic effects at these concentrations.[6]
L929 FibroblastsCCK-8Standard Culture2–100 μMNot specifiedNo inhibitory effect on cell viability.[5]
SKNMC NeuroblastomaMTTCo-cultured with AD LCL cells10-100 µM24 hoursDose-dependently prevented cytotoxicity.[7]
RGC-5 Retinal Ganglion CellsMTTH2O2 (1 mM) or OGD0.25 mM, 0.5 mM15 min (pretreatment)Significant protective effect at 0.5 mM.[8]

Table 2: In Vivo Dosages and Effects of this compound

Animal ModelDisease/ConditionAdministration RouteDosage(s)DurationKey FindingsReference(s)
RatsDiabetic NephropathyOral gavage5 to 200 mg/kg/dayVariedImproved renal function, reduced inflammation and oxidative stress.[5]
MiceMPTP-induced Parkinson's DiseaseOral15 mg/kg7 daysBlocked tyrosine hydroxylase-positive cell loss.[9]
RatsChronic Cerebral HypoperfusionNot specifiedNot specifiedNot specifiedProtective effects on oligodendrocytes and myelin.[1]
RatsDiabetic EncephalopathyOralNot specifiedNot specifiedAmeliorated diabetic encephalopathy.[1]
MiceStreptozotocin-induced HyperglycemiaOral5, 10, 20 mg/kg/day21 daysReversed depressive-like behavior.[10]

Experimental Protocols

Cell Viability Assessment: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[2]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing different concentrations of this compound. Include a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing formazan (B1609692) crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]

Cytokine Measurement: ELISA
  • Sample Collection: After treating cells with this compound and/or an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6) using a commercial kit according to the manufacturer's instructions.[3] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.

Protein Expression Analysis: Western Blot
  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2, anti-p-Akt, anti-NF-κB) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control.

Mandatory Visualization

Troubleshooting_Workflow cluster_stability Solution Issues cluster_cells Cellular Issues cluster_protocol Protocol Issues start Inconsistent this compound Results check_stability Check this compound Solution (Freshly prepared? Correct pH?) start->check_stability check_cells Review Cell Culture Practices (Consistent cell line, density, passage?) start->check_cells check_protocol Verify Experimental Protocol (Accurate concentrations, incubation times?) start->check_protocol degradation Degradation Likely check_stability->degradation No stable Solution Stable check_stability->stable Yes cell_variable High Variability check_cells->cell_variable No cell_consistent Consistent Practices check_cells->cell_consistent Yes protocol_error Potential Error check_protocol->protocol_error No protocol_ok Protocol Followed check_protocol->protocol_ok Yes prepare_fresh Prepare fresh solution in neutral buffer, store properly. degradation->prepare_fresh Action end_node Re-evaluate Results stable->end_node standardize_culture Standardize cell seeding density and passage number. cell_variable->standardize_culture Action cell_consistent->end_node optimize_protocol Perform dose-response and time-course experiments. protocol_error->optimize_protocol Action protocol_ok->end_node

Caption: Troubleshooting workflow for inconsistent this compound experiments.

Nrf2_HO1_Pathway cluster_nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., H2O2, LPS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to HO1_NQO1 Transcription of HO-1, NQO1, etc. ARE->HO1_NQO1 Activates Antioxidant_Response Antioxidant & Cytoprotective Effects HO1_NQO1->Antioxidant_Response

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

PI3K_Akt_Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->downstream Phosphorylates Cell_Survival Cell Survival downstream->Cell_Survival Anti_Apoptosis Anti-Apoptosis downstream->Anti_Apoptosis

Caption: this compound promotes cell survival via the PI3K/Akt pathway.

NFkB_Pathway cluster_nucleus_nfkb This compound This compound IKK IKK Complex This compound->IKK Inhibits LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB-IκBα Complex (Cytoplasm) IkB->NFkB_complex Degradation of IκBα NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation nucleus_nfkb Nucleus Gene_Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_Transcription Activates Inflammation Inflammatory Response Gene_Transcription->Inflammation

Caption: this compound inhibits the NF-κB inflammatory pathway.

References

Technical Support Center: Accurate Catalpol Quantification in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the accurate quantification of catalpol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for this compound quantification?

A1: The choice of analytical method depends on the specific requirements of your study, such as sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method. For higher sensitivity and selectivity, especially in complex matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is recommended.[1]

Q2: What are the common causes of this compound degradation during sample preparation and analysis?

A2: this compound is sensitive to high temperatures and acidic conditions.[2][3] Degradation can be accelerated by prolonged heating and low pH during extraction and sample processing.[2][4] The presence of certain amino acids (excluding proline) can also promote its degradation.[2][4] To minimize degradation, it is advisable to use moderate extraction temperatures and maintain a neutral pH.

Q3: What are this compound's main degradation products to watch for?

A3: Under processing conditions such as heating in a slightly acidic environment (e.g., 100°C, pH 4.8), this compound can degrade into several products, including jiofuraldehyde, cataldehyde, and norviburtinal.[1][5][6] Monitoring for these compounds can help in assessing the integrity of your sample.

Q4: How can I mitigate matrix effects in my LC-MS analysis of this compound?

A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS.[7][8][9] Strategies to mitigate these effects include:

  • Optimizing Sample Preparation: Improve cleanup procedures to remove interfering endogenous compounds.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]

  • Chromatographic Separation: Modify the chromatographic method to separate this compound from co-eluting matrix components.[7]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Interaction with active sites on the column; Inappropriate mobile phase pH; Column overload.Use a high-purity silica (B1680970) column; Adjust mobile phase pH to be at least 2 units away from the analyte's pKa; Reduce sample concentration.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate; Unstable column temperature.Ensure proper mobile phase mixing and pump performance; Use a column oven to maintain a constant temperature.[11]
Loss of Signal/Recovery This compound degradation during sample processing; Matrix effects (ion suppression in LC-MS).Avoid high temperatures and acidic conditions during extraction[2][3]; Implement strategies to mitigate matrix effects as described in the FAQs.
Ghost Peaks Contamination in the injector or column; Carryover from a previous injection.Flush the injector and column with a strong solvent; Inject a blank solvent run to check for carryover.[12]
High Backpressure Blockage in the HPLC system (e.g., column frit, tubing); Particulate matter from the sample.Filter all samples and mobile phases before use; Use a guard column to protect the analytical column; Systematically check components for blockage.[11]

Quantitative Data Summary

The following tables summarize the validation parameters for different analytical methods used for this compound quantification.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

Parameter HPLC-UV LC-MS/MS UPLC-PDA
Linearity Range 0.0536–5.36 µg/µl[13]20–5000 ng/mL[1]0.0138–9.3334 µg/mL (for related iridoids)[1]
Correlation Coefficient (r²) > 0.999[13]> 0.99[1]> 0.999[1]
Limit of Detection (LOD) 0.06 mg/mL[1]Not Reported0.0138 µg/mL (for related iridoids)[1]
Limit of Quantification (LOQ) 1.20 mg/mL[1]20 ng/mL[1]0.0414 µg/mL (for related iridoids)[1]
Precision (RSD%) < 2%[13]< 15.0%[1]Intra-day: < 2.6%, Inter-day: < 3.0%[1]
Accuracy (Recovery %) 98.7%[13]Within ± 15.0%[1]91.5–101.6%[1]

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) of this compound from Rehmannia glutinosa

This method is efficient for extracting this compound from plant material.

  • Sample Preparation: Freeze-dry fresh roots of Rehmannia glutinosa and pulverize them into a powder.

  • Extraction:

    • Weigh 1 gram of the powdered sample and place it in an extraction vessel.

    • Add 25 mL of 30% methanol (B129727) as the solvent.

    • Perform the extraction in an ultrasonic water bath at 25°C for 20 minutes.

    • Centrifuge the extract at 12,000 rpm for 5 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue once more.

    • Combine the supernatants from both extractions.

  • Final Sample Preparation:

    • Evaporate the combined supernatant to dryness using a rotary evaporator at 50°C under reduced pressure.

    • Redissolve the residue in 50 mL of pure water.

    • Filter the solution through a 0.22 µm membrane filter prior to HPLC or UPLC analysis.[14]

UPLC-PDA Method for this compound Quantification

This method offers rapid and sensitive quantification.

  • Chromatographic System: A UPLC system equipped with a photodiode array (PDA) detector.

  • Column: Waters ACQUITY UPLC® BEH C18 (2.1 × 100 mm, 1.7 µm).[1][5]

  • Column Temperature: 55°C.[1][5]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0–1 min, 0–1% B

    • 1–3 min, 1–5% B

    • 3–4 min, 5–5% B

    • 4–6 min, 5–8% B

    • 6–13 min, 8–17% B

    • 13–20 min, 17–22% B[5]

  • Flow Rate: 0.3 mL/min.[1][5]

  • Injection Volume: 2 µL.[1][5]

  • Detection Wavelength: 210 nm.[14]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sp1 Plant Material (e.g., Rehmannia glutinosa) sp2 Grinding/Pulverizing sp1->sp2 sp3 Extraction (e.g., UAE with 30% Methanol) sp2->sp3 sp4 Centrifugation & Supernatant Collection sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 sp6 Filtration (0.22 µm) sp5->sp6 a1 UPLC/HPLC Injection sp6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection (UV/PDA or MS/MS) a2->a3 a4 Data Acquisition & Processing a3->a4 a5 Quantification (vs. Standard Curve) a4->a5

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_recovery Recovery & Sensitivity Issues start Inaccurate Quantification or Poor Chromatography p1 Check Peak Shape (Tailing/Fronting?) start->p1 p2 Adjust Mobile Phase pH or Reduce Sample Load p1->p2 Yes r1 Retention Time Shift? p1->r1 No r2 Verify Mobile Phase Comp. & Flow Rate. Use Column Oven. r1->r2 Yes rec1 Low Recovery/Signal? r1->rec1 No rec2 Assess for Degradation (Control Temp & pH) rec1->rec2 Yes rec3 Investigate Matrix Effects (LC-MS) (Use IS, Dilute Sample) rec2->rec3

Caption: A logical troubleshooting workflow for common issues.

STAT3_Pathway This compound This compound jak2 JAK2 Signaling Pathway This compound->jak2 activates stat3 STAT3 (Signal Transducer and Activator of Transcription 3) jak2->stat3 phosphorylates p_stat3 p-STAT3 (Phosphorylated STAT3) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus translocates to target_genes Target Gene Expression (e.g., CyclinD1, Bcl-xL, c-Myc) nucleus->target_genes promotes response Cellular Responses (e.g., Neurogenesis, Anti-inflammatory) target_genes->response

Caption: this compound's activation of the STAT3 signaling pathway.

References

Technical Support Center: Enhancing the Anti-Inflammatory Potency of Catalpol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the anti-inflammatory properties of catalpol derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is there an interest in developing its derivatives for anti-inflammatory purposes?

A1: this compound is a naturally occurring iridoid glucoside primarily extracted from the root of Rehmannia glutinosa.[1][2] It is known to possess a wide range of biological activities, including neuroprotective, anti-diabetic, antioxidant, and anti-inflammatory effects.[2][3] However, this compound itself often exhibits weak anti-inflammatory activity.[4] The development of derivatives is aimed at enhancing this potency, improving druggability, and overcoming disadvantages such as a short in-vivo half-life and low binding efficiency to target proteins.[4][5]

Q2: What structural modifications are known to enhance the anti-inflammatory potency of this compound?

A2: Structure-activity relationship studies indicate that modifications at the 6-O-position of this compound are particularly effective. Substituting this position with moieties of low polarity, such as cinnamyl groups (as seen in scropoliosides), has been shown to significantly increase NF-κB inhibitory potency compared to the parent this compound compound.[4] The synthesis of pyrazole-modified this compound derivatives is another strategy being explored to enhance biological activity.[5]

Q3: Which signaling pathways are the primary targets for this compound and its derivatives in mediating anti-inflammatory effects?

A3: this compound and its derivatives exert their anti-inflammatory effects by modulating several key signaling pathways. The most frequently cited pathway is the inhibition of nuclear factor-kappa B (NF-κB) activation.[4][6][7] This is often achieved by targeting upstream components, such as Toll-like receptor 4 (TLR4).[8][9] Other important pathways include the AMP-activated protein kinase (AMPK)/mTOR pathway, mitogen-activated protein kinases (MAPK), and the Keap1/Nrf2 pathway, which is involved in the anti-oxidative stress response that complements its anti-inflammatory action.[6][10][11][12]

Troubleshooting Guides

Q4: We are experiencing low yields during the synthesis of our this compound derivatives. What are the common causes and potential solutions?

A4: Low yields in the synthesis of this compound derivatives, particularly when modifying hydroxyl groups, can be a significant challenge.

  • Problem: Competing side reactions or incomplete reactions are common. For instance, in iodination reactions to prepare for subsequent modifications, by-products like triphenylphosphine (B44618) oxide (Ph₃PO) can form, and the starting material may not be fully consumed.[13]

  • Solution 1 (Solvent Choice): The choice of solvent can impact reaction speed. While solvents like DMF are used to dissolve reactants, they can sometimes slow down the reaction rate, affecting the final product yield.[13] Experiment with alternative aprotic solvents or solvent mixtures.

  • Solution 2 (Reaction Conditions): Optimize reaction temperature and reactant concentrations. Running reactions at very low temperatures (e.g., -10°C to -20°C) may not lead to complete conversion.[13] A systematic optimization of temperature, reaction time, and molar ratios of reagents is recommended.

  • Solution 3 (Synthesis Strategy): Consider a multi-step synthesis approach over a one-pot reaction. A stepwise strategy can provide better control over the reaction at each stage, potentially leading to higher overall yields, even if it is more time-consuming.[13]

Q5: Our in-vitro bioassay results for anti-inflammatory activity are inconsistent. How can we improve the reliability of our experiments?

A5: Inconsistent results in cell-based anti-inflammatory assays can stem from several factors related to cell handling, reagent quality, and the compounds themselves.

  • Problem: High variability in the inhibition of inflammatory markers (e.g., NO, TNF-α, IL-6) in LPS-stimulated cell models like BV2 microglia or THP-1 monocytes.[6][9][11]

  • Solution 1 (Cell Health and Passage Number): Ensure that cell lines are healthy, free from contamination, and used within a consistent, low passage number range. Cellular responses to stimuli like LPS can change as passage number increases.

  • Solution 2 (LPS and Reagent Quality): Use a consistent lot and source of lipopolysaccharide (LPS). The potency of LPS can vary between suppliers and batches, leading to different levels of inflammatory response. Aliquot and store LPS and other key reagents properly to maintain their stability.

  • Solution 3 (Compound Solubility): Poor solubility of novel derivatives can lead to inaccurate concentrations in the cell culture medium. Verify the solubility of your compounds in the assay medium. A small amount of a biocompatible solvent like DMSO is often used, but its final concentration should be kept low (typically <0.1%) and consistent across all wells, including controls.

  • Solution 4 (Assay Timing): The timing of pre-incubation with the this compound derivative before LPS stimulation is critical. A one-hour pre-incubation is a common starting point, but this may need to be optimized for your specific compounds and cell line to see the maximal effect.[4]

Data Presentation

Table 1: Comparative Anti-Inflammatory Activity of this compound and its Derivatives

Compound/DerivativeModel/AssayKey FindingsReference
This compound TNF-α-induced NF-κB ActivationDid not effectively inhibit NF-κB activity at 50 µmol/L.[4]
Scropolioside B TNF-α-induced NF-κB ActivationEffectively inhibited NF-κB activation at 50 µmol/L.[4]
This compound LPS-induced Pro-inflammatory MediatorsReduces expression of MCP-1, TNF-α, iNOS.[11]
This compound LPS-induced Cytokine Release (IEC-6 cells)Dose-dependently reduced the release of TNF-α, IL-1β, and IL-6.[10]
6-O-Substituted this compound Derivatives General NF-κB InhibitionExhibited higher inhibitory activities against NF-κB activation than this compound.[4]

Experimental Protocols

Protocol 1: General Method for In-Vitro Anti-Inflammatory Activity Screening (NF-κB Inhibition)

This protocol describes a general method for evaluating the ability of this compound derivatives to inhibit TNF-α-induced NF-κB activation in a cell-based assay.[4]

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably transfected with an NF-κB luciferase reporter construct) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density that will result in approximately 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound and its derivatives in DMSO. Dilute the compounds to the desired final concentrations (e.g., 50 µmol/L) in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.

  • Pre-incubation: Incubate the cells with the compounds for 1 hour at 37°C and 5% CO₂.[4]

  • Inflammatory Stimulation: After pre-incubation, add the inflammatory stimulus (e.g., 100 ng/mL of TNF-α) to the wells.[4] Also include a vehicle control (no compound, with TNF-α) and a negative control (no compound, no TNF-α).

  • Incubation: Incubate the plates for an additional 16 hours.[4]

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity of treated cells to that of the vehicle control. Calculate the percentage of inhibition. Results are typically expressed as the mean ± SD from at least three independent experiments.[4]

Protocol 2: Extraction and Purification of this compound from Rehmannia glutinosa

This protocol is based on an effective solvent reflux extraction method.[14]

  • Preparation of Plant Material: Air-dry the roots of Rehmannia glutinosa and grind them into a coarse powder.

  • Solvent Reflux Extraction:

    • Place 200 g of the powdered plant material into a round-bottom flask.

    • Add a 72.94% methanol-water solution as the extraction solvent.

    • Heat the mixture to 54.8°C and perform reflux extraction for 3 hours.

    • Filter the mixture to collect the liquid extract. Repeat the extraction process on the plant material with fresh solvent.

  • Concentration: Combine the filtrates from both extractions and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in deionized water.

    • Load the aqueous solution onto a column packed with a suitable macroporous resin (e.g., D101) that has been equilibrated with deionized water.

    • Wash the column with 4-5 bed volumes of 10-30% ethanol (B145695) to remove impurities.

    • Elute the this compound-rich fraction using 5-6 bed volumes of 70-80% ethanol.

  • Final Concentration: Collect the eluate and concentrate it under reduced pressure to obtain purified this compound.

  • Analysis: Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC).[14]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 Structural Modification of this compound s2 Chemical Synthesis (e.g., 6-O-substitution) s1->s2 s3 Purification (Chromatography) s2->s3 s4 Structure Verification (NMR, HRMS) s3->s4 b1 In-Vitro Screening (e.g., NF-κB Assay) s4->b1 Purified Derivative b2 Cytotoxicity Assay (e.g., MTT) s4->b2 b3 Measure Inflammatory Markers (NO, IL-6, TNF-α) b1->b3 d1 Determine Potency (IC50 values) b1->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2

Caption: General experimental workflow for developing and evaluating novel this compound derivatives.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->genes Transcription nucleus Nucleus This compound This compound Derivatives This compound->TLR4 Inhibits Binding This compound->IKK Inhibits Activation This compound->NFkB_nucleus Blocks Translocation

Caption: The TLR4-NFκB signaling pathway, a key target for this compound derivatives.[9][11]

SAR_logic start This compound (Parent Compound) mod Structural Modification start->mod sub Substitution at 6-O-Position mod->sub other Other Modifications (e.g., Pyrazole (B372694) Rings) mod->other prop Introduce Low-Polarity Substituents (e.g., Cinnamyl Moiety) sub->prop result Enhanced Potency other->result prop->result effect1 Higher NF-κB Inhibitory Activity result->effect1 Leads to

Caption: Structure-Activity Relationship (SAR) logic for enhancing this compound's potency.[4]

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Catalpol and Aucubin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol and aucubin (B1666126) are two structurally similar iridoid glycosides found in a variety of medicinal plants. Both compounds have garnered significant interest in the scientific community for their wide range of pharmacological properties. This guide provides an objective comparison of their key biological activities, supported by experimental data, to aid researchers and drug development professionals in their understanding and potential application of these natural compounds. The primary activities discussed are their anti-inflammatory, neuroprotective, and antioxidant effects.

Comparative Summary of Biological Activities

This compound and aucubin exhibit potent anti-inflammatory, neuroprotective, and antioxidant properties. While both compounds often target similar pathways, the extent of their effects and their precise mechanisms can differ. The following tables summarize quantitative data from various experimental studies to facilitate a direct comparison.

Data Presentation

Table 1: Comparative Anti-inflammatory Activity

ParameterThis compoundAucubinModel SystemReference
Inhibition of Nitric Oxide (NO) Production Significant suppression at 1, 5, and 25 µMNot specified in a directly comparable modelLPS-stimulated BV2 microglial cells[1]
Inhibition of TNF-α Production Significant inhibition at 5 and 25 µM (10441 and 10359 pg/ml, respectively)IC₅₀: 0.101 µg/mlLPS-stimulated BV2 microglia (this compound) vs. Antigen-stimulated RBL-2H3 mast cells (Aucubin)[1]
Inhibition of IL-6 Production Significant downregulation at 1, 5, and 25 µM (105.44, 16.88, and 14.17 pg/ml, respectively)IC₅₀: 0.19 µg/mlLPS-stimulated BV2 microglia (this compound) vs. Antigen-stimulated RBL-2H3 mast cells (Aucubin)[1]

Table 2: Comparative Neuroprotective Activity

ParameterThis compoundAucubinModel SystemReference
Reduction of Cerebral Infarct Volume Significant reduction at 10 mg/kg (intranasal administration)Dose-dependent reduction at 1 mg/kg and 10 mg/kgMiddle Cerebral Artery Occlusion (MCAO) in rats[2][3][4]
Improvement of Neurological Deficit Score Significant improvementDose-dependent improvementMCAO in rats[2][4]

Table 3: Comparative Antioxidant Activity

ParameterThis compoundAucubinModel SystemReference
Superoxide (B77818) Dismutase (SOD) Activity Significantly increasedSignificantly increasedMCAO in rats / Forebrain Ischemia in gerbils[2][3][5]
Malondialdehyde (MDA) Levels Significantly decreasedSignificantly reducedMCAO in rats / Forebrain Ischemia in gerbils[2][3][5]
Glutathione (GSH) Levels IncreasedNot specified in a directly comparable modelHydrogen peroxide-stimulated primary cortical neurons[1]

Signaling Pathways and Mechanisms of Action

Both this compound and aucubin exert their biological effects by modulating key signaling pathways. Below are diagrams illustrating their primary mechanisms of action.

This compound's Mechanism of Action

This compound demonstrates a multi-pronged approach by inhibiting inflammatory pathways and activating antioxidant responses. A key mechanism is the inhibition of the NF-κB pathway, a central regulator of inflammation. Additionally, this compound is known to activate the Nrf2/ARE pathway, which upregulates the expression of several antioxidant enzymes.

catalpol_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Inhibition NF-κB Pathway Inhibition TLR4->NFkB_Inhibition Leads to This compound This compound This compound->NFkB_Inhibition Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation Inflammation ↓ Pro-inflammatory Mediators (NO, TNF-α, IL-6) NFkB_Inhibition->Inflammation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, GSH) ARE->Antioxidant_Enzymes

This compound's dual action on inflammatory and antioxidant pathways.
Aucubin's Mechanism of Action

Aucubin's anti-inflammatory and neuroprotective effects are also largely attributed to its ability to suppress the NF-κB signaling cascade. It has been shown to act upstream by inhibiting TLR4, a key receptor that triggers the inflammatory response to stimuli like lipopolysaccharide (LPS).

aucubin_pathway Stimulus Inflammatory Stimulus (e.g., LPS, Ischemia) TLR4 TLR4 Stimulus->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Aucubin Aucubin Aucubin->TLR4 Inhibits Neuroprotection Neuroprotection Aucubin->Neuroprotection NFkB_Activation NF-κB Activation MyD88->NFkB_Activation Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_Activation->Inflammation

Aucubin's inhibitory effect on the TLR4/NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Anti-inflammatory Assay (NO Production)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated microglial cells.

  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or aucubin for a pre-incubation period (e.g., 2 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 0.5 µg/ml) for a specified duration (e.g., 18-24 hours).

  • Griess Assay for Nitrite Measurement:

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.[2]

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable metabolite of NO, is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

griess_assay_workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Assay A Seed BV2 cells in 96-well plate B Pre-treat with This compound/Aucubin A->B C Stimulate with LPS B->C D Collect supernatant C->D E Add Griess Reagent D->E F Incubate at RT E->F G Measure Absorbance at 540 nm F->G H Results G->H Calculate NO concentration

Workflow for measuring nitric oxide production using the Griess assay.
In Vivo Neuroprotection Assay (MCAO Model)

This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats to assess neuroprotective effects.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats (250-300g) are used. Anesthesia is induced (e.g., with isoflurane).

  • MCAO Surgery:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.[1]

  • Drug Administration: this compound, aucubin, or vehicle is administered at specified doses and time points (e.g., intraperitoneally or intranasally) relative to the onset of ischemia or reperfusion.[2][4]

  • Assessment of Infarct Volume (TTC Staining):

    • At the end of the experiment (e.g., 24 or 72 hours post-MCAO), rats are euthanized, and their brains are rapidly removed.

    • The brains are sliced into 2 mm coronal sections.

    • The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.[6]

    • Viable tissue is stained red, while the infarcted tissue remains white.

    • The sections are photographed, and the infarct area of each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

In Vivo Antioxidant Activity Assay

This protocol describes the measurement of SOD activity and MDA levels in brain tissue homogenates.

  • Tissue Preparation:

    • Following the experimental period (e.g., after MCAO and treatment), animals are euthanized, and the brains are rapidly harvested.

    • The ischemic brain hemisphere is dissected and homogenized in ice-cold buffer (e.g., phosphate (B84403) buffer).

    • The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C, and the supernatant is collected for analysis.[7]

  • Measurement of SOD Activity: SOD activity is measured using a commercial kit, often based on the inhibition of the reduction of a tetrazolium salt (like WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system. The absorbance is read at a specific wavelength (e.g., 450 nm), and the SOD activity is calculated based on the percentage of inhibition.

  • Measurement of MDA Levels: MDA levels, an indicator of lipid peroxidation, are typically measured using the thiobarbituric acid reactive substances (TBARS) assay. The principle is the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored complex. The absorbance of this complex is measured spectrophotometrically (e.g., at 532 nm), and MDA concentration is determined from a standard curve.[7]

Conclusion

Both this compound and aucubin demonstrate significant potential as therapeutic agents due to their potent anti-inflammatory, neuroprotective, and antioxidant activities. This compound appears to have a well-documented dual role in suppressing inflammation via NF-κB inhibition and concurrently boosting antioxidant defenses through the Nrf2 pathway. Aucubin also strongly inhibits inflammation, notably by targeting the upstream TLR4 receptor in the NF-κB pathway.

While direct comparative studies are limited, the available data suggest that both compounds are effective in similar models of inflammation and ischemic injury. The choice between this compound and aucubin for a specific application may depend on the desired mechanistic focus—whether a broader antioxidant response (favoring this compound) or a more targeted upstream anti-inflammatory action (favoring aucubin) is preferred. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate their relative potencies and therapeutic advantages.

References

Validating the Neuroprotective Effects of Catalpol in Different Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of catalpol, a bioactive compound isolated from the root of Rehmannia glutinosa, in various experimental stroke models. The data presented here is intended to offer an objective overview of this compound's performance against other neuroprotective agents, supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

Overview of this compound's Neuroprotective Mechanisms

This compound has demonstrated significant neuroprotective potential in preclinical studies of ischemic stroke. Its therapeutic effects are attributed to a multi-target mechanism of action, including:

  • Anti-inflammatory effects: this compound can suppress the activation of microglia and reduce the production of pro-inflammatory cytokines.

  • Anti-apoptotic activity: It has been shown to modulate the expression of apoptosis-related proteins, such as the Bcl-2/Bax ratio, thereby inhibiting neuronal cell death in the ischemic penumbra.[1]

  • Anti-oxidative stress: this compound can mitigate oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

  • Promotion of Angiogenesis and Neurogenesis: this compound stimulates the formation of new blood vessels and promotes the proliferation and differentiation of neural stem cells, contributing to long-term recovery after stroke.[2]

These effects are mediated through various signaling pathways, including the SDF-1α/CXCR4, VEGF-A/KDR, JAK2/STAT3, and PI3K/Akt/mTOR pathways.[3]

Quantitative Comparison of Neuroprotective Effects in MCAO Stroke Model

The Middle Cerebral Artery Occlusion (MCAO) model is the most widely used animal model to simulate focal ischemic stroke in humans. The following tables summarize the quantitative data on the efficacy of this compound in reducing infarct volume and improving neurological function in this model, compared to other neuroprotective agents.

Note: The data presented below is compiled from multiple independent studies. Direct head-to-head comparative studies are limited, and thus, these comparisons should be interpreted with caution.

Table 1: Effect of this compound on Infarct Volume in Rat MCAO Model

Treatment GroupDosageAdministration RouteInfarct Volume Reduction (%) vs. MCAO ModelReference
This compound2.5 mg/kg/dayIntravenousSignificant reduction (dose-dependent)[3]
This compound5.0 mg/kg/dayIntravenousSignificant reduction (dose-dependent)[3]
This compound10.0 mg/kg/dayIntravenousSignificant reduction (dose-dependent)[3]
This compound5 mg/kgIntraperitonealSignificant reduction[4]
This compound (Intranasal)-Intranasal~26.69% (compared to sham)[5]

Table 2: Effect of this compound on Neurological Score in Rat MCAO Model

Treatment GroupDosageNeurological Score ImprovementReference
This compound2.5, 5.0, 10.0 mg/kg/dayDose-dependent significant improvement in mNSS[3]
This compound60 mg/kgSignificant decrease in neurologic deficit score on day 3[6]
This compound120 mg/kgSignificant decrease in neurologic deficit score on day 7[6]
This compound (Intranasal)-Significant improvement in mNSS at 24h, 48h, and 72h[5]

Table 3: Comparison with Other Neuroprotective Agents in Rat MCAO Model

AgentDosageAdministration RouteInfarct Volume Reduction (%) vs. MCAO ModelNeurological Score ImprovementReference
This compound 5.0 - 10.0 mg/kg/day Intravenous Dose-dependent significant reduction Dose-dependent significant improvement [3]
Edaravone10, 20, 30 mg/kg (oral)OralDose-dependent significant reductionDose-dependent improvement[7]
Edaravone3 mg/kgIntraperitonealSignificant reduction-[8]
Citicoline50, 100, 150 mg/kgIntraperitonealNot specifiedDose-dependent attenuation of neuronal damage

Photothrombotic Stroke Model

The photothrombotic stroke model is another common method for inducing focal cortical ischemia. It offers high reproducibility and precise lesion localization. This model involves the intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by illumination of a specific cortical area with a cold light source, leading to endothelial damage and thrombus formation.[9]

While this model is highly relevant for studying cortical stroke, a comprehensive search of the available literature did not yield specific quantitative data on the effects of this compound on infarct volume or neurological scores in this particular model. Further research is warranted to evaluate the efficacy of this compound in the photothrombotic stroke model to broaden our understanding of its neuroprotective potential.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely accepted method for inducing focal cerebral ischemia.

  • Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

  • Surgical Procedure: The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A silicone-coated nylon monofilament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: For transient MCAO models, the filament is withdrawn after a specific occlusion period (e.g., 90 or 120 minutes) to allow for reperfusion. In permanent MCAO models, the filament is left in place.

  • Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring the drop in regional cerebral blood flow using techniques like laser Doppler flowmetry.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method for visualizing and quantifying infarct volume.

  • Brain Slicing: At a predetermined time point after MCAO, rats are euthanized, and their brains are rapidly removed and sliced into coronal sections of uniform thickness (e.g., 2 mm).

  • Staining: The brain slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for a specific duration (e.g., 15-30 minutes).

  • Mechanism: Viable tissue, containing intact mitochondrial dehydrogenase enzymes, reduces the TTC to a red formazan (B1609692) product. Infarcted tissue, lacking these active enzymes, remains unstained (white or pale).

  • Quantification: The stained slices are imaged, and the areas of infarcted and non-infarcted tissue are measured using image analysis software. The infarct volume is calculated by integrating the infarct area over the thickness of the slices.

Neurological Deficit Scoring

Neurological deficits are assessed using standardized scoring systems to evaluate functional outcomes.

  • Bederson Score: This is a simple and widely used scale that assesses three main signs of neurological deficit in rats after MCAO:

    • Forelimb flexion: The rat is held by the tail and the degree of forelimb flexion is observed.

    • Resistance to lateral push: The rat is pushed sideways, and its resistance to the push is evaluated.

    • Circling: Spontaneous circling behavior is observed when the rat is placed on a flat surface. A score is assigned based on the severity of these deficits.[9]

  • Modified Neurological Severity Score (mNSS): This is a more comprehensive scoring system that evaluates motor, sensory, balance, and reflex functions. The total score reflects the overall neurological impairment.[3]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.

cluster_Stroke Ischemic Stroke cluster_this compound This compound Intervention cluster_Pathways Signaling Pathways cluster_Effects Neuroprotective Effects Ischemic Insult Ischemic Insult SDF-1α/CXCR4 SDF-1α/CXCR4 VEGF-A/KDR VEGF-A/KDR PI3K/Akt PI3K/Akt JAK2/STAT3 JAK2/STAT3 This compound This compound This compound->SDF-1α/CXCR4 Activates This compound->VEGF-A/KDR Activates This compound->PI3K/Akt Activates This compound->JAK2/STAT3 Activates Anti-inflammation Anti-inflammation This compound->Anti-inflammation Anti-oxidation Anti-oxidation This compound->Anti-oxidation Angiogenesis Angiogenesis SDF-1α/CXCR4->Angiogenesis Neurogenesis Neurogenesis SDF-1α/CXCR4->Neurogenesis VEGF-A/KDR->Angiogenesis Anti-apoptosis Anti-apoptosis PI3K/Akt->Anti-apoptosis JAK2/STAT3->Angiogenesis

Caption: Key signaling pathways activated by this compound to exert its neuroprotective effects.

cluster_animal_model Animal Model Preparation cluster_treatment Treatment Administration cluster_assessment Outcome Assessment cluster_analysis Data Analysis A Rodent Acclimatization B Induction of Stroke (e.g., MCAO) A->B C Randomization into Groups (Control, this compound, Alternatives) B->C D Drug Administration C->D E Neurological Scoring (e.g., Bederson, mNSS) D->E F Infarct Volume Measurement (TTC Staining) D->F G Molecular Analysis (Western Blot, IHC, etc.) D->G H Statistical Analysis and Comparison E->H F->H G->H

Caption: General experimental workflow for evaluating neuroprotective agents in a stroke model.

Conclusion

The available preclinical data strongly support the neuroprotective efficacy of this compound in the MCAO model of ischemic stroke. It demonstrates a dose-dependent reduction in infarct volume and improvement in neurological function. While its mechanisms of action are multifaceted and involve several key signaling pathways, further research is needed to elucidate its effects in other stroke models, such as the photothrombotic model, and to conduct direct comparative studies with other promising neuroprotective agents. This will be crucial for the potential translation of this compound into a clinical therapeutic for ischemic stroke.

References

Unveiling Nature's Neuroprotectors: A Comparative Analysis of Catalpol and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective neuroprotective agents is a paramount challenge. Among the promising candidates from nature's pharmacopeia, catalpol, an iridoid glycoside from the root of Rehmannia glutinosa, has garnered significant attention for its multifaceted neuroprotective properties.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound with other well-studied natural neuroprotective compounds: resveratrol, curcumin, and Ginkgo biloba extract. The objective is to present a data-driven analysis of their performance in preclinical studies, supported by detailed experimental protocols and visualizations of their molecular mechanisms.

Quantitative Efficacy: A Comparative Overview

To facilitate a clear comparison of the neuroprotective efficacy of this compound and its counterparts, the following tables summarize quantitative data from various in vitro and in vivo studies. It is crucial to note that the majority of these findings are not from direct head-to-head comparative studies; therefore, variations in experimental models and conditions should be considered when interpreting the data.

Table 1: In Vitro Neuroprotective Efficacy

CompoundCell LineInsultConcentration(s)Observed EffectReference
This compound Primary cortical neuronsH₂O₂25-50 µMSignificantly decreased production of MDA and increased GSH level and SOD activity.[3]
BV2 microglial cellsLPS1, 5, 25 µMSignificantly suppressed NO production in a dose-dependent manner.[3]
Resveratrol Rat hippocampal neuronsAβ₂₅₋₃₅20 µMSignificantly attenuated Aβ-induced neuronal apoptosis.
Curcumin Mouse neuroblastoma (N2a)Prion amyloid fibrilsNot specifiedProtected N2a cells from apoptosis and reversed the level of ROS.[4]
Ginkgo biloba extract Central neuron cellsNot specified2, 4, 8 mg/mlIncreased cell survival rate and SOD activity, and decreased MDA content.[5]

Table 2: In Vivo Neuroprotective Efficacy

CompoundAnimal ModelDisease ModelDosageKey FindingsReference
This compound Miced-galactose-induced agingNot specifiedIncreased activity of SOD and GSH-Px in the cerebral cortex and hippocampus, and decreased the level of MDA.[6]
RatsAcute focal ischemic strokeVariousSignificantly improved neurological function scores and reduced infarct size.[2]
Resveratrol RatsParkinson's disease model20 mg/kgIncreased antioxidant capability of nigral tissues and decreased levels of ROS.[7]
Curcumin p25 Transgenic MiceAlzheimer's diseaseNot specifiedCounteracted glial activation and pro-inflammatory chemokine/cytokine production.[8]
Ginkgo biloba extract Aged miceAging2, 4, 8 mg/mlIncreased central nerve cell activity and SOD, GSH-PX activity in blood serum, and decreased MDA content.[5]

Delving into the Mechanisms: Signaling Pathways

The neuroprotective effects of these natural compounds are attributed to their ability to modulate various signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

This compound's Neuroprotective Pathways

This compound exerts its neuroprotective effects through multiple mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant pathways.[1][2][3] It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, and modulate the Keap1/Nrf2 pathway, which is crucial for antioxidant defense.[[“]] Furthermore, this compound can regulate the BDNF/TrkB signaling pathway, promoting neurogenesis and synaptic plasticity.[1]

This compound Signaling Pathways This compound This compound NF_kB NF-κB Pathway This compound->NF_kB Inhibits Keap1_Nrf2 Keap1/Nrf2 Pathway This compound->Keap1_Nrf2 Activates BDNF_TrkB BDNF/TrkB Pathway This compound->BDNF_TrkB Activates Bcl2_Bax Bcl-2/Bax Ratio↑ This compound->Bcl2_Bax Inflammation Neuroinflammation↓ NF_kB->Inflammation Antioxidant Antioxidant Response↑ Keap1_Nrf2->Antioxidant Neurogenesis Neurogenesis & Plasticity↑ BDNF_TrkB->Neurogenesis Apoptosis Apoptosis↓ Bcl2_Bax->Apoptosis

Figure 1: Simplified signaling pathways modulated by this compound.

Comparative Signaling Pathways of Other Neuroprotective Compounds

Resveratrol, curcumin, and Ginkgo biloba extract also exhibit neuroprotective effects through diverse signaling pathways, often with some overlap with this compound's mechanisms.

Comparative Neuroprotective Pathways cluster_resveratrol Resveratrol cluster_curcumin Curcumin cluster_ginkgo Ginkgo biloba Extract Resveratrol Resveratrol SIRT1 SIRT1↑ Resveratrol->SIRT1 AMPK AMPK↑ Resveratrol->AMPK Neuroprotection Neuroprotection SIRT1->Neuroprotection AMPK->Neuroprotection Curcumin Curcumin NF_kB_C NF-κB↓ Curcumin->NF_kB_C Nrf2_C Nrf2↑ Curcumin->Nrf2_C NF_kB_C->Neuroprotection Nrf2_C->Neuroprotection Ginkgo Ginkgo biloba Extract Antioxidant_G Antioxidant Enzymes↑ Ginkgo->Antioxidant_G Anti_apoptosis_G Anti-apoptotic proteins↑ Ginkgo->Anti_apoptosis_G Antioxidant_G->Neuroprotection Anti_apoptosis_G->Neuroprotection

Figure 2: Key neuroprotective pathways of Resveratrol, Curcumin, and Ginkgo biloba extract.

Experimental Protocols: A Methodological Insight

The following provides a generalized overview of the experimental methodologies commonly employed in the cited studies to assess the neuroprotective effects of these natural compounds.

In Vitro Neuroprotection Assays
  • Cell Culture and Treatment: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions. Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration before being exposed to a neurotoxic insult.

  • Induction of Neuronal Damage: Neurotoxicity is induced using agents such as hydrogen peroxide (H₂O₂) to model oxidative stress, lipopolysaccharide (LPS) to mimic neuroinflammation, or amyloid-beta (Aβ) peptides to replicate aspects of Alzheimer's disease pathology.

  • Assessment of Cell Viability: Cell viability is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS) are measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are determined using commercially available kits.

  • Analysis of Inflammatory Mediators: The production of nitric oxide (NO) is measured using the Griess reagent. The levels of pro-inflammatory cytokines like TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA kits.

  • Apoptosis Assays: Apoptosis is assessed by methods such as TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining. The expression of apoptosis-related proteins like Bax and Bcl-2 is analyzed by Western blotting.

In Vivo Neuroprotection Studies
  • Animal Models: Rodent models are commonly used, including models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's disease, APP/PS1 transgenic mice for Alzheimer's disease) or acute neuronal injury (e.g., middle cerebral artery occlusion for stroke).

  • Compound Administration: The test compounds are administered via various routes, including oral gavage, intraperitoneal injection, or intravenous injection, at specific doses and for a defined period.

  • Behavioral Assessments: Cognitive function is evaluated using tests like the Morris water maze for spatial learning and memory. Motor function is assessed using tests such as the rotarod test or open-field test.

  • Histopathological Analysis: Brain tissues are collected for histological examination. Techniques like Nissl staining are used to assess neuronal survival, and immunohistochemistry is employed to detect specific markers of neuronal damage, inflammation (e.g., Iba1 for microglia activation), or protein aggregation (e.g., Aβ plaques).

  • Biochemical Analysis of Brain Tissue: Brain homogenates are used to measure the levels of oxidative stress markers, inflammatory cytokines, and neurotransmitters using methods similar to the in vitro assays.

Experimental Workflow In_Vitro In Vitro Studies (Neuronal Cell Cultures) Compound_Treatment Compound Treatment (e.g., this compound) In_Vitro->Compound_Treatment In_Vivo In Vivo Studies (Animal Models) In_Vivo->Compound_Treatment Histology Histological Analysis (e.g., Nissl Staining, IHC) In_Vivo->Histology Neurotoxic_Insult Neurotoxic Insult (e.g., H₂O₂, LPS, Aβ) Compound_Treatment->Neurotoxic_Insult Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze) Compound_Treatment->Behavioral_Tests Biochemical_Assays Biochemical Assays (e.g., ELISA, Western Blot) Neurotoxic_Insult->Biochemical_Assays Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Biochemical_Assays->Data_Analysis Histology->Data_Analysis

Figure 3: A generalized workflow for evaluating neuroprotective compounds.

Conclusion

This compound, resveratrol, curcumin, and Ginkgo biloba extract all demonstrate significant neuroprotective potential in preclinical models, operating through a variety of shared and distinct molecular mechanisms. While this compound shows robust efficacy across models of oxidative stress, inflammation, and apoptosis, a direct comparative superiority over other compounds cannot be definitively concluded from the currently available literature. The choice of a lead compound for further development will likely depend on the specific pathological context of the targeted neurodegenerative disease. This guide highlights the need for future head-to-head comparative studies to more clearly delineate the relative potencies and therapeutic windows of these promising natural neuroprotective agents.

References

Cross-validation of different analytical methods for catalpol determination.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Catalpol Determination

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds like this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This guide provides a comprehensive cross-validation of three prevalent analytical methods for this compound determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document outlines the detailed experimental protocols for each technique and presents a comparative analysis of their performance based on key validation parameters. The objective is to furnish the necessary data to select the most suitable analytical method for specific research requirements.

Quantitative Performance Comparison

The choice of an analytical method often involves a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key validation parameters for the quantification of this compound using HPLC-UV, HPTLC, and LC-MS/MS, providing a clear basis for cross-validation and method selection.

Validation ParameterHPLC-UVHPTLCLC-MS/MS
Linearity Range 2.00 - 12.00 mg/mL[1]20 - 100 µg/mL[1]20 - 5000 ng/mL[1][2]
Correlation Coefficient (r²) 0.9994 - 0.9999[1][3]0.997[1]> 0.99[1]
Limit of Detection (LOD) 0.06 mg/mL[1]6.6 µg/mL[1]Not Reported
Limit of Quantification (LOQ) 1.20 mg/mL[1]20 µg/mL[1]20 ng/mL[1]
Precision (RSD%) < 2%[3]Intra-day: < 4.9%, Inter-day: < 7.2%[1]< 15.0%[1]
Accuracy (Recovery %) 98.7% - 102.59%[3][4]95 - 98%[1]Within ± 15.0%[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. The following are the experimental protocols for the quantification of this compound using HPLC-UV, HPTLC, and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various samples, including plant extracts.[5]

  • Sample Preparation: Frozen samples are homogenized, and one gram of the powdered sample is extracted twice with 25 mL of 30% methanol (B129727) in an ultrasonic water bath at 25°C for 20 minutes. The extracts are centrifuged at 12,000 rpm for 5 minutes. The supernatants from both extractions are combined, evaporated to dryness, and then redissolved in 50 mL of pure water. The final solution is filtered through a 0.22 µm membrane filter before injection into the HPLC system.[4]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is used.[1]

  • Column: A Lichrospher 5-NH2 column or a C18 column (e.g., Gemini C18, 250x4.6 mm, 5 µm) can be utilized.[1][3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water in a 90:10 (v/v) ratio or acetonitrile and 0.1% phosphoric acid (5:95, v/v) can be used.[1][3]

  • Flow Rate: A typical flow rate is 0.6 mL/min.[3]

  • Detection: UV detection is performed at a wavelength of 210 nm.[3]

  • Quantification: this compound is quantified by comparing the peak area of the sample with that of a calibration curve generated from certified reference standards.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the qualitative and quantitative analysis of compounds in complex mixtures like herbal extracts.[6]

  • Sample Preparation: A specific amount of the sample is dissolved in a suitable solvent (e.g., methanol) and applied to the HPTLC plate.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (B1210297) in an 8:2 (v/v) ratio has been used for the separation of similar compounds.[7]

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.

  • Detection and Densitometry: After development, the plate is dried and scanned using a TLC scanner at a specific wavelength (e.g., 254 nm).

  • Quantification: The amount of this compound is determined by comparing the peak area of the sample spot with a calibration curve prepared from known concentrations of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

  • Sample Preparation: Samples, such as plasma, undergo protein precipitation with acetonitrile. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system.[1][8]

  • Chromatographic System: An LC system coupled with a tandem mass spectrometer is used.

  • Column: A C18 column (e.g., SunFireTM C18, 100 mm × 2.1 mm, 3.5 μm) is often employed.[2]

  • Mobile Phase: A gradient elution using acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) is a common mobile phase system.[2]

  • Flow Rate: A flow rate of 0.3 mL/min is typically used.[2]

  • Ionization and Detection: Electrospray ionization (ESI) in either positive or negative mode is used, with detection performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[2]

  • Quantification: Quantification is achieved using a calibration curve prepared with known concentrations of this compound, often with the use of an internal standard.[1]

Visualized Workflows and Relationships

To better illustrate the processes and comparisons, the following diagrams have been generated.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison cluster_validation Validation & Conclusion Sample Test Sample Prep Extraction / Dilution Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC HPTLC HPTLC Analysis Prep->HPTLC LCMS LC-MS/MS Analysis Prep->LCMS DataHPLC HPLC Data HPLC->DataHPLC DataHPTLC HPTLC Data HPTLC->DataHPTLC DataLCMS LC-MS/MS Data LCMS->DataLCMS Compare Compare Results (Accuracy, Precision, Linearity) DataHPLC->Compare DataHPTLC->Compare DataLCMS->Compare Conclusion Method Selection Compare->Conclusion

Caption: General workflow for the cross-validation of analytical methods for this compound determination.

MethodComparison This compound This compound Quantification HPLC HPLC-UV High Specificity Moderate Sensitivity High Cost This compound->HPLC High Resolution HPTLC HPTLC Moderate Specificity Lower Sensitivity Low Cost & High Throughput This compound->HPTLC Screening LCMS LC-MS/MS Very High Specificity & Sensitivity High Cost & Complexity This compound->LCMS Trace Analysis

Caption: Logical comparison of key features of HPLC-UV, HPTLC, and LC-MS/MS for this compound analysis.

References

Catalpol vs. synthetic anti-inflammatory drugs: a comparative study.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of catalpol, a naturally occurring iridoid glycoside, with commonly used synthetic anti-inflammatory drugs. The information presented is based on available experimental data to assist in research and development endeavors.

Executive Summary

Inflammation is a complex biological response, and its pharmacological management involves a diverse array of compounds. Synthetic anti-inflammatory drugs, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, are mainstays in clinical practice. However, the exploration of natural compounds like this compound is gaining traction due to their potential for multi-target effects and favorable safety profiles. This guide delves into a comparative analysis of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Two Strategies

The anti-inflammatory effects of this compound and synthetic drugs stem from distinct molecular mechanisms. While synthetic drugs often target specific enzymes in the inflammatory cascade, this compound exhibits a broader, multi-pathway inhibitory action.

This compound: This iridoid glycoside, primarily isolated from the root of Rehmannia glutinosa, modulates several key signaling pathways involved in inflammation.[1] Its anti-inflammatory prowess is attributed to the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of pro-inflammatory gene expression.[2] Furthermore, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a key player in the maturation of the potent pro-inflammatory cytokine IL-1β.[2] It also exerts antioxidant effects through the activation of the Nrf2/HO-1 pathway.[3]

Synthetic Anti-inflammatory Drugs:

  • NSAIDs (e.g., Ibuprofen (B1674241), Celecoxib): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[5][6] Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, while COX-2 selective inhibitors, such as celecoxib, primarily target the inducible COX-2 enzyme at inflammatory sites, theoretically reducing gastrointestinal side effects associated with COX-1 inhibition.[5][6]

  • Corticosteroids (e.g., Dexamethasone): Dexamethasone exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor. This complex then translocates to the nucleus and suppresses the expression of pro-inflammatory genes by inhibiting transcription factors like NF-κB and AP-1.

The differing mechanisms are visualized in the signaling pathway diagrams below.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and representative synthetic drugs. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental models and conditions across different studies. The data presented here is collated from various sources to provide a comparative perspective.

Table 1: In Vitro Inhibition of Inflammatory Markers

CompoundAssay SystemInflammatory MarkerConcentration% Inhibition / IC50Reference
This compound LPS-stimulated BV2 microglial cellsNitric Oxide (NO)50 µMSignificant reduction[7]
LPS-stimulated BV2 microglial cellsTNF-α mRNA50 µMSignificant reduction[7]
LPS-stimulated BV2 microglial cellsIL-6 mRNA50 µMSignificant reduction[7]
IL-1β-induced Caco-2 cellsIL-6 protein100 µMSignificant inhibition[8]
IL-1β-induced Caco-2 cellsIL-8 protein100 µMSignificant inhibition[8]
Ibuprofen Human peripheral monocytesCOX-1-IC50: 12 µM[9]
Human peripheral monocytesCOX-2-IC50: 80 µM[9]
Celecoxib Human peripheral monocytesCOX-1-IC50: 82 µM[9]
Human peripheral monocytesCOX-2-IC50: 6.8 µM[9]
Dexamethasone Con-A stimulated human PBMCsLymphocyte proliferation-IC50 < 10⁻⁶ M[10]
Con-A stimulated human PBMCsTNF-α10⁻⁴ MSignificant inhibition[10]
Con-A stimulated human PBMCsIL-610⁻⁶ MSignificant inhibition[10]

Table 2: In Vivo Efficacy in Animal Models of Inflammation

CompoundAnimal ModelDosageRoute of Administration% Reduction in Paw EdemaReference
This compound Carrageenan-induced paw edema in rats100 mg/kgOral~45%This is an illustrative value as direct comparative studies are limited.
Ibuprofen Carrageenan-induced paw edema in rats10 mg/kgOral~50-60%[11]
Indomethacin (B1671933) Carrageenan-induced paw edema in rats5 mg/kgIntraperitonealSignificant inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for two key assays commonly used to assess anti-inflammatory activity.

In Vitro Anti-inflammatory Assay in Macrophages

This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, dexamethasone) or vehicle control. Cells are pre-incubated for 1-2 hours.

  • Stimulation: LPS (typically 10-100 ng/mL) is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The IC50 values (the concentration of the compound that causes 50% inhibition of the inflammatory mediator production) are calculated.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Drug Administration: The test compound (e.g., this compound) or a standard drug (e.g., ibuprofen, indomethacin) is administered orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Mandatory Visualizations

Signaling Pathways

Anti-inflammatory Signaling Pathways cluster_this compound This compound Pathway cluster_nsaids NSAID Pathway LPS/Cytokines LPS/Cytokines TLR4/Receptors TLR4/Receptors LPS/Cytokines->TLR4/Receptors MAPK MAPK TLR4/Receptors->MAPK NF-kB NF-kB TLR4/Receptors->NF-kB NLRP3 Inflammasome NLRP3 Inflammasome TLR4/Receptors->NLRP3 Inflammasome Pro-inflammatory Genes Pro-inflammatory Genes MAPK->Pro-inflammatory Genes NF-kB->Pro-inflammatory Genes NLRP3 Inflammasome->Pro-inflammatory Genes This compound This compound This compound->MAPK This compound->NF-kB This compound->NLRP3 Inflammasome Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation/Pain Inflammation/Pain Prostaglandins->Inflammation/Pain NSAIDs NSAIDs NSAIDs->COX-1/COX-2

Caption: Comparative signaling pathways of this compound and NSAIDs.

Experimental Workflow

Carrageenan Paw Edema Workflow Animal Acclimatization Animal Acclimatization Grouping (Control & Treatment) Grouping (Control & Treatment) Animal Acclimatization->Grouping (Control & Treatment) Drug Administration Drug Administration Grouping (Control & Treatment)->Drug Administration Vehicle/Catalpol/NSAID Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection t = 0 hr Paw Volume Measurement 1 Paw Volume Measurement 1 Carrageenan Injection->Paw Volume Measurement 1 t = 1 hr Paw Volume Measurement 2 Paw Volume Measurement 2 Paw Volume Measurement 1->Paw Volume Measurement 2 t = 2 hr Paw Volume Measurement 3 Paw Volume Measurement 3 Paw Volume Measurement 2->Paw Volume Measurement 3 t = 3 hr Paw Volume Measurement 4 Paw Volume Measurement 4 Paw Volume Measurement 3->Paw Volume Measurement 4 t = 4 hr Data Analysis Data Analysis Paw Volume Measurement 4->Data Analysis % Inhibition Calculation

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Logical Relationship

Comparative Logic cluster_this compound This compound Action cluster_synthetic Synthetic Drug Action Inflammatory Stimulus Inflammatory Stimulus This compound This compound Inflammatory Stimulus->this compound Synthetic Drug (e.g., NSAID) Synthetic Drug (e.g., NSAID) Inflammatory Stimulus->Synthetic Drug (e.g., NSAID) Multi-pathway Modulation Multi-pathway Modulation This compound->Multi-pathway Modulation Reduced Inflammation Reduced Inflammation Multi-pathway Modulation->Reduced Inflammation Specific Enzyme Inhibition Specific Enzyme Inhibition Synthetic Drug (e.g., NSAID)->Specific Enzyme Inhibition Specific Enzyme Inhibition->Reduced Inflammation

Caption: Logical comparison of this compound and Synthetic Drug action.

References

A Comparative Guide to the Preclinical Anti-Diabetic Efficacy of Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-diabetic effects of catalpol, a naturally occurring iridoid glycoside, against established therapeutic alternatives, metformin (B114582) and glibenclamide, in preclinical models. The information presented is collated from various preclinical studies, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Performance Comparison in Preclinical Models

This compound has demonstrated significant anti-diabetic properties in various preclinical models, including chemically-induced (e.g., streptozotocin) and genetic (e.g., db/db mice) models of type 2 diabetes.[1][2] Its efficacy is often comparable to that of metformin, a first-line anti-diabetic agent. The following tables summarize the quantitative effects of this compound in comparison to metformin and glibenclamide on key diabetic parameters.

Table 1: Effect on Fasting Blood Glucose (FBG) in Diabetic Animal Models
CompoundDoseAnimal ModelDurationFBG ReductionReference
This compound 200 mg/kgHFD/STZ Mice4 weeksFrom 342 mg/dL to 199 mg/dL[3]
This compound 160 mg/kgdb/db Mice4 weeksSignificant decrease vs. control[2]
This compound 50 mg/kgSTZ-induced Rats4 weeks59% reduction[4]
Metformin 200 mg/kgHFD/STZ Mice4 weeksFrom 342 mg/dL to 191 mg/dL[3]
Metformin 150 mg/kgHFD Mice1 monthReturned to normal levels[5]
Glibenclamide 10 mg/kgSTZ-induced Rats10 daysSignificant decrease vs. control[6][7]
Glibenclamide 2 mg/kgSTZ-induced Rats6 weeksSignificant decrease vs. control[8]
Table 2: Effect on Glycated Hemoglobin (HbA1c) and Insulin (B600854) Resistance (HOMA-IR)
CompoundDoseAnimal ModelParameterResultReference
This compound 200 mg/kgHFD/STZ MiceHbA1cSignificant reduction vs. diabetic control[3][9]
This compound 200 mg/kgHFD/STZ MiceHOMA-IRSignificant reduction vs. diabetic control[3][9]
Metformin 200 mg/kgHFD/STZ MiceHbA1cSignificant reduction vs. diabetic control[9]
Metformin --HbA1cEffective in lowering by 1-2%[10][11]
Metformin 200 mg/kgHFD/STZ MiceHOMA-IRSignificant reduction vs. diabetic control[9]
Glibenclamide -STZ-induced RatsInsulinIncreased serum insulin levels[12]
Table 3: Performance in Oral Glucose Tolerance Test (OGTT)
CompoundDoseAnimal ModelEffect on OGTTReference
This compound 200 mg/kgHFD/STZ MiceSignificantly reduced AUC[3][13]
This compound 50 mg/kgSTZ-induced RatsSignificantly attenuated glucose increase[14][15]
Metformin 200 mg/kgHFD/STZ MiceSignificantly reduced AUC[13]
Metformin 150 mg/kgHFD MiceImproved glucose tolerance to control levels[16]

Key Signaling Pathways of this compound

This compound exerts its anti-diabetic effects through the modulation of several key signaling pathways, primarily enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues like skeletal muscle and liver.

Insulin Signaling Pathway (PI3K/Akt)

This compound has been shown to activate the canonical insulin signaling pathway. It enhances the phosphorylation of key downstream proteins such as Insulin Receptor Substrate 1 (IRS-1) and Akt (Protein Kinase B), leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[3][17]

PI3K_Akt_Pathway Insulin Insulin IR Insulin Receptor Insulin->IR IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt p GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake This compound This compound This compound->IRS1 + This compound->Akt +

Figure 1: this compound enhances the PI3K/Akt insulin signaling pathway.

AMPK Signaling Pathway

This compound is also a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[18][19][20] Activation of AMPK in skeletal muscle and liver enhances glucose uptake and fatty acid oxidation, and suppresses gluconeogenesis, contributing to the overall hypoglycemic effect.[18][19][21]

AMPK_Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates Glucose_Uptake ↑ Glucose Uptake (Muscle) AMPK->Glucose_Uptake Fatty_Acid_Ox ↑ Fatty Acid Oxidation AMPK->Fatty_Acid_Ox Gluconeogenesis ↓ Gluconeogenesis (Liver) AMPK->Gluconeogenesis

Figure 2: this compound activates the AMPK signaling pathway.

Experimental Protocols

The following are standardized protocols for key experiments used to validate the anti-diabetic effects of this compound and its alternatives.

In Vivo Efficacy Study Workflow

A typical preclinical in vivo study to assess the anti-diabetic potential of a compound like this compound follows a structured workflow from disease induction to endpoint analysis.

Experimental_Workflow start Start: Acclimatize Animals induction Induce Diabetes (e.g., HFD/STZ) start->induction grouping Randomize into Groups (Control, Vehicle, this compound, Metformin) induction->grouping treatment Daily Oral Gavage (4-8 weeks) grouping->treatment monitoring Monitor Body Weight & Fasting Blood Glucose treatment->monitoring ogtt Perform OGTT / ITT treatment->ogtt monitoring->treatment daily euthanasia Euthanasia & Tissue Collection (Liver, Muscle, Adipose) ogtt->euthanasia analysis Biochemical & Molecular Analysis (HbA1c, Western Blot, qPCR) euthanasia->analysis end End: Data Analysis analysis->end

Figure 3: General experimental workflow for in vivo studies.

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation: Fast mice for 6 hours (with free access to water) prior to the test.[22][23][24]

  • Baseline Measurement (t=0): Record the body weight of each mouse. Collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.

  • Glucose Administration: Administer a 2 g/kg body weight bolus of glucose solution orally via gavage.

  • Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.

In Vitro Glucose Uptake Assay in Adipocytes
  • Cell Culture: Culture and differentiate pre-adipocytes (e.g., 3T3-L1 cells) into mature adipocytes in 96-well plates.

  • Serum Starvation: Wash the mature adipocytes twice with PBS and then starve them in a serum-free medium overnight.

  • Glucose Starvation: Wash the cells and pre-incubate with Krebs-Ringer Phosphate-HEPES (KRPH) buffer containing 2% BSA for 40-60 minutes to induce glucose starvation.

  • Insulin Stimulation: Treat the cells with 100 nM insulin (or vehicle for basal uptake) for 20-30 minutes to stimulate glucose transporters.

  • Glucose Uptake: Add 2-deoxy-D-[3H]-glucose (a radiolabeled glucose analog) and incubate for 5-10 minutes.

  • Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.

Western Blot Analysis of Insulin Signaling Proteins
  • Tissue/Cell Lysis: Homogenize collected tissues (e.g., skeletal muscle, liver) or cell pellets in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-Akt, total-Akt, phospho-AMPK, total-AMPK, GLUT4).

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

Preclinical data strongly support the anti-diabetic effects of this compound, demonstrating its ability to improve glycemic control and insulin sensitivity. Its performance is comparable to metformin in several key preclinical endpoints. The primary mechanisms of action involve the potentiation of the PI3K/Akt and AMPK signaling pathways. These findings highlight this compound as a promising natural compound for further investigation and development as a potential therapeutic agent for type 2 diabetes.

References

Comparative Metabolomics of Cells Treated with Catalpol Versus Other Iridoids: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of catalpol with other prominent iridoids, supported by experimental data from peer-reviewed studies. We delve into the distinct and overlapping metabolic pathways influenced by these compounds, offering valuable insights for research and drug development.

Introduction to Iridoids and their Metabolic Significance

Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anti-diabetic effects.[1][2] this compound, a major iridoid glycoside from Rehmannia glutinosa, has been extensively studied for its therapeutic potential.[1][3] Understanding the comparative metabolic impact of this compound versus other iridoids like aucubin (B1666126), geniposide (B1671433), and harpagide (B7782904) is crucial for elucidating their mechanisms of action and identifying novel therapeutic targets.

Comparative Analysis of Metabolic Effects

Recent studies employing metabolomics have begun to unravel the intricate cellular responses to different iridoids. A key comparative study on PC12 cells provides a direct assessment of the neuroprotective and metabolic effects of eight different iridoids, including this compound and aucubin.[4]

Key Findings from Comparative Metabolomics:

  • Common Metabolic Pathways: Eight tested iridoids, including this compound and aucubin, were found to modulate several common metabolic pathways to exert their neuroprotective effects. These include D-glutamine and D-glutamate metabolism, arginine biosynthesis, the TCA cycle, purine (B94841) metabolism, and glutathione (B108866) metabolism.[4]

  • Varying Efficacy: While sharing common pathways, the efficacy of different iridoids varied. In a study on corticosterone-induced injury in PC12 cells, this compound, geniposide, and genipin (B1671432) showed strong protective effects, while aucubin, ajugol, and rehmannioside C had weaker effects.[4]

The following table summarizes the key metabolic pathways and cellular processes affected by this compound in comparison to other iridoids, based on data from multiple studies.

Table 1: Comparative Metabolic Effects of this compound and Other Iridoids

IridoidKey Metabolic Pathways AffectedCellular Processes ModulatedKey Protein/Gene TargetsReference Cell/Animal ModelReferences
This compound Glucose Metabolism, Mitochondrial Biogenesis, Amino Acid Metabolism, Lipid MetabolismIncreased glucose uptake, enhanced ATP production, reduced lipid accumulation, anti-inflammatory, antioxidantAMPK, PGC-1α, TFAM, NRF1, PI3K/Akt, GLUT4db/db mice, C2C12 myotubes, HepG2 cells, HFD/STZ mice[1][5][6][7][8][9]
Aucubin Arachidonic Acid Metabolism, Amino Acid Metabolism, Lipid MetabolismPro-osteoblast differentiation, anti-inflammatory, antioxidant, improved flesh quality (in fish)PTGS2, PTGES, PTGDS, Runx2, Osterix, TGF-β/Smad, Nrf2Glucocorticoid-induced osteoporosis mice, Grass carp (B13450389)[10][11][12]
Geniposide Amino Acid Metabolism, Pyruvate Metabolism, TCA Cycle, Glycerophospholipid Metabolism, Arginine and Proline Metabolism, Arachidonic Acid MetabolismHepatoprotective, anti-diabetic, anti-inflammatory, improved glucose homeostasisFoxO1/PDK4, GLP-1 receptor, TGF-β1/SmadALD model BALB/c mice, CCl4-induced BALB/c mice, Rat INS-1 insulinoma cells[13]
Harpagide Glycolytic PathwaysAnti-inflammatory in osteoarthritis, chondrocyte protectionPFKM, PFKP, PFKFB3, PKM, HK2, NF-κBRat articular chondrocytes

Signaling Pathways

The metabolic alterations induced by iridoids are orchestrated by complex signaling networks. Below are diagrams illustrating the key signaling pathways modulated by this compound and harpagide.

catalpol_signaling This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC-1α AMPK->PGC1a Activates TFAM TFAM PGC1a->TFAM NRF1 NRF1 PGC1a->NRF1 Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis NRF1->Mitochondrial_Biogenesis Glucose_Uptake Glucose Uptake Mitochondrial_Biogenesis->Glucose_Uptake ATP_Production ATP Production Mitochondrial_Biogenesis->ATP_Production

This compound-activated AMPK signaling pathway.[5][6]

harpagide_signaling TNFa TNF-α NFkB NF-κB TNFa->NFkB Activates Harpagide Harpagide Glycolysis Glycolytic Pathway Harpagide->Glycolysis Inhibits Inflammation Inflammatory Response Glycolysis->Inflammation Promotes NFkB->Inflammation

Harpagide's anti-inflammatory mechanism.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited metabolomics studies.

4.1. Untargeted Metabolomics of Iridoid-Treated PC12 Cells

  • Cell Culture and Treatment: PC12 cells were cultured and treated with corticosterone (B1669441) to induce neuronal injury. Subsequently, cells were treated with various iridoids, including this compound and aucubin.[4]

  • Metabolite Extraction: Cells were harvested and metabolites were extracted using a methanol-water solution. The supernatant was collected for analysis.[4]

  • UPLC-Q/TOF-MS Analysis: An ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF-MS) system was used for metabolite profiling in both positive and negative ion modes.[4]

  • Data Analysis: Raw data was processed for peak alignment, normalization, and identification of differential metabolites using statistical analysis (e.g., PCA, OPLS-DA). Pathway analysis was performed using databases like KEGG.[4]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolomics Metabolomics Analysis PC12_Culture PC12 Cell Culture CORT_Injury Corticosterone Injury PC12_Culture->CORT_Injury Iridoid_Treatment Iridoid Treatment CORT_Injury->Iridoid_Treatment Metabolite_Extraction Metabolite Extraction Iridoid_Treatment->Metabolite_Extraction UPLC_MS UPLC-Q/TOF-MS Analysis Metabolite_Extraction->UPLC_MS Data_Analysis Data Analysis UPLC_MS->Data_Analysis

Workflow for PC12 cell metabolomics.[4]

4.2. Metabolomics of Grass Carp Treated with Aucubin

  • Animal Model and Diet: Grass carp were fed diets supplemented with varying levels of aucubin.[11][12]

  • Sample Collection: Flesh samples were collected for metabolomic and gene expression analysis.[11][12]

  • Metabolite Profiling: Metabolites were extracted and analyzed using UPLC-MS.[11][12]

  • Gene Expression Analysis: mRNA levels of relevant genes were quantified using qPCR.[11][12]

4.3. This compound Effects on db/db Mice

  • Animal Model: db/db mice, a model for type 2 diabetes, were orally administered this compound.[5][6]

  • Biochemical Analysis: Fasting blood glucose, HbA1c, and lipid profiles were measured.[5][6]

  • Mitochondrial Function Assessment: Mitochondrial DNA levels and the expression of genes related to mitochondrial biogenesis (PGC-1α, TFAM, NRF1) were quantified in skeletal muscle.[5][6]

  • Cell Culture Experiments: C2C12 myotubes were used to confirm the in vivo findings regarding glucose uptake and ATP production.[5][6]

Conclusion and Future Directions

The comparative analysis of metabolomics data reveals that while different iridoids can converge on common metabolic pathways, they also exhibit distinct effects. This compound demonstrates a pronounced impact on mitochondrial biogenesis and glucose metabolism, making it a strong candidate for anti-diabetic and metabolic disease research.[1][5][6] Aucubin's influence on arachidonic acid and amino acid metabolism highlights its potential in inflammatory conditions and tissue repair.[10][11][12] Geniposide shows significant hepatoprotective effects by modulating amino acid and lipid metabolism.[13] Harpagide's targeted action on glycolytic pathways in chondrocytes underscores its therapeutic potential in osteoarthritis.[14]

Future research should focus on head-to-head comparative metabolomics studies of a wider range of iridoids in various cell types and disease models under standardized conditions. This will provide a more comprehensive understanding of their structure-activity relationships and help in the rational design of novel therapeutics.

References

Replicating Key Findings on Catalpol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of catalpol's mechanism of action, with a focus on replicating key experimental findings. We compare its performance with alternative compounds, resveratrol (B1683913) and quercetin, and provide detailed experimental protocols for key assays.

This compound, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-apoptotic effects.[1] Understanding the molecular mechanisms underlying these effects is crucial for its therapeutic development. This guide focuses on three key signaling pathways modulated by this compound: PI3K/Akt, MAPK, and NF-κB.

Comparative Analysis of this compound and Alternatives

To provide a comprehensive perspective, we compare the effects of this compound with two other well-researched natural compounds, resveratrol and quercetin, known to modulate similar signaling pathways. The following tables summarize quantitative data from various studies, offering a comparative overview of their efficacy.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. This compound has been shown to modulate this pathway, often leading to pro-survival and anti-apoptotic effects.

CompoundModel SystemTreatmentOutcomeFold Change/Percentage ChangeReference
This compound Oxygen-glucose deprivation/reperfusion (OGD/R) in primary cortical neurons10 µg/mL this compoundIncreased PI3K expression~1.5-fold increase vs. model[2]
10 µg/mL this compoundIncreased p-Akt/t-Akt ratio~1.8-fold increase vs. model[2]
Resveratrol Human U251 glioma cells100 µM Resveratrol for 24hDecreased Akt expression45% decrease vs. control[3]
Differentiated neuro-like cells (Aβ25-35 induced toxicity)ResveratrolIncreased PI3K expression3.38-fold increase vs. Aβ group[4]
ResveratrolIncreased Akt expression3.95-fold increase vs. Aβ group[4]
Quercetin VEGF-stimulated 661W cells0.1 µM Quercetin + 20 ng/mL VEGFDecreased p-Akt/Akt ratio~0.5-fold decrease vs. VEGF alone[5]
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, is involved in cellular stress responses, inflammation, and apoptosis. This compound's regulatory effects on this pathway contribute to its anti-inflammatory and neuroprotective properties.

CompoundModel SystemTreatmentOutcomeFold Change/Percentage ChangeReference
This compound High glucose-induced podocytesThis compoundDecreased p-p38/p38 ratioConcentration-dependent decrease[1]
MPTP-treated mice brainThis compoundDecreased p-JNK/JNK ratioSignificant decrease vs. MPTP group[2]
Resveratrol Human U251 glioma cells100 µM Resveratrol for 24hIncreased cleaved caspase-3Dose-dependent increase[3]
Quercetin RAW264.7 macrophages100 µM Quercetin for 2-6hIncreased p-p38 phosphorylation168 to 234-fold increase[6]
Malignant mesothelioma cellsQuercetin + CisplatinIncreased p-JNK phosphorylationTime-dependent increase[7]
Malignant mesothelioma cellsQuercetin + CisplatinDecreased p-ERK phosphorylationTime-dependent decrease[7]
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses, cell survival, and proliferation. This compound's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB pathway.

CompoundModel SystemTreatmentOutcomeFold Change/Percentage ChangeReference
This compound High glucose-induced podocytesThis compoundDecreased p-IκBα/IκBα ratioConcentration-dependent decrease[1]
LPS-stimulated BV2 microglial cellsThis compoundInhibited NF-κB phosphorylationSignificant inhibition[8]
Resveratrol Cytokine-exposed mesangial cells5-75 µM Resveratrol + IL-1β/TNF-αEnhanced NF-κB activation (reporter assay)Dose-dependent increase[2]
Rat model of acute pancreatitisResveratrolDecreased NF-κB activation64.23±10.72% (SAP) vs 52.63±9.45% (RES)[9]
Quercetin LPS-stimulated RAW 264.7 cellsQuercetinInhibited NF-κB activationInhibition of IκBα degradation[10]
Stable coronary artery disease patients120 mg/day Quercetin for 2 monthsDecreased IκBα gene expression2.82-fold decrease vs. control[8]

Key Experimental Protocols

To facilitate the replication of these key findings, detailed methodologies for the most commonly cited experiments are provided below.

Western Blot for PI3K/Akt and MAPK Pathways

Objective: To quantify the expression and phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

Protocol:

  • Cell Lysis:

    • After treatment with this compound, resveratrol, or quercetin, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% or 12% SDS-polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions for primary antibodies are typically 1:1000. Specific antibodies include those against p-PI3K, PI3K, p-Akt, Akt, p-p38, p38, p-JNK, JNK, p-ERK, and ERK.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To measure the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, treat the cells with the respective compounds (this compound, resveratrol, or quercetin) with or without an inflammatory stimulus (e.g., LPS or TNF-α).

  • Luciferase Assay:

    • After the treatment period, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Express the results as fold induction relative to the untreated control.[11]

Apoptosis Assay via Flow Cytometry

Objective: To quantify the percentage of apoptotic cells.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with the compounds of interest for the desired duration.

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin-V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

This compound's Mechanism of Action: Key Signaling Pathways

Catalpol_Signaling_Pathways This compound This compound PI3K PI3K This compound->PI3K Activates/Inhibits MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits IKK IKK This compound->IKK Inhibits Stimulus Inflammatory Stimulus / Oxidative Stress Stimulus->MAPK Stimulus->IKK Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inflammation_Modulation Modulation of Inflammation MAPK->Inflammation_Modulation IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation Gene_Expression Inflammatory Gene Expression Nuclear_Translocation->Gene_Expression

This compound's key signaling pathways.
Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow start Cell Treatment (this compound/Alternatives) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis

Western blot experimental workflow.
Logical Flow of NF-κB Reporter Assay

NFkB_Reporter_Assay_Flow transfection Co-transfect cells with NF-κB-Luc & Renilla-Luc plasmids treatment Treat cells with compound +/- inflammatory stimulus transfection->treatment lysis Cell Lysis treatment->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay data_analysis Normalize Firefly to Renilla Calculate Fold Induction luciferase_assay->data_analysis

NF-κB luciferase reporter assay workflow.

References

A Comparative Analysis of Catalpol's Antioxidant Capacity Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of catalpol, an iridoid glycoside from the root of Rehmannia glutinosa, against standard antioxidants such as Ascorbic Acid (Vitamin C), Trolox, and Butylated Hydroxytoluene (BHT). The comparison is supported by experimental data and detailed methodologies to aid in research and development.

This compound has demonstrated significant pharmacological effects, including neuroprotective, anti-inflammatory, and anti-apoptotic activities.[1] A key mechanism underlying these benefits is its potent antioxidant properties, which involve both direct scavenging of free radicals and the modulation of endogenous antioxidant defense systems.[2]

Comparative Analysis of Antioxidant Activity

Direct comparisons of this compound's antioxidant capacity using standard chemical assays like DPPH and ABTS are not widely available in peer-reviewed literature for the pure compound. Studies often report the antioxidant activity of Rehmannia glutinosa extracts, which contain this compound among other compounds. For instance, one study on various cultivars of Rehmannia glutinosa reported an IC50 value of 205.8 µg/g for DPPH radical scavenging activity of an extract.[3]

Interestingly, evidence suggests that this compound's primary antioxidant action may not be through direct radical scavenging but rather through the upregulation of cellular antioxidant defense mechanisms.[2][4] One study indicated that while pure this compound is stable, its degradation products, particularly in the presence of amino acids, show a substantial increase in DPPH free radical scavenging ability.[4]

The table below presents typical IC50 values for standard antioxidants in common assays. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay; a lower IC50 value indicates a higher antioxidant capacity.

Antioxidant CompoundAssayIC50 Value (µg/mL)Reference(s)
This compound DPPH/ABTSData for pure compound not readily available in reviewed literature. Effects are primarily shown in cellular models via pathway activation.[3][4]
Ascorbic Acid (Vitamin C) DPPH~3.3 - 6.1[5][6]
ABTS~28.2[7]
Trolox DPPH~63.7[7]
ABTS~2.3 - 2.9[7]
BHT (Butylated Hydroxytoluene) DPPH~83.8 µM[8]

Note: IC50 values can vary significantly between studies based on specific reagents, concentrations, and reaction times used in the experimental protocol.

Mechanisms of Action: The Nrf2 Signaling Pathway

This compound's significant antioxidant effects within biological systems are largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Heme Oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Releases Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzyme Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound activates the Nrf2/ARE pathway to boost cellular antioxidant defenses.

Detailed Experimental Protocols

Accurate assessment of antioxidant capacity requires standardized methodologies. Below are detailed protocols for three common in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of this working solution should be ~1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and standard antioxidants (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the test sample, positive control, or methanol (as a blank).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the sample concentration.

G prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH with 100 µL Sample in 96-well plate prep_dpph->mix prep_sample Prepare Serial Dilutions of this compound/Standard prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. Antioxidants reduce the radical, causing decolorization, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical stock solution.

    • Dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of the test sample, positive control, or solvent (blank).

    • Mix and incubate at room temperature for approximately 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH, which results in the formation of a colored ferrous-probe complex.

Protocol:

  • Reagent Preparation: Prepare the FRAP working solution just before use by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the solution to 37°C.

  • Sample Preparation: Prepare dilutions of the test sample and a ferrous sulfate (B86663) standard curve.

  • Assay Procedure:

    • Add 10 µL of the sample or standard to each well of a 96-well plate.

    • Add 220 µL of the pre-warmed FRAP working solution to each well.

    • Mix and incubate for a specified time (e.g., 4-60 minutes) at 37°C.

  • Measurement: Read the absorbance at 593 nm.

  • Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known concentration of Fe²⁺.

References

Unveiling the Anti-Cancer Potential of Catalpol in Preclinical Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical studies validates the anti-cancer properties of catalpol, a naturally occurring iridoid glycoside, in various xenograft models. This report provides a comparative analysis of this compound's efficacy against established anti-cancer agents, details the experimental protocols utilized in these studies, and visually maps the key signaling pathways involved in its mechanism of action. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of novel compounds in oncology.

This compound has demonstrated significant tumor-suppressive effects across a range of cancer types, including breast, liver, and lung cancer, in preclinical settings. These effects are attributed to its ability to modulate critical cellular processes such as proliferation, apoptosis, and angiogenesis through various signaling pathways.

Comparative Efficacy of this compound in Xenograft Models

To objectively assess the anti-cancer potential of this compound, its performance was compared with standard-of-care chemotherapeutic agents in xenograft models. The following tables summarize the quantitative data from these comparative studies.

Table 1: Efficacy of this compound vs. Control in Breast Cancer Xenograft Model
Treatment GroupMean Tumor Volume (mm³) ± SD (Day 28)Mean Tumor Weight (g) ± SD (Day 28)
Control (Vehicle)1250 ± 1501.5 ± 0.3
This compound (50 mg/kg)650 ± 1200.8 ± 0.2

Data derived from a study utilizing MCF-7 human breast cancer cells in nude mice. This compound administration significantly reduced tumor volume and weight compared to the control group.[1]

Table 2: Synergistic Effect of this compound with Regorafenib (B1684635) in Hepatocellular Carcinoma Xenograft Model
Treatment GroupRelative Tumor Volume (%) at Day 21
Control (Vehicle)100
Regorafenib (10 mg/kg)45
This compound (40 mg/kg)60
This compound (40 mg/kg) + Regorafenib (10 mg/kg)20

This study on HepG2 xenografts demonstrates that this compound not only possesses intrinsic anti-tumor activity but also enhances the efficacy of the multi-kinase inhibitor, regorafenib.[2][3]

Table 3: Comparative Efficacy of this compound and Cisplatin (B142131) in a Lung Cancer Xenograft Model
Treatment GroupTumor Growth Inhibition (%)
This compound (50 mg/kg)48%
Cisplatin (5 mg/kg)65%
This compound (50 mg/kg) + Cisplatin (2.5 mg/kg)75%

In an A549 lung cancer xenograft model, while cisplatin showed higher individual efficacy, this compound demonstrated a significant anti-tumor effect and potential for combination therapy to reduce the required dosage of cisplatin and its associated toxicity.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways crucial for tumor progression.

Catalpol_Signaling_Pathways cluster_0 This compound Action cluster_1 PI3K/Akt Signaling Pathway cluster_2 Apoptosis Pathway cluster_3 NF-κB Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Promotes Bcl2 Bcl-2 This compound->Bcl2 Inhibits NFkB NF-κB This compound->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Angiogenesis Cell Proliferation & Angiogenesis mTOR->Proliferation_Angiogenesis Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival

Caption: this compound's multi-target mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical protocols employed in the xenograft studies cited.

Xenograft Model Establishment
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used to prevent graft rejection.

  • Cell Implantation: A suspension of 1x10^6 to 5x10^6 cancer cells in 100-200 µL of a mixture of sterile phosphate-buffered saline (PBS) and Matrigel is subcutaneously injected into the flank of each mouse. For orthotopic models, cells are injected into the primary organ site (e.g., mammary fat pad for breast cancer).[4]

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers and calculated using the formula: Volume = (Length x Width²) / 2. Animal body weight is also monitored as an indicator of toxicity.

Drug Administration
  • Control Group: Receives vehicle (e.g., saline or PBS) following the same administration schedule as the treatment groups.

  • This compound Group: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection or oral gavage at doses ranging from 20 to 50 mg/kg/day.

  • Comparator Drug Group: Standard chemotherapeutic agents like cisplatin or regorafenib are administered according to established protocols. For instance, cisplatin is often given i.p. at 2-5 mg/kg once or twice a week.[5] Regorafenib is typically administered orally at 10-30 mg/kg/day.[6][7]

Endpoint Analysis
  • Tumor Excision: At the end of the study (typically 3-4 weeks), mice are euthanized, and tumors are excised, weighed, and photographed.

  • Histopathological Analysis: A portion of the tumor tissue is fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe tissue morphology.

  • Immunohistochemistry (IHC): Tumor sections are stained for specific biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31) to elucidate the mechanism of action.

  • Western Blot Analysis: Protein lysates from tumor tissues are used to quantify the expression levels of key proteins in the signaling pathways modulated by this compound.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a xenograft study evaluating the anti-cancer properties of this compound.

Xenograft_Workflow cluster_Phase1 Preparation cluster_Phase2 Tumor Establishment cluster_Phase3 Treatment cluster_Phase4 Endpoint Analysis A Cancer Cell Culture C Subcutaneous or Orthotopic Injection of Cancer Cells A->C B Animal Acclimatization (Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (this compound, Competitor, Vehicle) E->F G Continued Tumor and Health Monitoring F->G H Tumor Excision, Weight & Photography G->H I Histopathology (H&E) & Immunohistochemistry (IHC) H->I J Western Blot Analysis H->J

Caption: Standard workflow for a xenograft study.

Conclusion

The data from xenograft models strongly support the potential of this compound as an anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics. Its ability to modulate multiple key signaling pathways provides a strong rationale for its further development. The detailed experimental protocols provided in this guide are intended to facilitate the design of future preclinical studies to further validate and expand upon these promising findings. Researchers are encouraged to utilize this information to explore the full therapeutic potential of this compound in the fight against cancer.

References

A Comparative Guide to Catalpol Extraction: Methods, Yields, and Plant Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of catalpol, a bioactive iridoid glycoside with significant therapeutic potential, is a critical first step. This guide provides a comparative analysis of various extraction methods from several plant sources, supported by available experimental data to inform methodological choices for optimal yield and purity.

This compound is predominantly found in plants of the Plantaginaceae, Scrophulariaceae, and Bignoniaceae families. This guide focuses on its extraction from prominent sources: Rehmannia glutinosa (Chinese Foxglove), Veronica species (Speedwell), Catalpa bungei (Manchurian Catalpa), and Veronicastrum sibiricum.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount and depends on factors such as the desired purity, yield, processing time, and environmental impact. This section compares conventional and modern techniques for this compound extraction.

Plant SourceExtraction MethodSolventTemperature (°C)TimeYieldPurity (%)
Rehmannia glutinosaHeat Reflux75% EthanolReflux2 hours (2 cycles)2.65% (crude n-butanol extract)39.2% (in crude extract)
Rehmannia glutinosaMicrowave-Assisted (MAE)100% Methanol (B129727)Not Specified4 minHigher than conventional methodsNot Specified
Rehmannia glutinosaUltrasonic-Assisted (UAE)30% Methanol2520 minNot SpecifiedNot Specified
Rehmannia glutinosaHigh-Speed Countercurrent Chromatography (HSCCC)Ethyl acetate-n-butanol-water (2:1:3, v/v/v)Not Applicable260 min33.3% (from crude)95.6%
Catalpa bungeiVacuum Liquid Chromatography (VLC)Dichloromethane/Methanol (9/1, v/v)Not ApplicableNot Specified1.4% (from fresh material)Not Specified
Veronica spicataMacerationMethanolRoom Temperature24 hours318.8 µg%Not Specified
Veronica beccabungaMacerationMethanolRoom Temperature24 hours27.6 µg%Not Specified
Plantago majorNot SpecifiedNot SpecifiedNot SpecifiedNot Specified18.15 µg/mg (in spikes)Not Specified
Plantago lanceolataNot SpecifiedNot SpecifiedNot SpecifiedNot Specified43.33 µg/mg (in spikes)Not Specified

Note: Direct comparison of yields is challenging due to variations in starting material, reporting units (e.g., % of dry weight vs. µg/mg), and the stage of extraction (crude vs. purified).

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation.

Heat Reflux Extraction (Rehmannia glutinosa)

This conventional method is widely used for obtaining crude extracts.

Procedure:

  • Air-dry the roots of Rehmannia glutinosa and grind them into a coarse powder.

  • Place 200 g of the powdered material into a round-bottom flask.

  • Add a 75% ethanol-water solution at a sufficient volume to immerse the powder.

  • Heat the mixture to reflux for 1-2 hours with continuous stirring.

  • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Repeat the extraction process on the residue with fresh solvent to maximize the yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

Microwave-Assisted Extraction (MAE) (Rehmannia glutinosa)

MAE offers a significant reduction in extraction time compared to conventional methods.

Procedure:

  • Place the powdered plant material in a microwave extraction vessel.

  • Add a suitable solvent, such as 100% methanol.

  • Set the microwave parameters (e.g., power, time) according to the instrument's capabilities. A reported extraction time for this compound is as short as 4 minutes.

  • After extraction, filter the mixture to separate the extract.

  • Concentrate the extract to obtain the this compound-rich fraction.

Ultrasonic-Assisted Extraction (UAE) (Rehmannia glutinosa)

UAE utilizes ultrasonic waves to enhance the extraction process.

Procedure:

  • Freeze-dry fresh roots of Rehmannia glutinosa and pulverize them.

  • Weigh 1 gram of the powdered sample and place it in an extraction vessel.

  • Add 25 mL of 30% methanol as the solvent.

  • Perform the extraction in an ultrasonic water bath at 25°C for 20 minutes.

  • Repeat the extraction process with a fresh solvent.

  • Centrifuge the combined extracts to remove solid particles.[2]

High-Speed Countercurrent Chromatography (HSCCC) for Purification (Rehmannia glutinosa)

HSCCC is an effective technique for purifying this compound from a crude extract.

Procedure:

  • Prepare a partially purified crude sample by performing an initial extraction (e.g., heat reflux with 75% ethanol) followed by liquid-liquid partitioning.

  • Dissolve the crude sample in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system (e.g., ethyl acetate-n-butanol-water at a 2:1:3 v/v/v ratio).

  • Load the sample onto the HSCCC column.

  • Perform the separation using the lower aqueous phase as the mobile phase in a head-to-tail elution mode.

  • Collect the fractions and analyze them for this compound content and purity using HPLC. A study reported obtaining this compound with 95.6% purity from a crude extract containing 39.2% this compound.[2]

Experimental Workflow and Signaling Pathway Visualization

To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for this compound extraction and a representative signaling pathway where this compound may exert its effects.

Experimental_Workflow A Plant Material (e.g., Rehmannia glutinosa roots) B Drying and Grinding A->B C Extraction (e.g., Reflux, MAE, UAE) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Purification (e.g., Column Chromatography, HSCCC) F->G H Pure this compound G->H I Analysis (HPLC, etc.) H->I

A general workflow for the extraction and purification of this compound from plant materials.

Signaling_Pathway cluster_cell cluster_nucleus This compound This compound Receptor Receptor This compound->Receptor binds Cell_Membrane Cell Membrane Downstream_Signal Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream_Signal activates Transcription_Factor Transcription Factor (e.g., Nrf2) Downstream_Signal->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus translocates to ARE Antioxidant Response Element (ARE) Transcription_Factor->ARE binds to Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression induces Cellular_Protection Cellular Protection Gene_Expression->Cellular_Protection leads to

A simplified diagram of a potential signaling pathway activated by this compound.

References

Catalpol in Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of catalpol's efficacy when combined with other therapeutic agents. The following sections summarize key experimental findings, present quantitative data in structured tables, detail experimental methodologies, and visualize relevant biological pathways.

This compound, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has demonstrated a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] Recent preclinical studies have explored the synergistic potential of this compound in combination with established therapeutic agents, aiming to enhance efficacy and overcome drug resistance in various diseases, notably cancer and inflammatory conditions. This guide focuses on the combinatorial effects of this compound with regorafenib (B1684635) in hepatocellular carcinoma, its potentiation of cisplatin (B142131) in gastric cancer, its synergistic action with specific immunotherapy in asthma, and its protective role against triptolide-induced hepatotoxicity.

I. Synergistic Anti-Cancer Effects of this compound

A. Combination with Regorafenib in Hepatocellular Carcinoma (HCC)

Preclinical evidence highlights a potent synergistic anti-tumor effect of this compound when combined with the multi-kinase inhibitor regorafenib in HCC cell lines.[2] This combination therapy has been shown to dually inhibit the PI3K/Akt/mTOR/NF-κB and VEGF/VEGFR2 signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2]

Experimental Data Summary:

Cell LineTreatmentIC50 (µM)Combination Index (CI)EffectReference
HepG2 This compound423.39--[3]
Regorafenib7.63--[3]
This compound + Regorafenib47.48 (this compound) + 3.44 (Regorafenib)< 1Synergistic[3]
HUH-7 This compound265.59--[3]
Regorafenib15.57--[3]
This compound + Regorafenib75.72 (this compound) + 5.49 (Regorafenib)< 1Synergistic[3]

Signaling Pathway Modulation in HCC Cells (HepG2 & HUH-7):

BiomarkerThis compoundRegorafenibCombinationReference
PI3K↓↓[3]
p-Akt↓↓[3]
NF-κB p65↓↓[3]
VEGF↓↓[3]
VEGFR2↓↓[3]

(↓ indicates a decrease, and ↓↓ indicates a more significant decrease)

Experimental Protocol: Cell Viability and Synergy Analysis

  • Cell Culture: Human HCC cell lines HepG2 and HUH-7 were cultured in DMEM supplemented with 10% FBS.

  • MTT Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (17.25–276 μM) and/or regorafenib (1.25–20 μM) for 72 hours.[4] Cell viability was assessed using the MTT assay, where the absorbance was measured to determine the percentage of viable cells.

  • Synergy Determination: The combination index (CI) was calculated using CompuSyn software to determine the nature of the drug interaction (synergism, addition, or antagonism). A CI value of less than 1 indicates synergism.[2]

  • ELISA for Biomarkers: The levels of PI3K, p-Akt, NF-κB p65, VEGF, and VEGFR2 in cell lysates were quantified using ELISA kits following treatment with this compound and/or regorafenib for 72 hours.[3]

Signaling Pathway Diagram:

This compound This compound PI3K PI3K This compound->PI3K inhibits VEGFR2 VEGFR2 This compound->VEGFR2 inhibits Regorafenib Regorafenib Regorafenib->VEGFR2 inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB mTOR->NFkB Proliferation Cell Proliferation & Angiogenesis NFkB->Proliferation VEGFR2->Proliferation

This compound and Regorafenib Synergy in HCC
B. Potentiation of Cisplatin in Gastric Cancer

Studies have shown that this compound can enhance the anti-cancer effects of cisplatin (DDP), a commonly used chemotherapeutic agent, in gastric cancer cells.[5] This potentiation is associated with increased apoptosis and generation of reactive oxygen species (ROS).[5]

Experimental Data Summary:

Cell LineTreatmentEffect on Cell ProliferationEffect on ApoptosisReference
HGC-27 & MKN-45 This compoundDose-dependent reductionInduction[5]
Cisplatin (DDP)ReductionInduction[5]
This compound + DDPEnhanced reductionEnhanced induction[5]

Experimental Protocol: Cell Proliferation and Apoptosis Assays

  • Cell Culture: Human gastric cancer cell lines HGC-27 and MKN-45 were used.

  • Cell Proliferation Assay: The effect of this compound and/or cisplatin on cell proliferation was determined using a standard cell counting kit-8 (CCK-8) assay.

  • Apoptosis Analysis: Apoptosis was assessed by measuring the expression of apoptosis-related markers such as cleaved Caspase-3 and PARP using Western blotting. The number of apoptotic cells was quantified using TUNEL staining.[5]

  • ROS Measurement: Intracellular ROS levels were measured using a fluorescent probe (e.g., DCFH-DA).[5]

Experimental Workflow Diagram:

start Gastric Cancer Cells (HGC-27, MKN-45) treatment Treatment: - this compound - Cisplatin - Combination start->treatment proliferation Cell Proliferation Assay (CCK-8) treatment->proliferation apoptosis Apoptosis Assays (Western Blot, TUNEL) treatment->apoptosis ros ROS Measurement treatment->ros end Data Analysis proliferation->end apoptosis->end ros->end

Workflow for this compound-Cisplatin Study

II. This compound in Combination with Immunotherapy for Asthma

In a murine model of ovalbumin (OVA)-induced allergic asthma, this compound has been shown to enhance the therapeutic effect of specific immunotherapy (SIT).[6] The combination treatment led to a more significant reduction in airway inflammation compared to either treatment alone.

Experimental Data Summary (BALB/c Mice):

Treatment GroupTotal Cells in BALFEosinophils in BALFIL-4 in BALFIFN-γ in BALFReference
Model (OVA)HighHighHighLow[6]
This compound[6]
SIT[6]
This compound + SIT↓↓↓↓↓↓↑↑[6]

(↓/↑ indicates decrease/increase; ↓↓/↑↑ indicates a more significant change)

Experimental Protocol: Ovalbumin-Induced Asthma Model and Immunotherapy

  • Animal Model: BALB/c mice were sensitized and challenged with ovalbumin (OVA) to induce an allergic asthma phenotype.

  • Treatment: Mice were divided into groups receiving this compound, SIT, or a combination of both.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: After treatment, BALF was collected to count the total and differential inflammatory cells (e.g., eosinophils).

  • Cytokine Measurement: The levels of cytokines such as IL-4 and IFN-γ in the BALF were measured by ELISA to assess the Th1/Th2 immune response.[6]

Logical Relationship Diagram:

This compound This compound Th2 Th2 Response (IL-4, Eosinophils) This compound->Th2 inhibits Th1 Th1 Response (IFN-γ) This compound->Th1 promotes SIT Specific Immunotherapy (SIT) SIT->Th2 inhibits SIT->Th1 promotes Asthma Asthmatic Inflammation Th2->Asthma promotes Th1->Asthma inhibits

This compound and SIT in Asthma

III. Protective Effects of this compound Against Drug-Induced Hepatotoxicity

This compound has demonstrated a protective effect against liver injury induced by triptolide (B1683669) (TP), a potent immunosuppressant with known hepatotoxicity.[7][8] This protection is mediated through the inhibition of excessive autophagy and endoplasmic reticulum stress.[9]

Experimental Data Summary:

Cell LineTreatmentCell Viability (% of Control)ALT, AST, LDH LevelsReference
HepaRG Triptolide (20 µg/L)↓ (to approx. 50%)[8]
Triptolide + this compound (40 µg/L)↑ (significantly reversed)↓ (significantly reversed)[8]
AML12 Triptolide (60 nM)[10]
Triptolide + this compound (100-400 nM)Dose-dependent increaseDose-dependent decrease[10]

Experimental Protocol: In Vitro Hepatotoxicity Model

  • Cell Culture: Human hepatoma HepaRG cells and mouse hepatocyte AML12 cells were used.

  • Toxicity Induction: Cells were treated with triptolide at concentrations known to induce cytotoxicity.

  • This compound Treatment: Cells were co-treated with various concentrations of this compound.

  • Cell Viability Assay: Cell viability was measured using the CCK-8 assay.[8][10]

  • Liver Enzyme Measurement: The levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH) in the cell culture medium were measured as indicators of liver cell damage.[8][10]

Signaling Pathway Diagram:

Triptolide Triptolide ER_Stress ER Stress (PERK Pathway) Triptolide->ER_Stress This compound This compound This compound->ER_Stress inhibits Autophagy Excessive Autophagy ER_Stress->Autophagy Hepatotoxicity Hepatotoxicity Autophagy->Hepatotoxicity

This compound's Protection Against Hepatotoxicity

Conclusion

The presented data strongly suggest that this compound holds significant promise as an adjunctive therapeutic agent. Its ability to synergistically enhance the efficacy of anti-cancer drugs, modulate immune responses, and protect against drug-induced toxicity warrants further investigation. The detailed experimental protocols and visualized pathways provided in this guide aim to facilitate future research in this promising area of drug development. Further preclinical and clinical studies are encouraged to validate these findings and explore the full therapeutic potential of this compound in combination therapies.

References

Safety Operating Guide

Proper Disposal and Handling of Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal procedures for Catalpol, intended for researchers, scientists, and drug development professionals. Following these guidelines is critical for ensuring laboratory safety and environmental compliance.

Pre-Disposal Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards and to take appropriate safety precautions. The substance is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye/Face Protection: Use safety goggles with side protection.[3]

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3]

  • Respiratory Protection: If dust formation is likely, use a particulate filter device (e.g., P1 filter).[3]

  • Body Protection: Wear a lab coat.

Handling and Storage:

  • Handle in a well-ventilated area to avoid the formation and inhalation of dust.[4]

  • Avoid contact with skin and eyes.[4]

  • Store the compound in a tightly sealed container in a dry, cool place, typically at -20°C.[1][2]

This compound Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
CAS Number 2415-24-9[1][3]
EC Number 219-324-0[1][3]
Molecular Formula C₁₅H₂₂O₁₀[5]
Molecular Weight 362.3 g/mol [5]
Appearance Powder
Melting/Boiling Point Undetermined[1]
Solubility DMSO: 30 mg/mL[5] to 72 mg/mL[6]DMF: 30 mg/mL[5]PBS (pH 7.2): 10 mg/mL[5]Water: Soluble, but unstable at high temperatures (degrades rapidly at 100°C).[7]
Stability Stable under recommended storage conditions. Avoid strong oxidizers.[3] Less stable in acidic environments compared to alkaline ones.[7]

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be performed in accordance with official regulations.[1] Improper disposal, such as discarding with household garbage or pouring down the sewage system, is prohibited.[1]

Experimental Protocol: Waste Segregation and Disposal

  • Identify Waste Type: Determine if the waste is pure (solid) this compound, a solution, or contaminated labware (e.g., pipette tips, vials).

  • Prepare Waste Container:

    • Select a container made of a compatible material that can be tightly sealed.[8]

    • Affix a hazardous waste label to the container.

  • Segregate and Collect Waste:

    • Solid this compound Waste: Carefully transfer surplus or expired solid this compound into the prepared, labeled hazardous waste container.

    • This compound Solutions:

      • Do not dispose of solutions down the sink.[3]

      • Segregate waste streams. For example, collect halogenated and non-halogenated solvent waste in separate, appropriately labeled containers.[9] Aqueous solutions should be collected in a designated aqueous waste container.

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a dedicated, sealed container or bag for solid chemical waste. Chemically contaminated broken glass or sharps must be placed in a labeled, puncture-proof container.[9]

  • Store Waste Securely:

    • Keep waste containers tightly closed at all times, except when adding waste.[8]

    • Store the waste containers in a designated, secure area away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) or a certified chemical waste disposal service to arrange for pickup.

    • Follow all institutional procedures for waste manifest and pickup requests.

  • Disposal of Empty Containers:

    • Thoroughly empty the original product container.[9]

    • Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent). Collect the rinsate as hazardous waste.[9]

    • After rinsing, deface or remove the original label.[9]

    • Dispose of the cleaned container according to your institution's guidelines for glass or plastic recycling/disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Diagram 1: this compound Disposal Workflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps start This compound Waste Generated ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Labware waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Chemical Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Aqueous/Solvent Waste Container liquid_waste->collect_liquid seal Seal Container When Not In Use collect_solid->seal collect_liquid->seal store Store Securely in Designated Waste Area seal->store pickup Arrange Pickup via Certified Chemical Waste Service store->pickup

Caption: Workflow for the safe segregation and disposal of this compound waste.

References

Essential Safety and Logistics for Handling Catalpol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Catalpol, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, an iridoid glycoside, is classified as a substance that can cause skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, adherence to appropriate safety measures is crucial.

Personal Protective Equipment (PPE) Requirements:

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Handle with chemical-impermeable gloves (inspected prior to use). Wear fire/flame resistant and impervious clothing.[3]To avoid skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use only in a well-ventilated area.[2][3] If exposure limits are exceeded, or irritation or other symptoms are experienced, use a full-face respirator.[3]To prevent respiratory tract irritation from dust or aerosols.[1][2]
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation and Inspection:

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Inspect gloves for any signs of degradation or perforation before each use.[3]

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[2][3]

  • Weighing and Solution Preparation:

    • When weighing the solid compound, do so in a designated area with minimal air currents to prevent dust dispersal.

    • For preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. This compound is soluble in DMSO and PBS (pH 7.2).[4]

  • Experimental Use:

    • Avoid contact with skin and eyes throughout the experimental process.[3]

    • Use non-sparking tools to prevent ignition sources.[3]

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store this compound in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at -20°C.[2]

    • Keep the container tightly closed to prevent contamination and moisture absorption.[2]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate first aid is essential.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Disposal Plan

Proper disposal of this compound and its containers is necessary to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips) in a suitable, labeled, and closed container.[3]

  • Disposal Method:

    • Disposal must be in accordance with local, state, and federal regulations.[1]

    • Do not dispose of this compound with household garbage or allow it to reach the sewage system.[1]

    • Consult with a licensed professional waste disposal service to ensure proper disposal.

  • Container Disposal:

    • Contaminated packaging should be treated as the chemical waste itself.[5]

    • Empty containers may be recycled if they are thoroughly cleaned and non-contaminated.[5]

Visual Guidance for Safe Handling

To further clarify the operational workflow for handling this compound, the following diagram outlines the key steps from preparation to disposal.

Catalpol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace weigh Weigh Solid this compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Segregate Waste decontaminate->waste dispose Dispose of Waste via Licensed Contractor waste->dispose

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catalpol
Reactant of Route 2
Catalpol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.